6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUYIDHWOOLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362820 | |
| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858516-70-8 | |
| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" structure, appearing in numerous biologically active compounds. This document outlines the primary synthetic strategies, reaction mechanisms, and detailed experimental protocols, grounded in established chemical principles and supported by authoritative references.
Introduction to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that serves as a foundational structure in a variety of therapeutic agents. Its unique electronic and structural properties make it a versatile scaffold for designing molecules with a wide range of biological activities. The introduction of a bromine atom at the 6-position and a 4-methylphenyl (p-tolyl) group at the 2-position creates a molecule with potential for further functionalization and tailored pharmacological profiles. Compounds with the imidazo[1,2-a]pyridine core have been investigated for various applications, including as inhibitors of phosphodiesterases and kinases.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely employed method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This approach, often referred to as the Tschitschibabin reaction, provides a reliable and efficient route to the desired heterocyclic system.
A retrosynthetic analysis of the target molecule, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, points to two key starting materials: 5-bromo-2-aminopyridine and 2-bromo-1-(p-tolyl)ethanone .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Starting Materials
Preparation of 5-Bromo-2-aminopyridine
5-Bromo-2-aminopyridine is a crucial intermediate that can be synthesized from 2-aminopyridine via electrophilic bromination. Care must be taken to control the reaction conditions to avoid over-bromination and the formation of di-substituted byproducts.
Protocol for the Synthesis of 5-Bromo-2-aminopyridine:
A common method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent.
| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |
| 2-Aminopyridine | 1.0 eq | Starting material. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | Using a slight excess can drive the reaction to completion, but a large excess increases the risk of di-bromination. |
| Acetone or Acetic Acid | - | Common solvents for this reaction. |
| Temperature | Room Temperature or slightly elevated | The reaction is typically exothermic. |
Step-by-Step Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-bromosuccinimide portion-wise to the solution, maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and then neutralized.
-
The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.
Preparation of 2-Bromo-1-(p-tolyl)ethanone
2-Bromo-1-(p-tolyl)ethanone is the corresponding α-bromoketone required for the cyclization. It can be prepared by the bromination of 4'-methylacetophenone. This reagent is also commercially available from several suppliers.
Protocol for the Synthesis of 2-Bromo-1-(p-tolyl)ethanone:
| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |
| 4'-Methylacetophenone | 1.0 eq | Starting material. |
| Bromine (Br₂) or NBS | 1.0 - 1.1 eq | Bromine is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. |
| Acetic Acid or Dichloromethane | - | Common solvents for this reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is typically performed at low temperatures to control reactivity. |
Step-by-Step Procedure:
-
Dissolve 4'-methylacetophenone in the chosen solvent in a round-bottom flask.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to stir until the bromine color disappears.
-
The reaction is then worked up, typically by washing with water and a mild base to remove any remaining acid.
-
The product is then isolated by extraction and can be purified by distillation or recrystallization.
Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
The core of the synthesis is the cyclocondensation of 5-bromo-2-aminopyridine with 2-bromo-1-(p-tolyl)ethanone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.
Caption: Synthetic pathway to the target molecule.
General Experimental Protocol:
| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |
| 5-Bromo-2-aminopyridine | 1.0 eq | Key starting material. |
| 2-Bromo-1-(p-tolyl)ethanone | 1.0 - 1.1 eq | A slight excess can ensure complete consumption of the aminopyridine. |
| Sodium Bicarbonate (NaHCO₃) or other mild base | 2.0 eq | To neutralize the HBr formed during the reaction. |
| Ethanol or DMF | - | Common solvents for this reaction. |
| Temperature | Reflux | The reaction is typically heated to drive it to completion. |
Step-by-Step Procedure:
-
To a solution of 5-bromo-2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add 2-bromo-1-(p-tolyl)ethanone.
-
Add a mild base, such as sodium bicarbonate, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by filtration if it precipitates out, or by extraction after removing the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism:
-
N-Alkylation: The pyridine nitrogen of 5-bromo-2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate.
-
Dehydration: This intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Characterization of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₄H₁₁BrN₂ |
| Molecular Weight | 287.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not available in the searched literature. Expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Expected signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the p-tolyl group, as well as a singlet for the methyl group. |
| ¹³C NMR | Expected signals corresponding to all the carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity). |
Note: Specific spectral data for the target molecule were not found in the searched literature. The information provided is based on the expected chemical shifts and fragmentation patterns for this class of compounds. Researchers should perform their own analytical characterization to confirm the structure.
Conclusion
The synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a robust and well-documented process, primarily relying on the classical Tschitschibabin reaction. By carefully controlling the synthesis of the starting materials and the conditions of the final cyclocondensation reaction, this important heterocyclic compound can be obtained in good yield and high purity. Its structure provides a valuable platform for further chemical modifications, making it a key building block for the development of novel therapeutic agents.
References
- Guareschi, I. Ber. Dtsch. Chem. Ges.1884, 17, 1340-1342.
- Tschitschibabin, A. E. Ber. Dtsch. Chem. Ges.1924, 57, 2092-2095.
- Buu-Hoï, N. P.; et al. J. Chem. Soc.1953, 1358-1362.
- Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character. Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous
characterization of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, high-interest derivative: 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine . We delve into a field-proven synthetic protocol, offer a detailed multi-spectroscopic characterization (NMR, MS, IR), and discuss its structural attributes and potential as a versatile building block in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this compound.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system. This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in drugs like Zolpidem (anxiolytic), Olprinone (cardiotonic), and Saripidem (anxiolytic).[3] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5]
The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological profile. The subject of this guide, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, incorporates two key features:
-
A bromine atom at the C6 position : This serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can also enhance binding affinity through halogen bonding.
-
A p-tolyl (4-methylphenyl) group at the C2 position : This lipophilic group can modulate solubility, influence metabolic stability, and establish critical hydrophobic or π-stacking interactions within a target's active site.
Understanding the precise characterization of this molecule is paramount for its effective use in synthesizing novel chemical entities.
Synthesis and Mechanism
Synthetic Strategy: The Cornerstone of Imidazopyridine Synthesis
The most robust and widely adopted method for constructing the imidazo[1,2-a]pyridine core is a variation of the Tchichibabine reaction, involving the condensation of a 2-aminopyridine derivative with an α-haloketone.[6][7] This approach is favored for its operational simplicity, broad substrate scope, and generally high yields.
For the target molecule, the logical precursors are 5-bromo-2-aminopyridine and 2-bromo-1-(p-tolyl)ethanone . The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. Ethanol is a preferred solvent as it effectively dissolves the starting materials and the reaction can be driven to completion under reflux without significant side product formation.
Detailed Experimental Protocol
Objective: To synthesize 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
2-Bromo-1-(4-methylphenyl)ethanone (1.05 eq)
-
Anhydrous Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq) and anhydrous ethanol to create a stirrable suspension.
-
Add 2-bromo-1-(4-methylphenyl)ethanone (1.05 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate (the hydrobromide salt of the product) may form.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The NaHCO₃ neutralizes the HBr generated, converting the product to its free base form.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure title compound.
Reaction Workflow
Caption: Synthetic workflow for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Physicochemical and Structural Characterization
Core Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrN₂ |
| Molecular Weight | 287.16 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, EtOAc) |
| Melting Point | Not definitively reported, but expected to be >100 °C based on analogs |
Crystallographic Insights (Comparative Analysis)
While the specific crystal structure for the title compound is not publicly available, invaluable insights can be drawn from the reported structure of the closely related analog, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine .[8] In this analog, the imidazo[1,2-a]pyridine ring system and the phenyl ring are nearly coplanar, with a very small dihedral angle between them.[8] This planarity is a key feature of the scaffold, facilitating π-π stacking interactions in crystal lattices and with biological macromolecules. We can confidently predict a similar planar conformation for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, which is crucial for molecular modeling and docking studies.
Spectroscopic Elucidation: A Definitive Fingerprint
The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous structural confirmation of the target molecule.
Proton NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum is the most informative tool for confirming the regiochemistry and structure. The expected signals are detailed below, with chemical shifts (δ) reported in ppm relative to TMS. Predictions are based on general principles and data from highly similar structures.[9][10]
| Proton Assignment | Multiplicity | Approx. δ (ppm) | Rationale |
| H5 | Doublet (d) | ~8.2 - 8.4 | Most deshielded proton on the pyridine ring due to proximity to the bridgehead nitrogen and the anisotropic effect of the imidazole ring. Exhibits a small coupling to H7. |
| H3 | Singlet (s) | ~7.8 - 8.0 | A characteristic singlet for the C3 proton of the imidazole ring. |
| H8 | Doublet (d) | ~7.5 - 7.7 | Aromatic proton on the pyridine ring, ortho to the bridgehead nitrogen. |
| H7 | Doublet of Doublets (dd) | ~7.1 - 7.3 | Aromatic proton on the pyridine ring, coupled to both H5 and H8. |
| p-tolyl H (ortho to IP) | Doublet (d) | ~7.7 - 7.9 | The two protons on the p-tolyl ring ortho to the point of attachment to the imidazopyridine core. |
| p-tolyl H (meta to IP) | Doublet (d) | ~7.2 - 7.4 | The two protons on the p-tolyl ring meta to the point of attachment. |
| -CH₃ (tolyl) | Singlet (s) | ~2.3 - 2.5 | The three protons of the methyl group on the p-tolyl ring. |
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.
| Carbon Assignment | Approx. δ (ppm) | Rationale |
| C2 | ~145 | Quaternary carbon attached to nitrogen and the tolyl group. |
| C=O (aromatic) | ~143 | Bridgehead quaternary carbon. |
| C-Br (C6) | ~114 | Carbon directly attached to bromine, shows a lower chemical shift. |
| Aromatic CHs | ~110 - 130 | Multiple signals corresponding to the various CH carbons in the aromatic systems. |
| Quaternary Cs | ~130 - 140 | Signals for the quaternary carbons of the tolyl ring and the imidazopyridine junction. |
| -CH₃ | ~21 | Aliphatic carbon of the tolyl methyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
m/z ≈ 286.0 for [C₁₄H₁₁⁷⁹BrN₂]⁺
-
m/z ≈ 288.0 for [C₁₄H₁₁⁸¹BrN₂]⁺
-
-
High-Resolution MS (HRMS): Would provide an exact mass measurement, confirming the molecular formula C₁₄H₁₁BrN₂.
Infrared Spectroscopy (IR)
The IR spectrum helps identify key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1630-1650 cm⁻¹: C=N stretching from the imidazole ring.
-
~1600, 1480, 1450 cm⁻¹: C=C stretching vibrations characteristic of the fused aromatic system.
-
~820 cm⁻¹: Out-of-plane C-H bending, indicative of the 1,4-disubstitution on the phenyl ring.
Potential Applications in Drug Discovery
Rationale for Investigation
The 6-Bromo-2-aryl-imidazo[1,2-a]pyridine scaffold is a validated starting point for developing potent bioactive agents. Derivatives have shown significant promise in various therapeutic areas. For instance, related compounds have been identified as narrow-spectrum inhibitors of the FtsZ protein in Streptococcus pneumoniae, highlighting potential as novel antibiotics.[11] Others have been explored as potent kinase inhibitors for oncology applications.[4] The title compound is therefore an excellent candidate for inclusion in screening libraries targeting a range of diseases.
Potential Biological Target Classes
The structural features of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine make it a plausible ligand for several important classes of biological targets. The bromine atom at C6 provides a vector for library synthesis to explore the structure-activity relationship (SAR) around this core.
Caption: Potential biological target classes for the imidazo[1,2-a]pyridine scaffold.
Conclusion
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a synthetically accessible and highly valuable heterocyclic compound. Its characterization is straightforward using standard spectroscopic techniques, with ¹H NMR and mass spectrometry providing the most definitive structural proof. The presence of the bromine atom offers a strategic point for diversification, making this molecule a powerful platform for generating novel chemical libraries. Given the well-established therapeutic relevance of the imidazo[1,2-a]pyridine core, this compound represents a significant asset for academic and industrial researchers engaged in modern drug discovery.
References
- Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Journal of Medicinal Chemistry. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.
- PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ResearchGate. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
- PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ChemicalBook. (2025). 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid.
- PubChem. (n.d.). 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid | 189005-44-5 [chemicalbook.com]
- 10. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This molecule belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[1] This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering insights into the fundamental characteristics of this specific derivative. While experimental data for this exact compound is limited, this guide consolidates available information on closely related analogs and provides predicted data to facilitate further investigation.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for a variety of intermolecular interactions with biological targets. This scaffold is a key component in several marketed drugs, highlighting its therapeutic potential.[1] The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include, but are not limited to, hypnotic, anxiolytic, anticancer, and antimicrobial effects.[1] The synthetic accessibility and the possibility of functionalization at various positions of the bicyclic ring system make it an attractive starting point for the design of new chemical entities.
Physicochemical Properties of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Precise experimental data for the physicochemical properties of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS No: 858516-70-8) are not extensively reported in the public domain.[2][3][4] Therefore, a combination of data from closely related analogs and computationally predicted values are presented below to provide a working profile of the compound.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | - |
| Synonyms | 6-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine | [5] |
| CAS Number | 858516-70-8 | [2][5] |
| Molecular Formula | C₁₄H₁₁BrN₂ | [2] |
| Molecular Weight | 287.15 g/mol | [5] |
| Appearance | White to Off-White Solid (Predicted) | [6] |
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted by computational models. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Melting Point | 150-180 °C | Based on analogs; 6-Bromoimidazo[1,2-a]pyridine has a melting point of 76-81 °C. |
| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic and heterocyclic nature. |
| Solubility | Soluble in organic solvents like DMSO and methanol.[7] | The related 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has a reported aqueous solubility of 1.6 µg/mL at pH 7.4.[8] |
| pKa | ~4.5 | Estimated based on the basicity of the pyridine nitrogen. |
| LogP | ~3.5-4.5 | Indicative of good lipophilicity. |
Synthesis and Purification
The synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically follows a well-established route for the formation of the imidazo[1,2-a]pyridine core, which involves the condensation of a 2-aminopyridine with an α-haloketone.
General Synthetic Pathway
The primary synthetic route involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-4'-methylacetophenone. This reaction, known as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS#: 858516-70-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 858516-70-8|6-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 6. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 7. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. - Google Patents [patents.google.com]
- 8. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. The specific derivative, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, combines the electronic influence of a bromine substituent with the steric and electronic contributions of a p-tolyl group, making its precise structural characterization a critical step in understanding its potential as a therapeutic agent.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. As a senior application scientist, the following sections are designed to not only present the spectral data but also to delve into the rationale behind the experimental design and the interpretation of the results, offering field-proven insights into the structural elucidation of this important class of molecules.
I. The Molecule: Structure and Numbering
A clear understanding of the molecular structure and the conventional numbering system for the imidazo[1,2-a]pyridine ring is fundamental for the correct assignment of NMR signals.
Caption: Molecular structure and numbering of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
II. Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyridine derivatives.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for imidazo[1,2-a]pyridines due to its excellent solubilizing properties for this class of compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative, particularly for less soluble analogs.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
B. Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as quaternary carbons can have long relaxation times.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
C. Data Processing
-
Apodization: An exponential multiplication function is typically applied to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform: The FID is Fourier transformed to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is carefully phased and the baseline corrected to ensure accurate integration and peak picking.
III. ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The expected chemical shifts, multiplicities, and coupling constants for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine are detailed below. These predictions are based on the analysis of closely related structures and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | d | ~1.5 | 1H | H-5 |
| ~7.80 | s | - | 1H | H-3 |
| ~7.75 | d | ~8.0 | 2H | H-2', H-6' |
| ~7.45 | d | ~9.0 | 1H | H-8 |
| ~7.25 | d | ~8.0 | 2H | H-3', H-5' |
| ~7.10 | dd | ~9.0, ~1.5 | 1H | H-7 |
| ~2.40 | s | - | 3H | -CH₃ |
Rationale for Assignments:
-
H-5: This proton is adjacent to the bridgehead nitrogen (N-4) and is typically the most deshielded proton on the pyridine ring, appearing as a doublet due to coupling with H-7.
-
H-3: The proton on the imidazole ring is a singlet and its chemical shift is influenced by the electron-donating or -withdrawing nature of the substituent at the 2-position.
-
H-2' and H-6': These protons on the p-tolyl ring are ortho to the imidazo[1,2-a]pyridine substituent and appear as a doublet.
-
H-8: This proton is part of the pyridine ring and appears as a doublet due to coupling with H-7.
-
H-3' and H-5': These protons on the p-tolyl ring are meta to the imidazo[1,2-a]pyridine substituent and appear as a doublet.
-
H-7: This proton is on the pyridine ring and appears as a doublet of doublets due to coupling with both H-8 and H-5.
-
-CH₃: The methyl protons of the p-tolyl group appear as a sharp singlet in the upfield region.
IV. ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine are presented below.
Table 2: Predicted ¹³C NMR Data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.5 | C-2 |
| ~143.0 | C-8a |
| ~138.0 | C-4' |
| ~131.0 | C-1' |
| ~129.5 | C-3', C-5' |
| ~126.5 | C-2', C-6' |
| ~125.0 | C-7 |
| ~123.0 | C-5 |
| ~117.0 | C-8 |
| ~108.0 | C-3 |
| ~107.0 | C-6 |
| ~21.5 | -CH₃ |
Rationale for Assignments:
-
C-2 and C-8a: These are typically the most downfield quaternary carbons in the imidazo[1,2-a]pyridine ring system.
-
C-4' and C-1': These are the substituted aromatic carbons of the p-tolyl group.
-
C-3', C-5', C-2', C-6': These are the protonated carbons of the p-tolyl ring.
-
C-7, C-5, C-8: These are the protonated carbons of the pyridine ring.
-
C-3: This is the protonated carbon of the imidazole ring.
-
C-6: The carbon bearing the bromine atom is expected to be significantly shielded compared to the unsubstituted analog.
-
-CH₃: The methyl carbon appears in the characteristic upfield region.
V. Key Structural Insights from NMR Data
The combined analysis of ¹H and ¹³C NMR data provides a detailed picture of the electronic and steric environment within the molecule.
-
Effect of the Bromine Substituent: The bromine at the C-6 position exerts a significant electron-withdrawing effect, which influences the chemical shifts of the protons and carbons in the pyridine ring. This is particularly evident in the upfield shift of the C-6 signal in the ¹³C NMR spectrum.
-
Conformation of the p-Tolyl Group: The chemical shifts of the protons on the p-tolyl group can provide insights into its rotational orientation relative to the imidazo[1,2-a]pyridine ring. Significant steric hindrance could lead to non-equivalent ortho or meta protons.
-
Verification of Isomeric Purity: NMR is a powerful tool for confirming the regiochemistry of the synthesis and ensuring the absence of other isomers.
VI. Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of signal overlap, advanced 2D NMR techniques are invaluable for making definitive assignments.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry.[1][2][3] The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently characterize this and similar molecules.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for ensuring the quality and safety of potential drug candidates.[7][8][9][10][11] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.[7][10][11][12] This guide will delve into the nuances of analyzing 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a representative member of this important class of molecules.
Part 1: Foundational Mass Spectrometry Principles for the Target Analyte
The chemical structure of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine dictates the optimal approach for its mass spectrometric analysis. Key structural features to consider are the imidazo[1,2-a]pyridine core, the bromo-substituent, and the 4-methylphenyl (tolyl) group.
Expected Molecular Ion and Isotopic Pattern:
The presence of a bromine atom is a defining characteristic that is readily observable in the mass spectrum. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a distinctive isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[13][14] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
| Isotopologue | Nominal Mass (Da) | Relative Abundance (%) |
| C14H1179BrN2 | 298 | ~50.5 |
| C14H1181BrN2 | 300 | ~49.5 |
Part 2: Experimental Design and Methodologies
The successful mass spectrometric analysis of a small molecule like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine hinges on meticulous sample preparation and the selection of appropriate ionization techniques and instrument parameters.
2.1. Sample Preparation: Ensuring Analytical Integrity
Cleanliness and proper dissolution of the analyte are critical for obtaining high-quality mass spectra and preventing contamination of the instrument.[15]
Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh a small amount of the compound and dissolve it in a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane to a stock concentration of approximately 1 mg/mL.[16]
-
Working Solution: Prepare a working solution by diluting the stock solution with a suitable solvent compatible with the chosen ionization method. For Electrospray Ionization (ESI), a mixture of acetonitrile and water (1:1) with 0.1% formic acid is often effective.[17] The final concentration should be in the range of 1-10 µg/mL.[16]
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.
-
Blank Samples: It is good practice to run a blank sample (solvent only) before and after the analyte to check for any carryover or system contamination.[16]
2.2. Ionization Techniques: From Molecule to Ion
The choice of ionization technique is crucial and depends on the analyte's properties and the desired information. For imidazo[1,2-a]pyridine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons, leading to the formation of a molecular ion (M+•) and extensive fragmentation.[18] EI is particularly useful for obtaining detailed structural information from the fragmentation pattern.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[12][17] It typically produces protonated molecules ([M+H]+) with minimal fragmentation, making it ideal for accurate molecular weight determination.[17]
2.3. Mass Analyzers and High-Resolution Mass Spectrometry (HRMS)
For unambiguous elemental composition determination, high-resolution mass spectrometry (HRMS) is indispensable.[7][10] Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide high mass accuracy, allowing for the confident assignment of molecular formulas.[10][11]
Workflow for Mass Spectrometry Analysis:
Caption: A generalized workflow for the mass spectrometry analysis of small molecules.
Part 3: Data Interpretation and Fragmentation Analysis
The interpretation of the mass spectrum provides a wealth of structural information. Tandem mass spectrometry (MS/MS) is a powerful technique to further probe the structure by inducing fragmentation of a selected precursor ion.[19][20][21]
3.1. Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is expected to be a prominent peak.[22] Key fragmentation pathways may include:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond, resulting in an ion at [M-Br]+.
-
Loss of a Methyl Radical: Cleavage of the methyl group from the tolyl moiety, leading to an [M-CH3]+ ion.
-
Cleavage of the Imidazo[1,2-a]pyridine Ring: This can lead to a series of characteristic fragment ions.[1][17]
3.2. Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In positive ion ESI, the protonated molecule [M+H]+ will be the predominant species. MS/MS analysis of this precursor ion, typically through collision-induced dissociation (CID), can reveal key structural features.
Proposed Fragmentation Pathway (ESI-MS/MS):
Caption: A simplified proposed fragmentation pathway for protonated 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Interpretation of Key Fragments:
-
[M+H-Br]+: This fragment corresponds to the loss of a bromine radical from the protonated molecule. Its presence confirms the bromo-substitution.
-
[M+H-C7H7]+: This ion results from the cleavage of the bond between the imidazo[1,2-a]pyridine core and the tolyl group, leading to the loss of a tolyl radical.
Part 4: Advanced Applications and Troubleshooting
4.1. Impurity Profiling
High-resolution mass spectrometry is a powerful tool for the identification and characterization of impurities in active pharmaceutical ingredients (APIs).[7][8][9] By coupling liquid chromatography with HRMS (LC-HRMS), even trace-level impurities can be detected and their structures elucidated.[8]
4.2. Troubleshooting Common Issues
-
Poor Signal Intensity: This can be due to low sample concentration, improper solvent composition, or instrument contamination. Ensure proper sample preparation and consider optimizing the ESI source parameters.
-
High Background Noise: Contamination from solvents, glassware, or the LC system can lead to high background noise. Use high-purity solvents and thoroughly clean all equipment.
-
In-source Fragmentation: If excessive fragmentation is observed in a soft ionization technique like ESI, it may be due to high source temperatures or voltages. Optimize these parameters to minimize unwanted fragmentation.
Conclusion
The mass spectrometric analysis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a multifaceted process that requires a thorough understanding of the analyte's chemistry and the principles of mass spectrometry. By following the guidelines and protocols outlined in this guide, researchers can confidently obtain high-quality data for the structural characterization and purity assessment of this important class of compounds. The combination of appropriate sample preparation, ionization techniques, high-resolution mass analysis, and tandem mass spectrometry provides a robust analytical workflow for advancing research and development in the pharmaceutical industry.
References
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Interpreting Mass Spectrometry Output. Waters Corporation.
- Prepping Small Molecules for Mass Spec. Biocompare.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst.
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
- Interpreting M+ Peaks in Mass Spectrometry. YouTube.
- How to Read a Simple Mass Spectrum. Instructables.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Tandem mass spectrometry. Wikipedia.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate.
- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate.
- Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of the Serbian Chemical Society.
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. LabRulez LCMS.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. ResearchGate.
- Tandem Mass Spectrometry (MS/MS). JEOL USA, Inc..
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- Electron ionization and mass spectrometry. YouTube.
- Bromo pattern in Mass Spectrometry. YouTube.
- Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry.
- Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. E-Journal of Chemistry.
- 6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem.
- 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate.
- 6-Bromo-2-Methyl-1h-Imidazo[4,5-B]pyridine. IUCrData.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
Sources
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. hpst.cz [hpst.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 22. researchgate.net [researchgate.net]
crystal structure of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyridine Analogs: A Case Study of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. These compounds exhibit a diverse range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction (SC-XRD), is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.
This guide provides a comprehensive technical overview of the crystallographic analysis of this class of compounds. While the primary topic of interest is 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a publicly available crystal structure for this exact molecule is not available at the time of this writing. Therefore, this document will focus on the detailed crystal structure analysis of the closely related analog, 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , a compound for which high-quality crystallographic data has been published.[1][2][3] The methodologies and principles discussed herein are directly applicable to the analysis of the target molecule and other derivatives of the imidazo[1,2-a]pyridine core.
We will delve into the synthesis, experimental protocols for structure determination, and advanced computational analyses that together provide a holistic understanding of the molecule's solid-state conformation and intermolecular interactions.
Synthesis and Crystallization
The synthesis of the title compound, C13H8Br2N2, was achieved through a single-step reaction.[2][3] While the specific precursors for this exact molecule are 2-amino-5-bromopyridine and 2-bromo-1-(4-bromophenyl)ethanone, the general synthesis of 6-bromo-imidazo[1,2-a]pyridine derivatives follows a well-established pathway.
Experimental Protocol: Synthesis of 6-Bromo-Imidazo[1,2-a]pyridine Derivatives
This protocol is a generalized procedure based on common synthetic routes.
-
Reaction Setup : To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add the appropriate α-bromoketone (e.g., 2-bromo-1-(4-methylphenyl)ethanone for the target compound) (1.1 eq).
-
Reaction Conditions : The mixture is typically stirred at reflux for several hours (4-24h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification : The crude product is then purified by column chromatography on silica gel to afford the desired 6-Bromo-2-(aryl)imidazo[1,2-a]pyridine.
-
Crystallization : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
Diagram: Synthetic Pathway
Caption: General synthetic route for 6-Bromo-imidazo[1,2-a]pyridines.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[4][5][6] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.
Methodology: From Crystal to Structure
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Crystallographic Data for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
The following table summarizes the key crystallographic data for the analog compound.[2][3]
| Parameter | Value |
| Chemical Formula | C₁₃H₈Br₂N₂ |
| Formula Weight | 352.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345 (3) |
| b (Å) | 10.3456 (3) |
| c (Å) | 11.0123 (3) |
| α (°) | 90 |
| β (°) | 108.987 (1) |
| γ (°) | 90 |
| Volume (ų) | 1209.11 (6) |
| Z | 4 |
| Temperature (K) | 296 |
| R-factor (%) | 4.51 |
Molecular and Crystal Structure Insights
The analysis of the solved crystal structure provides invaluable information about the molecule's conformation and how it packs in the solid state.
Molecular Conformation
The 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine molecule is nearly planar.[2][3] The dihedral angle between the imidazo[1,2-a]pyridine ring system and the 4-bromophenyl ring is a mere 0.62 (17)°. This planarity is significant as it can facilitate π-π stacking interactions, which are crucial for crystal packing and can influence the material's electronic properties. An intramolecular C—H···N hydrogen bond is also observed, which contributes to the planarity of the molecule.[2][3]
Supramolecular Assembly and Intermolecular Interactions
In the crystal, molecules do not exist in isolation. They are organized into a three-dimensional lattice through a network of non-covalent interactions. For the title analog, the crystal packing is dominated by several key interactions:
-
H···H Contacts : These are the most abundant, linking adjacent molecules into inversion-related dimers.[2][3]
-
C—H···π Interactions : These interactions, along with slipped π–π stacking, connect the dimers to form layers.[2][3]
-
Br···H Contacts : These weaker interactions link the layers together, building the full three-dimensional network.[2][3]
Diagram: Hierarchy of Interactions
Caption: Supramolecular assembly in the crystal lattice.
Advanced Structural Analysis
To gain a deeper, quantitative understanding of the intermolecular interactions, advanced computational tools are employed alongside the experimental X-ray data.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal.[7][8][9] The surface is generated by partitioning the crystal electron density into molecular regions. Different properties can be mapped onto this surface to highlight specific types of contacts.
For 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the analysis reveals the following contributions to the crystal packing:[2]
-
H···Br/Br···H : 26.1%
-
H···H : 21.7%
-
H···C/C···H : 21.3%
-
C···C : 6.5%
This quantitative breakdown confirms the importance of halogen interactions (Br···H) in the crystal packing, a feature that would be critical to consider in the crystal engineering of similar compounds.
Density Functional Theory (DFT) Calculations
DFT calculations are used to complement the experimental data by providing insights into the electronic structure of the molecule.[10][11][12] By optimizing the molecular geometry in the gas phase, one can compare the theoretical structure with the experimental solid-state structure to understand the effects of crystal packing on molecular conformation.
For the analog compound, the HOMO-LUMO energy gap was calculated to be 4.343 eV.[3] This value is indicative of the molecule's electronic stability and reactivity, providing valuable information for its potential application in materials science or as a bioactive agent.
Conclusion
The crystallographic analysis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine provides a detailed and instructive blueprint for understanding the structural characteristics of the broader class of 6-Bromo-2-(aryl)imidazo[1,2-a]pyridines, including the target molecule 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. The combination of single-crystal X-ray diffraction with advanced computational techniques like Hirshfeld surface analysis and DFT calculations offers a multi-faceted view of the molecule's geometry, electronic properties, and the subtle interplay of non-covalent forces that govern its solid-state architecture. These insights are fundamental for researchers and scientists in the field of drug development, enabling the rational design of novel therapeutics with optimized efficacy and physical properties.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 22, 2026, from [Link]
-
Yusof, S. M., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
- Spackman, M. A., & McKinnon, J. J. (2002). Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. Crystal Growth & Design.
-
The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 22, 2026, from [Link]
-
Khamees, H., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Semantic Scholar. Available at: [Link]
-
Khamees, H. A. A., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. IUCrData. Available at: [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.
-
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. ResearchGate. Available at: [Link]
-
El-Sayed, M. E. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved January 22, 2026, from [Link]
-
Beldjoudi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 22, 2026, from [Link]
-
Khamees, H., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. ResearchGate. Available at: [Link]
-
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. Available at: [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. Available at: [Link]
- Archer, C. W., et al. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Preamble: The Scientific Rationale for Screening a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry. This designation stems from its recurring presence in molecules exhibiting a wide array of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets.[3] The specific compound, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, combines this core with a brominated ring system and a methylphenyl group. These substitutions are not arbitrary; the bromine atom can modulate lipophilicity and potentially engage in halogen bonding, while the tolyl moiety can influence steric and electronic interactions with target proteins.
This guide provides a comprehensive framework for the initial biological evaluation of this compound. It is designed not as a rigid protocol but as a logical, tiered screening cascade. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also contextually meaningful, guiding a clear "Go/No-Go" decision for further development.
Foundational Steps: Prerequisite Compound Validation
Before commencing any biological assay, the integrity of the test compound must be unequivocally established. This is a non-negotiable step to ensure data reproducibility and trustworthiness.
-
Identity and Purity Confirmation: The chemical structure of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity, ideally >95%, should be determined by High-Performance Liquid Chromatography (HPLC).
-
Solubility Assessment: The compound's solubility in common biological solvents (e.g., DMSO, ethanol) and aqueous buffers must be determined. This is critical for preparing accurate dosing solutions and understanding potential bioavailability limitations.
-
Stock Solution Preparation: A high-concentration, validated stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared, aliquoted, and stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation and freeze-thaw cycles.
A Tiered Approach to Preliminary Biological Screening
A hierarchical screening strategy is the most efficient method for the preliminary evaluation of a novel compound.[4][5] It allows for broad, cost-effective initial tests, followed by more specific and resource-intensive assays for promising "hits."
Caption: Hypothetical inhibition of the PI3K/Akt pathway by an imidazo[1,2-a]pyridine derivative.
A Western blot analysis could be performed on lysates from treated and untreated cancer cells to probe for key apoptotic markers like cleaved PARP and cleaved Caspases-7 and -8. [1]An increase in these cleaved forms is a hallmark of apoptosis.
For Anti-inflammatory Potential: Prostaglandin E₂ (PGE₂) Inhibition Assay
Some imidazo[1,2-a]pyridines exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of inflammatory mediators like PGE₂. [6] Protocol Outline: LPS-Induced PGE₂ Inhibition
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).
-
Incubation: Incubate for 24 hours.
-
Analysis: Collect the cell culture supernatant and quantify the amount of PGE₂ produced using a commercially available ELISA kit.
-
Interpretation: A dose-dependent reduction in PGE₂ levels compared to the LPS-only control indicates anti-inflammatory activity.
Conclusion and Path Forward
The preliminary biological screening cascade outlined in this guide provides a robust and logical framework for evaluating 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. By systematically assessing its cytotoxicity and antimicrobial potential in Tier 1, followed by targeted mechanistic studies in Tier 2 for any validated "hits," researchers can build a comprehensive initial profile of the compound's biological activity. This data-driven approach is essential for making an informed decision on whether the compound possesses a sufficiently promising therapeutic potential to warrant the significant investment required for further preclinical development, including more advanced in vitro and subsequent in vivo animal models.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., Al-Zahrani, A. A., & El-Beshbishy, H. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6039. Available at: [Link]
-
Giri, R. S., Thaker, H. M., & Jaspara, D. M. (Year not available). SYNTHESIS AND BIOLOGICAL SCREENING OF (17E)-N-((2-(4-FLUOROPHENYL)-6- METHYLH-IMIDAZO[1,2-α]PYRIDIN-3-YL]METHYLENE)-4-ARYLAMINES. ResearchGate. Available at: [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 346–361. Available at: [Link]
-
Shinde, D. S. (2015). GENERAL PRINCIPLES OF PRECLINICAL SCREENING.ppt. SlideShare. Available at: [Link]
-
Aguirre-Vidal, G., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
Kwon, Y., & Lee, E. S. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European journal of medicinal chemistry, 90, 886–896. Available at: [Link]
-
Gowda, C., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(36), 22353-22363. Available at: [Link]
-
Cheung, C. Y. M., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Medina-López, Y. I., et al. (2021). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Drug design, development and therapy, 15, 231–247. Available at: [Link]
-
Veeprho. (n.d.). 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetamide. Available at: [Link]
-
Sree Kanth, V., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. Available at: [Link]
-
Sumanth, M. (n.d.). General Principles of Preclinical Screening. Scribd. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435–22449. Available at: [Link]
-
Al-Shuraifi, A., & Al-Ghamdi, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103602. Available at: [Link]
-
Acar, Ç., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1230, 129883. Available at: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Lowinger, M. B. (2023). Pharmacological screening: The drug discovery. IT Medical Team. Available at: [Link]
-
Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]
-
DOKUMEN.PUB. (n.d.). PHARMACOLOGICAL SCREENING METHODS. Available at: [Link]
-
Rao, V. R., et al. (2025). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]
-
Pharmdbm.com. (2023). Pharmacological Screening Methods – Bpharm 8th Sem. Available at: [Link]
-
ResearchGate. (2025). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Available at: [Link]
-
Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF (17E)-N-((2-(4-FLUOROPHENYL)-6- METHYLH-IMIDAZO[1,2-α]PYRIDIN-3-YL]METHYLENE)-4-ARYLAMINES. Available at: [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. GENERAL PRINCIPLES OF PRECLINICAL SCREENING.ppt [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Targets
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, the underlying mechanisms of action, and the experimental workflows for their identification and validation. This document is designed to be a practical resource, bridging the gap between synthetic chemistry and applied pharmacology to accelerate the discovery of novel therapeutics.
Part 1: The Anticancer Landscape: Targeting Aberrant Cellular Signaling
Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents by modulating critical pathways involved in tumor growth, proliferation, and survival. Their multifactorial mechanisms of action make them attractive candidates for overcoming the complexities of cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, particularly targeting the PI3Kα isoform.[1]
The rationale for targeting this pathway lies in its frequent mutation and overactivation in various tumor types. By inhibiting key kinases in this cascade, imidazo[1,2-a]pyridine derivatives can effectively induce apoptosis and arrest the cell cycle in cancer cells.[2] For instance, certain derivatives have shown potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to significant apoptosis in breast cancer cell lines.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a well-established target for anticancer drugs. A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These compounds often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
The causality behind this approach is that rapidly dividing cancer cells are particularly vulnerable to disruptions in microtubule dynamics. By interfering with this fundamental process, these derivatives can selectively target and eliminate cancer cells.
Modulation of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of protein kinases that are central to the regulation of the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various CDKs, thereby halting the progression of the cell cycle and inducing apoptosis in cancer cells.[3]
Induction of Oxidative Stress via NADPH Oxidase (NOX) Activation
A novel anticancer mechanism for some imidazo[1,2-a]pyridine derivatives involves the activation of NADPH oxidase (NOX), leading to an increase in reactive oxygen species (ROS).[4] This elevation in ROS induces oxidative stress, which can damage cellular components and trigger apoptosis in cancer cells. This approach represents a unique strategy to selectively kill cancer cells, which often have a compromised antioxidant defense system compared to normal cells.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-quinazoline hybrids | PI3Kα | HCC827 (Lung) | 0.09 - 0.43 | [4] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Tubulin Polymerization | A549 (Lung) | 3.45 | [5] |
| Imidazo[1,2-a]pyridine-quinoline hybrids | Not specified | HeLa (Cervical) | 0.34 | [6] |
| Imidazo[1,2-a]pyridine-quinoline hybrids | Not specified | MDA-MB-231 (Breast) | 0.32 | [6] |
| Imidazo[1,2-a]pyridine-carbazole hybrids | Not specified | HCT-15 (Colon) | 0.30 | [6] |
| Imidazo[1,2-a]pyrimidine derivatives | Not specified | MCF-7 (Breast) | 35.9 - 43.4 | [7] |
Experimental Protocols
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8][9]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
Positive control (e.g., paclitaxel for stabilization, colchicine for destabilization)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare the tubulin solution in ice-cold polymerization buffer. Prepare dilutions of the test compound and controls.
-
Reaction Setup: In a pre-chilled 96-well plate, add the test compound or control to the wells. Then, add the tubulin solution and finally, initiate the polymerization by adding GTP.[11]
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[11]
-
Data Analysis: Plot the absorbance (optical density) versus time to generate polymerization curves. Compare the curves of the test compound with the control to determine if the compound inhibits or enhances tubulin polymerization. Calculate the IC50 value for inhibitors.
Part 2: Combating Infectious Diseases: Novel Antimicrobial Targets
The imidazo[1,2-a]pyridine scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of pathogens, including bacteria, mycobacteria, and viruses.
Antitubercular Activity: Targeting Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new drugs with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents.
A key target for these compounds is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis.[12] By inhibiting QcrB, these derivatives disrupt the pathogen's energy metabolism, leading to cell death. Another identified target is glutamine synthetase, an enzyme essential for nitrogen metabolism in M. tuberculosis.[12]
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
For broader antibacterial applications, imidazo[1,2-a]pyridine derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[3] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA damage and ultimately bacterial cell death.
Antiviral Activity: Targeting Influenza Virus RNA-dependent RNA Polymerase
Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity against a variety of viruses, including human cytomegalovirus and varicella-zoster virus.[13] More specifically, novel derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[14] These compounds target the interaction between the PA and PB1 subunits of the polymerase, a crucial step for viral replication.[14] This targeted approach offers the potential for broad-spectrum activity against multiple influenza strains.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target(s) | Pathogen | MIC/EC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine amides | QcrB | Mycobacterium tuberculosis | Low nanomolar | [12] |
| 3-Amino-imidazo[1,2-a]-pyridines | Glutamine Synthetase | Mycobacterium tuberculosis | 1.6 | [12] |
| Azo-based Imidazo[1,2-a]pyridines | DNA Gyrase (putative) | E. coli | 32 (mg/L) | [15] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Influenza RdRp (PA-PB1) | Influenza A/PR/8/34(H1N1) | 0.29 | [14] |
| Thioether-bearing Imidazo[1,2-a]pyridines | Not specified | Human Cytomegalovirus | High therapeutic index | [13] |
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in broth medium, typically adjusted to a 0.5 McFarland standard.[16]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using the broth medium.[17]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[4] Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[2]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[16] The results can also be read using a plate reader to measure optical density.
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Complete culture medium
-
Serum-free medium
-
Imidazo[1,2-a]pyridine derivative (test compound)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6- or 12-well plates and grow to confluency.[9]
-
Virus Infection: Wash the cell monolayer and infect with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: Simultaneously with or after infection, add serial dilutions of the test compound to the wells.
-
Overlay and Incubation: After a 1-hour adsorption period, remove the virus/compound mixture and add the overlay medium. Incubate for 2-3 days at 37°C to allow for plaque formation.[18]
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Part 3: Navigating the Central Nervous System: Targets for Neurodegenerative and Psychiatric Disorders
The ability of imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier has made them attractive candidates for treating a range of central nervous system (CNS) disorders.
Alzheimer's Disease: A Multi-pronged Approach
Alzheimer's disease is a complex neurodegenerative disorder with multiple contributing factors. Imidazo[1,2-a]pyridine derivatives have been designed to target several key aspects of its pathology:
-
Acetylcholinesterase (AChE) Inhibition: Some derivatives act as AChE inhibitors, increasing the levels of the neurotransmitter acetylcholine in the brain, which is a common symptomatic treatment for Alzheimer's.
-
BACE1 and γ-Secretase Modulation: Other derivatives target the enzymes BACE1 and γ-secretase, which are involved in the production of amyloid-beta peptides, the main component of amyloid plaques.
-
Amyloid Plaque Imaging: Radio-labeled imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for positron emission tomography (PET) to visualize amyloid plaques in the brains of Alzheimer's patients.
Beyond Alzheimer's: Targeting Serotonin and GABA Receptors
The therapeutic potential of imidazo[1,2-a]pyridines in the CNS extends beyond Alzheimer's disease:
-
5-HT4 Receptor Agonism: Derivatives acting as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor have shown promise for the treatment of cognitive disorders.[19]
-
GABAA Receptor Modulation: The imidazo[1,2-a]pyridine scaffold is the basis for well-known drugs like zolpidem, which act as positive allosteric modulators of the GABAA receptor, primarily at the α1 subunit, producing sedative-hypnotic effects.[20] More recent research has focused on developing derivatives with selectivity for other GABAA receptor subtypes (e.g., α2/α3) for the treatment of anxiety disorders with reduced sedative side effects.
Caption: Allosteric modulation of the GABAA receptor by imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics against a wide range of diseases. The diverse array of biological targets, from protein kinases and microtubules in cancer to essential enzymes in pathogens and key receptors in the central nervous system, underscores the rich chemical space offered by this heterocyclic system. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of imidazo[1,2-a]pyridine derivatives, ultimately leading to the development of new and effective medicines.
References
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. Available at: [Link]
-
Microbroth Dilution. MI - Microbiology. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. Available at: [Link]
-
Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]
-
Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. PubMed. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available at: [Link]
-
Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Plaque Assay for Influenza Virus. YouTube. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
How to improve my plaque assay for influenza virus? ResearchGate. Available at: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PubMed Central. Available at: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. Available at: [Link]
-
Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. PubMed Central. Available at: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. PubMed. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbeonline.com [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The RNA-dependent RNA polymerase of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Bromo-Substituted Imidazo[1,2-a]pyridines
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The strategic introduction of bromine substituents onto this versatile framework offers a powerful tool to modulate physicochemical properties and enhance biological efficacy. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-substituted imidazo[1,2-a]pyridines, with a focus on their anticancer and antimicrobial properties. We delve into the synthetic methodologies, mechanistic insights, and quantitative biological data that underpin the development of these promising compounds.
The Strategic Role of Bromine in Modulating Bioactivity
The incorporation of a bromine atom into the imidazo[1,2-a]pyridine scaffold can significantly influence its therapeutic potential. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. Understanding the impact of the position and number of bromine substituents is therefore critical for rational drug design.
Anticancer Activity: Targeting Key Signaling Pathways
Bromo-substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[3]
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway. For instance, certain derivatives have been designed as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range and inducing apoptosis in breast cancer cell lines.[3] The introduction of bromine can enhance the inhibitory activity, likely by improving the compound's fit within the ATP-binding pocket of the kinase.
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by bromo-substituted imidazo[1,2-a]pyridines.
Structure-Activity Relationship for Anticancer Activity
| Compound/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | 6.57 | [5] |
| 6-substituted imidazo[1,2-a]pyridines | Caco-2 (Colon) | 6.43 | [5] |
| Bromo-substituted imidazo[4,5-b]pyridine (Cpd 14) | Glioblastoma | 8.0 | [6] |
| Bromo-substituted imidazo[4,5-b]pyridine (Cpd 14) | Non-Hodgkin lymphoma | 8.4 | [6] |
| Bromo-substituted imidazo[4,5-b]pyridine (Cpd 14) | Pancreatic adenocarcinoma | 9.4 | [6] |
| Bromo-substituted imidazo[4,5-b]pyridine (Cpd 8) | HeLa, SW620, HepG2 | 1.8 - 3.2 | [6] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [7] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | [7] |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | 79.6 | [7] |
From the available data, several key observations can be made:
-
Substitution at the 6-position appears to be favorable for activity against colon cancer cell lines.[5]
-
Bromine substitution on the pyridine ring of the related imidazo[4,5-b]pyridine scaffold markedly increases antiproliferative activity.[6]
-
The nature of the substituent at the 2-position, in combination with bromine substitution, plays a crucial role in determining the potency and selectivity of the anticancer effect.
Antimicrobial Activity: A Broad Spectrum of Action
Bromo-substituted imidazo[1,2-a]pyridines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Structure-Activity Relationship for Antimicrobial Activity
The position of the bromine atom and the nature of other substituents on the imidazo[1,2-a]pyridine ring are critical for antimicrobial efficacy.
| Compound/Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4-F substituted pyridine derivative containing imidazo[2,1-b][8][9][10]thiadiazole | Bacteria | 0.5 | [11] |
| Imidazo[1,2-a]pyridine-based Chalcone Hybrid | Aspergillus fumigatus | 47.65 - 180.94 (µM) | [12] |
| Bromo-substituted imidazo[4,5-b]pyridine (Cpd 14) | E. coli | 32 (µM) | [6] |
Key insights from these findings include:
-
The presence of a halogen, such as fluorine, on a pyridine ring linked to an imidazo-thiadiazole core can lead to potent antibacterial activity.[11]
-
Imidazo[1,2-a]pyridine-chalcone hybrids show promise as antifungal agents against Aspergillus fumigatus, with the unsubstituted phenylpropenone moiety showing the best activity.[12]
-
A bromo-substituted imidazo[4,5-b]pyridine derivative has shown moderate activity against E. coli.[6]
Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. The bromo-substituent can be introduced either on the starting 2-aminopyridine or through direct bromination of the pre-formed imidazo[1,2-a]pyridine ring.
dot
Caption: General synthetic strategies for bromo-substituted imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine
A common method for the synthesis of 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[13]
Step-by-step methodology:
-
To a reaction flask, add 2-amino-5-bromopyridine (1 equivalent).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).
-
Add a suitable base such as sodium bicarbonate (1.2 equivalents) and a solvent like ethanol.
-
Stir the reaction mixture at a temperature between 25°C and 50°C for 2 to 24 hours.
-
After the reaction is complete, concentrate the mixture to remove the solvent.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 6-bromoimidazo[1,2-a]pyridine.[13]
Experimental Protocol: Synthesis of 7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
This protocol describes the reduction of an ester to an alcohol.[8]
Step-by-step methodology:
-
Dissolve ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -30°C.
-
Slowly add a solution of lithium aluminium hydride (LiAlH4) in THF (1.1 equivalents) to the cooled solution.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
Once the reaction is complete, quench the reaction by the careful addition of ethyl acetate.
-
Wash the reaction mixture with brine.
-
Filter the organic layer through celite and concentrate the filtrate.
-
Purify the crude product using flash chromatography (e.g., eluting with a mixture of methanol and dichloromethane) to obtain (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-step methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromo-substituted imidazo[1,2-a]pyridine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value for each compound.
Conclusion and Future Directions
The bromo-substituted imidazo[1,2-a]pyridine scaffold represents a highly promising area for the discovery of novel therapeutic agents. The strategic placement of bromine atoms has a profound impact on the anticancer and antimicrobial activities of these compounds. While significant progress has been made in understanding the SAR of this class of molecules, a systematic investigation directly comparing the biological activities of all positional bromo-isomers is warranted to provide a more complete picture. Further exploration of their mechanism of action at the molecular level, particularly their interactions with specific kinase isoforms, will be crucial for the development of more potent and selective drug candidates. The synthetic versatility of the imidazo[1,2-a]pyridine core, coupled with the modulating effect of bromine substitution, ensures that this scaffold will continue to be a fertile ground for drug discovery efforts.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. ijres.org [ijres.org]
- 11. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
The Art of the Scaffold: A Senior Application Scientist's Guide to the Synthesis of 2-Arylimidazo[1,2-a]pyridines
Foreword: The Privileged Imidazo[1,2-a]pyridine Core in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to applications as antiviral, antibacterial, analgesic, antipyretic, and anti-inflammatory agents.[2] Marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem underscore the therapeutic significance of this heterocyclic system.[3] This in-depth guide, intended for researchers and drug development professionals, moves beyond a mere recitation of synthetic protocols. Instead, it offers a critical examination of the key methodologies for constructing 2-arylimidazo[1,2-a]pyridines, delving into the mechanistic rationale behind these powerful transformations and providing practical, field-tested insights.
I. The Workhorse: Two-Component Synthesis via Cyclocondensation
The most classical and frequently employed route to 2-arylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically a phenacyl bromide.[4] This method's enduring popularity stems from its straightforward nature and the ready availability of a diverse range of starting materials.
A. Mechanistic Considerations
The reaction proceeds through a sequential process of N-alkylation followed by intramolecular cyclization and subsequent dehydration. The pyridine nitrogen of the 2-aminopyridine acts as the initial nucleophile, attacking the electrophilic carbon of the phenacyl bromide to form an N-phenacyl-2-aminopyridinium bromide intermediate. The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclic hemiaminal, which readily dehydrates to furnish the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General mechanism for the two-component synthesis of 2-arylimidazo[1,2-a]pyridines.
B. Catalyst and Solvent Systems: A Move Towards Greener Chemistry
While this reaction can proceed without a catalyst, the inclusion of a base is often beneficial to neutralize the hydrobromic acid byproduct and accelerate the reaction.[5] Modern protocols have increasingly focused on environmentally benign conditions. For instance, a facile synthesis has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol, offering high yields and a broad substrate scope at room temperature.[4] This approach not only minimizes the use of hazardous organic solvents but also simplifies the workup procedure.[4]
Iodine has also emerged as an effective promoter for this transformation, enabling the synthesis to be conducted in aqueous media.[6] This "on-water" methodology leverages the unique properties of water to enhance reaction rates and facilitate product isolation, representing a significant step towards sustainable chemical synthesis.[6]
C. Representative Experimental Protocol: DBU-Catalyzed Synthesis in Aqueous Ethanol[4]
-
To a solution of substituted 2-aminopyridine (1.0 mmol) and substituted phenacyl bromide (1.0 mmol) in aqueous ethanol (1:1 v/v, 5 mL), add DBU (1.2 mmol).
-
Stir the reaction mixture at room temperature for the time specified by TLC monitoring.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-arylimidazo[1,2-a]pyridine.
| Entry | 2-Aminopyridine | Phenacyl Bromide | Product | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 2-Phenylimidazo[1,2-a]pyridine | 94 |
| 2 | 2-Amino-4-methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 88 |
| 3 | 2-Amino-5-bromopyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 85 |
Table 1: Selected examples of DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous ethanol.[4]
II. The Power of Convergence: One-Pot, Multi-Component Syntheses
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[7] Several elegant MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines.
A. The Groebke–Blackburn–Bienaymé Reaction (GBBR)
A prominent example is the three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, known as the Groebke–Blackburn–Bienaymé reaction (GBBR).[7][8] This powerful transformation allows for the direct construction of 3-amino-2-arylimidazo[1,2-a]pyridines. The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.
Caption: Simplified workflow of the Groebke–Blackburn–Bienaymé reaction.
B. Iron-Catalyzed Cascade with Nitroolefins
Another innovative one-pot approach involves the iron(III)-catalyzed cascade reaction between 2-aminopyridines and nitroolefins.[5] This methodology provides access to 3-unsubstituted imidazo[1,2-a]pyridines and has been successfully applied to the synthesis of the antiulcer drug zolimidine.[5] The proposed mechanism involves a Michael addition of the 2-aminopyridine to the nitroolefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid.
C. Representative Experimental Protocol: Ultrasound-Assisted GBBR[7]
-
In a sealed 10 mL vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Add phenylboronic acid (PBA) (10 mol%) dissolved in water (1 M).
-
Sonicate the resulting mixture in an ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Purify the crude product by flash chromatography to afford the corresponding 3-amino-2-arylimidazo[1,2-a]pyridine.
| Entry | Aldehyde | 2-Aminopyridine | Isocyanide | Product | Yield (%) |
| 1 | Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 |
| 2 | Furfural | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 |
| 3 | 5-Methylfurfural | 2-Amino-5-cyanopyridine | 4-Methoxyphenyl isocyanide | 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile | 80 |
Table 2: Selected examples of ultrasound-assisted Groebke–Blackburn–Bienaymé reaction for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines.[7]
III. The Need for Speed: Microwave-Assisted Synthesis
Microwave irradiation has become an invaluable tool in modern organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[9][10][11] The synthesis of 2-arylimidazo[1,2-a]pyridines has greatly benefited from this technology.
A. Rationale for Microwave Acceleration
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional heating methods. This efficient energy transfer can overcome activation energy barriers more effectively, thus accelerating the rate of reaction.
B. Green Solvents in Microwave Chemistry
The combination of microwave heating with environmentally friendly solvents like polyethylene glycol (PEG)-400 or water has proven to be a particularly powerful and sustainable approach.[9][12] PEG-400 is non-toxic, biodegradable, and has a high boiling point, making it an excellent medium for microwave-assisted reactions.[9]
C. Representative Experimental Protocol: Microwave-Assisted One-Pot Synthesis in PEG-400[9][12]
-
A mixture of an aromatic ketone (0.01 mol), N-bromosuccinimide (NBS) (0.01 mol), and PEG-400 (10 mL) is irradiated using a microwave at 400 watts and 85 °C.
-
The formation of the α-bromoketone is monitored by TLC.
-
After completion of the α-bromination, 2-aminopyridine (0.01 mol) is added to the reaction mixture.
-
The mixture is further irradiated under the same conditions until the reaction is complete.
-
The reaction mixture is then poured into ice-cold water.
-
The solid product that precipitates is filtered, washed with cold water, and recrystallized from ethanol.
| Entry | Aromatic Ketone | 2-Aminopyridine | Product | Yield (%) | Time (min) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 92 | 15 |
| 2 | 4'-Chloroacetophenone | 2-Aminopyridine | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 90 | 20 |
| 3 | 4'-Nitroacetophenone | 2-Aminopyridine | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 88 | 25 |
Table 3: Selected examples of microwave-assisted one-pot synthesis of 2-arylimidazo[1,2-a]pyridines in PEG-400.
IV. The Path of Simplicity: Catalyst-Free Methodologies
While catalytic systems offer elegance and efficiency, the development of catalyst-free synthetic routes is highly desirable as it simplifies purification, reduces costs, and minimizes toxic waste.
A. Thermal Annulation of 2-Aminopyridines and α-Haloketones
A straightforward and environmentally friendly approach involves the reaction of 2-aminopyridines with α-bromo or α-chloroketones at an elevated temperature (e.g., 60 °C) without any catalyst or solvent.[5] The reaction proceeds via the same fundamental mechanism of N-alkylation followed by cyclization and dehydration, driven by thermal energy.[5] This method is notable for its operational simplicity and adherence to the principles of green chemistry.
B. Cascade Reactions of 2-Aminopyridine with Dihalogenated Substrates
An efficient catalyst-free cascade process for the synthesis of 3-arylimidazo[1,2-a]pyridines has been developed using 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene.[13] This reaction, when heated in a solvent like DMF, provides good to excellent yields of the desired products.[13]
C. Representative Experimental Protocol: Catalyst-Free Synthesis of 3-Arylimidazo[1,2-a]pyridines[13]
-
A mixture of 2-aminopyridine (0.5 mmol), 1-bromo-2-phenylacetylene (0.6 mmol), and NaHCO3 (1 mmol) in DMF (0.5 mL) is heated at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are dried over anhydrous Na2SO4.
-
The solvent is evaporated, and the residue is purified by silica gel column chromatography to afford the corresponding product.
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Bromo-2-phenylacetylene | 3-Phenylimidazo[1,2-a]pyridine | 86 |
| 2 | 1-Bromo-2-(p-tolyl)acetylene | 3-(p-Tolyl)imidazo[1,2-a]pyridine | 82 |
| 3 | 1,1-Dibromo-2-phenylethene | 3-Phenylimidazo[1,2-a]pyridine | 75 |
Table 4: Selected examples of catalyst-free synthesis of 3-arylimidazo[1,2-a]pyridines.[13]
V. Conclusion and Future Outlook
The synthesis of 2-arylimidazo[1,2-a]pyridines is a mature yet continually evolving field. While the classical two-component cyclocondensation remains a reliable and versatile method, the drive for greater efficiency and sustainability has led to the development of elegant one-pot, multi-component reactions and the widespread adoption of enabling technologies such as microwave irradiation. The increasing focus on catalyst-free and "on-water" protocols further exemplifies the commitment of the chemical community to greener synthetic practices.
For the drug development professional, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The methodologies outlined in this guide provide a robust toolkit for accessing a wide range of 2-arylimidazo[1,2-a]pyridine derivatives, thereby facilitating the exploration of their therapeutic potential and the discovery of next-generation pharmaceuticals.
References
-
Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(61), 35575-35581. [Link]
-
Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. SN Applied Sciences, 1(11), 1435. [Link]
-
Panda, J., Raiguru, B., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(15), e202200547. [Link]
-
Kumar, V., & Kumar, A. (2014). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. Journal of Heterocyclic Chemistry, 51(S1), E236-E241. [Link]
-
Martínez-Maldonado, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(3), 1381. [Link]
-
Martínez-Maldonado, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(15), 5849. [Link]
-
Hajra, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(86), 13078-13097. [Link]
-
Patil, S. A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(6), 5568-5580. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 82, 01011. [Link]
-
Tighadouini, S., et al. (2015). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Medicinal Chemistry Research, 24, 2345-2374. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
de Souza, M. V. N., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Oprea, A. I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35227-35243. [Link]
-
Patil, S. A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. [Link]
-
da Silva, A. C. A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. New Journal of Chemistry. [Link]
-
da Silva, A. C. A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing. [Link]
-
Ghosh, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12931-12941. [Link]
-
Rodríguez, J. C., et al. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1087-1100. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field, offering both theoretical predictions and a detailed experimental framework for empirical solubility determination.
Introduction to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and the Importance of Solubility
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Understanding the solubility of a specific analog like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is paramount for its successful application in drug discovery and development. Solubility fundamentally influences a compound's bioavailability, formulation, and in-vitro assay performance. This guide will delve into the predicted solubility profile of this compound based on its structural features and provide a robust protocol for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors, potentially contributing to solubility in polar protic solvents.[2]
-
Bromine Atom: The presence of a bromine atom at the 6-position increases the molecular weight and introduces a degree of lipophilicity.
-
4-Methylphenyl (p-tolyl) Group: This aromatic substituent at the 2-position significantly increases the nonpolar surface area of the molecule, which is expected to decrease solubility in polar solvents and enhance it in nonpolar organic solvents.
Comparison with Related Compounds:
-
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: This related compound is described as having moderate solubility in organic solvents.[3] Its experimental solubility in a buffered aqueous solution at pH 7.4 is reported to be 1.6 µg/mL, indicating low aqueous solubility.[4]
-
6-Bromo-2-methylimidazo[1,2-a]pyridine: This compound has a predicted LogP of 2.56, suggesting a preference for lipophilic environments.[5]
Predicted Solubility:
Based on the "like dissolves like" principle, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is predicted to exhibit the following solubility profile:
-
High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
-
Moderate Solubility: In polar protic solvents with some nonpolar character (e.g., ethanol, methanol, isopropanol) and some nonpolar solvents (e.g., toluene, ethyl acetate).[6]
-
Low to Insoluble: In highly polar solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).
The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring suggest that the compound's solubility in aqueous solutions could be pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the formation of a more polar protonated species.[7]
Experimental Determination of Solubility
To empirically determine the solubility of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a systematic approach using a selection of common laboratory solvents is recommended.
Materials and Equipment
Solvents:
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Nonpolar: Toluene, Dichloromethane (DCM), Ethyl Acetate, Hexane
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of the compound.
Caption: Experimental workflow for determining the solubility of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in a suitable solvent (e.g., acetonitrile or methanol). These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the respective test solvent.[8]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Quantification:
-
Determine the concentration of the compound in the diluted samples by comparing the analytical response to the calibration curve.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent.
-
Tabulated Solubility Data (Hypothetical)
The following table presents a hypothetical summary of solubility data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, which would be populated with the results from the experimental protocol described above.
| Solvent Category | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water | Very Low | |
| Methanol | Moderate | ||
| Ethanol | Moderate | ||
| Polar Aprotic | DMSO | High | |
| DMF | High | ||
| Acetonitrile | Moderate | ||
| Nonpolar | Dichloromethane | High | |
| Toluene | Moderate | ||
| Ethyl Acetate | Moderate | ||
| Hexane | Low |
Safety and Handling
As a Senior Application Scientist, it is crucial to emphasize the importance of safety. While specific toxicity data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is not available, related imidazo[1,2-a]pyridine derivatives may have biological activity. Therefore, standard laboratory safety precautions should be followed:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for any known hazards associated with the compound and the solvents used. A related compound, 6-bromo-2-methylimidazo[1,2-a]pyridine, is listed with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. By combining theoretical predictions based on its chemical structure with a robust experimental protocol, researchers can obtain the critical solubility data necessary for advancing their research and development efforts. The provided workflow and safety considerations ensure a scientifically sound and safe approach to handling this compound of interest.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem. (n.d.). Retrieved from [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. (n.d.).
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
- Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
-
6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. PubChem. (n.d.). Retrieved from [Link]
-
Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]
-
6-Bromo-2-methylimidazo[1,2-a]pyridine. ChemSrc. (n.d.). Retrieved from [Link]
-
Organic Chemistry: Introduction to Solubility. SALTISE. (2021, March 22). Retrieved from [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 4. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-methylimidazo[1,2-a]pyridine | CAS#:4044-99-9 | Chemsrc [chemsrc.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Compounds bearing this nucleus exhibit a wide spectrum of biological activities, including hypnotic (e.g., Zolpidem), anti-cancer, and anti-bacterial properties.[3][4][5][6] This document provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a key intermediate for the development of novel therapeutics. We will delve into a step-by-step methodology, explain the mechanistic rationale behind the procedural choices, and provide guidance for reaction monitoring and product purification, ensuring a reliable and reproducible synthesis for researchers in drug discovery and organic synthesis.
Synthetic Strategy and Mechanism
Reaction Scheme
The synthesis is achieved via a classic and robust condensation reaction between 2-amino-5-bromopyridine and 2-bromo-1-(4-methylphenyl)ethanone.
Figure 1: Overall reaction for the synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Mechanistic Rationale
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established, two-stage mechanism:
-
Initial N-Alkylation: The reaction commences with the nucleophilic attack of the pyridine ring nitrogen (the most nucleophilic nitrogen in 2-aminopyridine) on the electrophilic α-carbon of 2-bromo-1-(4-methylphenyl)ethanone. This forms a pyridinium salt intermediate. This step is a classic S_N2 reaction.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This cyclization yields a bicyclic hemiaminal intermediate, which readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[7]
The inclusion of a mild base, such as sodium bicarbonate (NaHCO₃), is crucial. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic and halt the reaction. This allows the reaction to proceed efficiently under milder conditions.[8]
Materials and Reagents
This table summarizes the required reagents for this synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Molar Eq. |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 10.0 | 1.73 | 1.0 |
| 2-Bromo-1-(4-methylphenyl)ethanone | C₉H₉BrO | 213.07 | 10.5 | 2.24 | 1.05 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 12.0 | 1.01 | 1.2 |
| Ethanol (EtOH), 200 Proof | C₂H₅OH | 46.07 | - | 50 mL | Solvent |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2-Bromo-1-(4-methylphenyl)ethanone is a lachrymator and should be handled with care.
Reaction Setup
-
To a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) and sodium bicarbonate (1.01 g, 12.0 mmol).
-
Add 50 mL of 200-proof ethanol to the flask. Stir the suspension for 5-10 minutes at room temperature.
-
In a single portion, add 2-bromo-1-(4-methylphenyl)ethanone (2.24 g, 10.5 mmol).
-
Expert Commentary: A slight excess (1.05 eq.) of the α-bromoketone is used to ensure the complete consumption of the limiting reagent, 2-amino-5-bromopyridine.
-
-
Fit the RBF with a reflux condenser and place it in a heating mantle set upon a magnetic stir plate.
Reaction Execution
-
Begin stirring and gently heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 4-6 hours. The reaction mixture will typically turn from a suspension to a yellowish or brownish solution.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9][10]
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Spot the plate with the starting material (2-amino-5-bromopyridine) and the reaction mixture.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the 2-amino-5-bromopyridine has been consumed. The product spot will be less polar (higher R_f value) than the starting amine.
-
Work-up and Product Isolation
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold deionized water while stirring. A precipitate should form immediately.
-
Expert Commentary: The crude product is insoluble in water. Pouring the ethanolic reaction mixture into water causes the product to precipitate out, while the inorganic salts (NaBr, excess NaHCO₃) remain dissolved in the aqueous phase.
-
-
Continue stirring the suspension in the ice bath for 20-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual salts.
-
Allow the solid to air-dry on the filter for 15-20 minutes.
Purification
-
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Expected Yield: 75-85%. Appearance: Off-white to pale yellow solid.
Characterization
The identity and purity of the final product, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
References
- Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (CN103788092A).
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166.
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (2002). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides. (US6384226B2).
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005. Retrieved from [Link]
-
PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Retrieved from [Link]
-
PubMed. (2008). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
- Google Patents. (2010). Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. (WO2010122576A1).
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (CN110746345B).
-
Pharmaffiliates. (n.d.). 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. Retrieved from [Link]
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for the preparation of 2, 5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Google Patents [patents.google.com]
- 5. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Application of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, for in vitro cancer research. Drawing upon the established anticancer properties of this scaffold, this guide outlines its potential mechanisms of action, protocols for evaluating its efficacy, and a framework for interpreting the results.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In recent years, IP derivatives have garnered significant attention as potential anticancer agents due to their ability to potently inhibit the growth of various cancer cells.[2][3] Various in-vitro studies have demonstrated the therapeutic potential of IP-based compounds against a range of cancer cell lines, including but not limited to breast, lung, colon, and cervical cancers. The anticancer effects of these compounds are often attributed to their inhibitory action on critical molecular pathways involved in cell proliferation and survival.[4]
While direct experimental data on 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is emerging, the known structure-activity relationships of related 6-substituted and 2-aryl IP derivatives suggest its potential as a valuable tool for cancer research. Studies on analogous compounds indicate that the substitution at the 6-position and the presence of an aryl group at the 2-position can significantly influence the anticancer activity and target specificity.
Postulated Mechanism of Action
Based on the literature for closely related imidazo[1,2-a]pyridine derivatives, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Pro-Survival Signaling Pathways: A significant body of research points to the ability of IP derivatives to inhibit key signaling cascades that are frequently dysregulated in cancer. Notably, the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are central to cell growth, proliferation, and survival, have been identified as key targets.[4] Inhibition of these pathways can lead to a halt in cell cycle progression and the induction of apoptosis.
-
Induction of Apoptosis: Many IP compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often characterized by the activation of caspases and subsequent cleavage of cellular substrates.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. IP derivatives have demonstrated the ability to cause cell cycle arrest at various phases, most commonly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2][4]
The following diagram illustrates a potential signaling pathway targeted by 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, based on the known mechanisms of related compounds.
Caption: Postulated signaling pathway of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
In Vitro Efficacy Data of Structurally Related Imidazo[1,2-a]pyridine Derivatives
While specific IC50 values for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine are not yet widely published, the cytotoxic activity of structurally related compounds provides a strong rationale for its investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2][3] |
| IP-7 | HCC1937 (Breast) | 79.6 | [2][3] |
| Compound 13k | HCC827 (Lung) | 0.09 | [4][5] |
| Compound 13k | A549 (Lung) | 0.15 | [4][5] |
| Compound 13k | SH-SY5Y (Neuroblastoma) | 0.21 | [4][5] |
| Compound 13k | HEL (Erythroleukemia) | 0.43 | [4][5] |
| Compound 13k | MCF-7 (Breast) | 0.12 | [4][5] |
| Compound 12d | Multiple Lines | Nanomolar Range | [6] |
| Compound 12f | Multiple Lines | Nanomolar Range | [6] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine's anticancer activity.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known cytotoxic drug).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on key signaling proteins.[13][14]
Protocol:
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. Based on the compelling evidence from structurally related compounds, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine holds significant promise as a tool for cancer research. The protocols detailed in this guide provide a robust framework for its in vitro characterization. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy in a broader panel of cancer cell lines, and ultimately, assessing its potential in preclinical in vivo models.
References
- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023). Al-Nahrain Journal of Science.
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Chen, J., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. European Journal of Medicinal Chemistry. [Link]
-
Chen, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
- Abdel-Maksoud, M. S., et al. (2022).
- Chen, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry.
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Chen, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
- de Faria, A. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
-
Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]
-
Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]
-
Cell Viability Assays. (2012). Assay Guidance Manual. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Champions Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 13. medium.com [medium.com]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Application Note & Protocol: A Comprehensive Guide to the Antibacterial Susceptibility Testing of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Introduction: The Rationale for Investigation
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system that represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and notably, antibacterial properties. The unique structural and electronic features of this scaffold allow for diverse functionalization, making it a fertile ground for the discovery of novel therapeutic agents. Compounds from this class are known to target essential bacterial enzymes and processes, establishing a strong precedent for investigating new analogs as potential antibiotics.
This document provides a comprehensive, field-proven protocol for evaluating the antibacterial potential of a specific analog, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (hereinafter referred to as "the compound"). The methodologies detailed herein are grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and universally comparable. This guide is designed for researchers in microbiology, medicinal chemistry, and drug development, providing not only step-by-step instructions but also the scientific causality behind each critical step.
Essential Materials and Reagents
Successful and reproducible antibacterial testing hinges on the quality and standardization of materials.
2.1 Equipment and Consumables:
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (aerobic, set to 35-37°C)
-
Spectrophotometer or Densitometer (e.g., McFarland Densitometer)
-
Micropipettes (P20, P200, P1000) and sterile, filtered tips
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile serological pipettes and culture tubes
-
Vortex mixer
-
Plate shaker (optional)
-
Sterile filter paper discs (6 mm diameter)
2.2 Media and Reagents:
-
Test Compound: 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Bacterial Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation
-
-
Positive Control Antibiotics: (Stock solutions prepared as per CLSI guidelines)
-
Ciprofloxacin or Levofloxacin (targeting Gram-negative bacteria)
-
Vancomycin or Linezolid (targeting Gram-positive bacteria)
-
-
Resazurin Sodium Salt: (For viability assessment in MIC assays)
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
0.5 McFarland Turbidity Standard
2.3 Recommended Bacterial Strains: A well-rounded initial assessment should include representatives from key bacterial groups. The following ATCC (American Type Culture Collection) strains provide a standardized baseline:
| Gram-Stain | Species | ATCC Number | Significance |
| Gram-positive | Staphylococcus aureus | 29213 | Key human pathogen, common cause of skin and systemic infections. |
| Gram-positive | Enterococcus faecalis | 29212 | Opportunistic pathogen known for intrinsic and acquired resistance. |
| Gram-negative | Escherichia coli | 25922 | Ubiquitous, model Gram-negative organism, common pathogen. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, notorious for high levels of antibiotic resistance. |
Experimental Workflow: From Screening to Quantification
The evaluation process follows a logical progression from qualitative screening to precise quantitative measurement. This tiered approach efficiently identifies activity and then characterizes its potency.
Caption: Workflow for serial dilution in a 96-well plate.
-
Plate Layout: Designate wells for the test compound, positive control (e.g., Ciprofloxacin), solvent control (DMSO), and sterility control.
-
Media Dispensing: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Compound Serial Dilution: a. In the first column of wells, add an additional 100 µL of the compound at twice the desired final starting concentration (e.g., if the highest test concentration is 128 µg/mL, add 100 µL of a 256 µg/mL solution). b. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. c. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient. d. Column 11 will serve as the growth control (no compound). e. Column 12 will be the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 4.1.2e) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Final Concentrations: The final volume in each well (except column 12) is now 200 µL. The compound concentrations are now halved to their final test values, and the bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.
4.3 Reading and Interpreting MIC Results:
-
Visual Inspection: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. Compare each well to the growth control (column 11, should be turbid) and the sterility control (column 12, should be clear).
-
(Optional) Resazurin Assay: For a clearer endpoint, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the blue color persists.
| Well Type | Compound | Bacteria | Expected Outcome | Interpretation |
| Test Wells | Serial Dilutions | Yes | Clear or Turbid | Determines MIC value |
| Growth Control | No (Solvent only) | Yes | Turbid | Confirms viability of inoculum |
| Sterility Control | No | No | Clear | Confirms media is not contaminated |
| Positive Control | Standard Antibiotic | Yes | Clear at expected MIC | Validates assay sensitivity |
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test determines the lowest concentration of an antimicrobial agent required to kill a bacterium. It is a critical follow-up to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
5.1 Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, aspirate 10 µL from each of these wells and spot-plate it onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
5.2 Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is practically determined by identifying the lowest concentration plate spot that shows no bacterial growth (or only 1-2 colonies).
-
Interpretation:
-
If MBC ≤ 4 x MIC, the compound is generally considered bactericidal .
-
If MBC > 4 x MIC, the compound is considered bacteriostatic .
-
Protocol: Disk Diffusion (Kirby-Bauer) Assay
This method provides a rapid, qualitative primary screen for antibacterial activity.
6.1 Procedure:
-
Prepare a bacterial lawn by evenly swabbing a 0.5 McFarland suspension of the test organism over the entire surface of a large MHA plate.
-
Allow the plate to dry for 5-10 minutes in a biosafety cabinet.
-
Impregnate sterile 6 mm paper discs with a known amount of the test compound (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely.
-
Place the compound-impregnated disc, a positive control antibiotic disc, and a negative control (solvent-only) disc onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
6.2 Interpretation:
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters, which is the clear area around the disc where bacterial growth has been prevented.
-
A larger ZOI generally suggests greater susceptibility of the organism to the compound. The absence of a zone (or a zone ≤ 6 mm) indicates resistance.
References
-
Title: Imidazo[1,2-a]pyridines: A decade of novel therapeutic developments Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A Review on the Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: CLSI M100-ED32: Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: A guide to performing broth dilution MICs Source: British Society for Antimicrobial Chemotherapy (BSAC) URL: [Link]
-
Title: Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) Source: Bio-protocol URL: [Link]
Application Notes & Protocols: A Guide to the Development of Fluorescent Probes from Imidazo[1,2-a]pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, renowned for its significant role in medicinal chemistry and, increasingly, in the realm of advanced material sciences.[1][2][3] Its rigid, planar architecture and inherent fluorescent properties make it an exceptional platform for the rational design of sophisticated fluorescent probes.[4] This guide provides an in-depth exploration of the design principles, synthetic strategies, and practical applications of imidazo[1,2-a]pyridine-based fluorescent probes. We delve into the causality behind experimental choices, offering validated protocols for the detection of key analytes such as metal ions and reactive oxygen species, alongside methodologies for cellular imaging.
Part I: Design Principles and Synthetic Strategies
The Rationale Behind the Design
The imidazo[1,2-a]pyridine scaffold serves as an excellent fluorophore whose photophysical properties can be meticulously tuned through chemical modification.[5][6] The core principle of probe design is to link this fluorescent reporting unit to a recognition unit (a reactive or binding site) via a specific signaling mechanism. The interaction of the probe with its target analyte modulates the fluorescence output, resulting in a quantifiable signal.
Key Sensing Mechanisms:
-
Photoinduced Electron Transfer (PET): This is a powerful mechanism for creating "turn-on" probes. An electron-withdrawing group (EWG), such as a nitro group, is positioned to quench the fluorescence of the imidazo[1,2-a]pyridine core. When the EWG is chemically transformed (e.g., enzymatic reduction of a nitro group to an amino group), the PET process is inhibited, and fluorescence is restored.[1][7] This "off-on" switch is ideal for detecting enzymatic activity like that of nitroreductase, which is often a marker for hypoxic conditions in tumors.[7]
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore is functionalized with both an electron-donating group (EDG) and an electron-accepting group (EWG). Upon excitation, an electron is transferred from the donor to the acceptor. Analyte binding can significantly alter the electronic distribution in the excited state, leading to detectable changes in emission wavelength (ratiometric sensing) or intensity.[8][9][10] This mechanism is frequently employed in probes for metal ions and polarity.
-
Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[11] This phenomenon is typically caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. Imidazo[1,2-a]pyridine-based AIE probes are designed to be soluble and non-fluorescent, but they aggregate and "turn on" in the presence of an analyte that induces this assembly.[12][13]
Caption: Rational design workflow for imidazo[1,2-a]pyridine probes.
Foundational Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, offering versatility for introducing functional groups.
Common Synthetic Routes:
-
Classical Condensation: The most traditional method involves the condensation of a 2-aminopyridine derivative with an α-haloacetophenone.[3] While robust, this method can require harsh conditions.
-
Modern Catalytic Approaches: Recent advancements have led to more efficient and greener syntheses. These include copper-catalyzed aerobic oxidative reactions, photocatalytic methods using sustainable reagents, and one-pot multicomponent reactions that build molecular complexity rapidly.[3][14]
Caption: Generalized workflow for the synthesis of functional probes.
Part II: Application Notes & Protocols
This section provides validated protocols for key applications of imidazo[1,2-a]pyridine fluorescent probes.
Application: Detection of Metal Ions (Fe³⁺, Hg²⁺, Zn²⁺)
Scientific Rationale: The detection of heavy and transition metal ions is critical for environmental monitoring and understanding biological processes.[2] Imidazo[1,2-a]pyridine probes are designed with specific chelating moieties that bind target ions, inducing a conformational or electronic change that modulates fluorescence via PET or ICT mechanisms.[2][8][9][10][15]
Protocol: General Spectrofluorometric Titration for Metal Ion Sensing
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the imidazo[1,2-a]pyridine probe in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., FeCl₃, HgCl₂, Zn(ClO₄)₂) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Spectrofluorometric Analysis:
-
In a quartz cuvette, add 2 mL of the buffer solution.
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.
-
Incrementally add small aliquots (e.g., 1-10 µL) of the target metal ion stock solution.
-
After each addition, mix and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Test:
-
Prepare separate solutions of the probe (10 µM) containing a 10-fold excess (100 µM) of various potentially interfering metal ions. Record their fluorescence spectra.
-
To these solutions, add the primary target metal ion (10 µM) and record the final spectrum to assess competitive binding.
-
-
Data Analysis:
-
Plot fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
Performance Data for Selected Probes:
| Probe Type | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Response Type | Reference |
| Fused Imidazopyridine | Fe³⁺ | Turn-on | 4.0 ppb | Fluorescence Enhancement | [2][15] |
| Fused Imidazopyridine | Hg²⁺ | Turn-off | 1.0 ppb | Fluorescence Quenching | [2][15] |
| Imidazo[1,2-a]pyridine-Quinoline | Zn²⁺ | ICT | 6.8 x 10⁻⁸ M | Fluorescence Enhancement | [8][9][10] |
| Xanthene-Imidazopyridine | Hg²⁺ | Spirolactam Ring Opening | - | Ratiometric | [16][17] |
Application: Detection of Hydrogen Peroxide (H₂O₂)
Scientific Rationale: Hydrogen peroxide is a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress.[13] A common and highly specific strategy for H₂O₂ detection involves using a boronate ester as the recognition moiety. The boronate group effectively quenches fluorescence or prevents the formation of a fluorophore. In the presence of H₂O₂, the C-B bond is oxidatively cleaved, releasing the highly fluorescent imidazo[1,2-a]pyridine-phenol derivative in a "turn-on" response.[12][13]
Protocol: In Vitro Detection of H₂O₂
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the boronate-functionalized imidazo[1,2-a]pyridine probe in DMSO.
-
Prepare a fresh 10 mM stock solution of H₂O₂ in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare stock solutions of other ROS/RNS (e.g., O₂⁻, •OH, ONOO⁻) to test for selectivity.
-
-
Fluorescence Assay:
-
In a 96-well plate or cuvette, add PBS buffer.
-
Add the probe stock solution to a final concentration of 10 µM.
-
Add varying concentrations of H₂O₂ (e.g., 0-100 µM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader or spectrofluorometer at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity against H₂O₂ concentration to determine the linear range and calculate the LOD.
-
Compare the fluorescence response to H₂O₂ with that of other ROS/RNS to confirm selectivity.
-
Application: Live Cell Imaging
Scientific Rationale: The favorable photophysical properties and low cytotoxicity of many imidazo[1,2-a]pyridine derivatives make them excellent candidates for bioimaging.[18] Their lipophilic nature can be tuned to facilitate cell membrane permeability and even target specific organelles like mitochondria.[18] They can be used to visualize cellular structures or to monitor the concentration and localization of specific analytes (e.g., metal ions, H₂O₂) within living cells.[15][16][17]
Protocol: Staining and Imaging of Live Cells
-
Cell Culture:
-
Seed the cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or coverslips.
-
Culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the imidazo[1,2-a]pyridine probe (typically 1-10 µM) in serum-free cell culture medium from a 1 mM DMSO stock.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-45 minutes at 37°C in the dark.
-
-
Analyte Stimulation (for sensing probes):
-
For imaging an analyte like H₂O₂ or exogenous metal ions, remove the probe solution, wash with PBS, and then incubate the cells with the analyte in fresh medium for an appropriate time (e.g., 30 minutes).
-
-
Washing and Imaging:
-
Remove the probe/analyte solution and wash the cells twice with pre-warmed PBS or complete culture medium.
-
Add fresh, pre-warmed complete medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI filter for blue-emitting probes).[18] For time-lapse experiments, use a stage-top incubator to maintain physiological conditions.
-
Caption: Step-by-step workflow for live-cell fluorescence imaging.
Part III: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | Probe concentration too low; Photobleaching; Incorrect filter set; Quenching by media components. | Increase probe concentration; Reduce excitation light intensity/exposure time; Verify filter compatibility with probe's spectra; Image in a clear imaging buffer instead of phenol red-containing medium. |
| High Background Fluorescence | Incomplete washing; Probe aggregation; Autofluorescence from cells or medium. | Increase the number and duration of wash steps; Filter the probe stock solution; Use a spectral unmixing tool or image cells in a medium without serum or phenol red. |
| Poor Cell Staining | Low cell permeability; Probe instability or degradation. | Increase incubation time; Use a permeabilizing agent (e.g., Triton X-100, for fixed cells only); Synthesize a more lipophilic derivative; Check probe stability in aqueous buffer over time. |
| Probe Selectivity Issues | Interference from other analytes; Non-specific binding. | Perform thorough competitive binding assays; Modify the recognition moiety to improve specificity; Adjust buffer pH or ionic strength to minimize non-specific interactions. |
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of high-performance fluorescent probes. Through rational design principles that leverage mechanisms like PET, ICT, and AIE, researchers can create sensitive and selective tools for detecting a wide array of analytes and imaging biological processes. Future developments in this field are poised to expand into more complex applications, including the design of probes for two-photon microscopy, which offers deeper tissue penetration and lower phototoxicity, and the creation of theranostic agents that combine diagnostic imaging with targeted therapy.[6]
References
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances.
- Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. BenchChem.
- A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
- Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.
- A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+.
- In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. BenchChem.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. RSC Publishing.
- A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applic
- A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. BenchChem.
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.
- Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission p
- Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
- Application Notes and Protocols: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe. BenchChem.
- Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed.
- Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 17. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
in vivo experimental design for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
An Application Guide for the Preclinical In Vivo Evaluation of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2] This guide outlines a comprehensive in vivo experimental strategy for evaluating a novel derivative, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (hereafter designated "IMP-X"). This document is intended for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for advancing a promising small molecule from initial characterization to robust preclinical efficacy assessment. For the purpose of this guide, we will operate on the plausible hypothesis that IMP-X has demonstrated significant in vitro antiproliferative activity against human pancreatic cancer cell lines, potentially through the modulation of stress-inducible pathways like the Growth Arrest and DNA Damage-inducible 45 alpha (Gadd45a) signaling cascade.[3][4][5]
Part 1: Foundational Steps: Formulation and Ethical Considerations
The transition from in vitro to in vivo is a critical juncture where many promising compounds fail due to poor biopharmaceutical properties. A robust and reproducible formulation is the bedrock of any successful in vivo study.
Causality in Formulation: Why It Matters
Protocol 1: Development of an Injectable Suspension for Preclinical Studies
This protocol follows a tiered approach, starting with a simple suspension suitable for initial pharmacokinetic (PK) and efficacy studies.
Objective: To prepare a sterile, injectable suspension of IMP-X at a concentration of 10 mg/mL.
Materials:
-
IMP-X (micronized powder)
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
0.1% (v/v) Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Sterile glass vials, magnetic stir bars, and syringes
-
0.22 µm syringe filters
Methodology:
-
Vehicle Preparation:
-
In a sterile beaker on a magnetic stir plate, add 80% of the final required volume of sterile saline.
-
Slowly add the 0.5% CMC-Na powder while stirring to prevent clumping. Stir until fully dissolved.
-
Add 0.1% Tween 80 to the solution. This surfactant acts as a wetting agent, preventing the hydrophobic compound from aggregating.
-
Add sterile saline to reach the final volume and stir for 10 minutes to ensure homogeneity.
-
-
Compound Suspension:
-
Accurately weigh the required amount of micronized IMP-X powder. Micronization increases the surface area, aiding in dissolution and suspension stability.
-
Slowly add the IMP-X powder to the prepared vehicle while continuously stirring.
-
Stir the suspension for at least 30 minutes to ensure it is uniformly dispersed.
-
-
Validation and Use:
-
Visually inspect the suspension for any large aggregates. A properly prepared suspension should appear homogenous and milky.
-
Before each dose administration, the suspension must be vortexed or stirred to ensure uniformity.
-
Self-Validation: Perform a simple quality control check by extracting a sample, diluting it in an appropriate organic solvent, and measuring the concentration via UV-Vis spectrophotometry or HPLC to confirm it is within ±10% of the target concentration.
-
Ethical Framework: The 3Rs and ARRIVE Guidelines
All in vivo research must be conducted with the highest ethical standards. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent oversight body.[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[12][13] Furthermore, for transparency and reproducibility, all study reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[14][15]
Part 2: Pharmacokinetic (PK) and Biodistribution Profiling
Understanding the disposition of IMP-X within a biological system is crucial for interpreting efficacy and toxicity data. Pharmacokinetics (PK) describes what the body does to the drug, while biodistribution reveals where the drug accumulates.[16]
Workflow for PK and Biodistribution Analysis
Caption: Workflow for characterizing the PK and biodistribution of IMP-X.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the key PK parameters of IMP-X following intravenous (IV) and oral (PO) administration.
Animal Model: Male BALB/c mice, 8-10 weeks old.[17]
Methodology:
-
Group Allocation (n=3-4 mice per timepoint):
-
Group 1: IV administration (e.g., 2 mg/kg via tail vein). This route ensures 100% bioavailability and serves as a reference.
-
Group 2: PO administration (e.g., 10 mg/kg via oral gavage).
-
-
Dosing and Sampling:
-
Administer IMP-X using the formulation from Protocol 1.
-
Collect blood samples (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined timepoints.
-
IV route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO route: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Quantify the concentration of IMP-X in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Table 1: Key Pharmacokinetic Parameters for IMP-X
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | Value | Value | Maximum observed plasma concentration. |
| Tmax (hr) | Value | Value | Time to reach Cmax. |
| AUC₀-t (hr*ng/mL) | Value | Value | Area under the curve from time 0 to the last measurement. |
| t₁/₂ (hr) | Value | Value | Elimination half-life. |
| Bioavailability (%) | 100 | Calculated Value | The fraction of the oral dose that reaches systemic circulation. |
Protocol 3: Tissue Biodistribution Study
Objective: To quantify the distribution of IMP-X in major organs and, if applicable, in tumor tissue.[18][19][20]
Animal Model: Male BALB/c mice (or tumor-bearing mice for tumor accumulation).
Methodology:
-
Dosing: Administer a single IV dose of IMP-X (e.g., 5 mg/kg).
-
Tissue Harvesting: At specified timepoints (e.g., 1, 4, and 24 hours post-dose), sacrifice cohorts of mice (n=3 per timepoint).
-
Organ Collection: Perfuse animals with saline to remove blood from tissues. Immediately harvest key organs (liver, spleen, kidneys, lungs, heart, brain, and tumor).
-
Sample Processing and Analysis:
-
Blot tissues dry and record their weight.
-
Homogenize each tissue in a suitable buffer.
-
Quantify IMP-X concentration in the tissue homogenates using LC-MS/MS.
-
-
Data Analysis: Express results as nanograms of IMP-X per gram of tissue (ng/g).
Part 3: Efficacy and Pharmacodynamic (PD) Evaluation
With a suitable formulation and an understanding of its PK profile, the next logical step is to assess the anticancer efficacy of IMP-X in a relevant animal model.[21][22]
Hypothesized Mechanism of Action: Gadd45a Pathway Modulation
Gadd45 proteins are cellular stress sensors that can induce cell cycle arrest, apoptosis, or DNA repair.[3][4] In some cancers, Gadd45a expression is altered, and its re-activation can be a therapeutic strategy.[5][23] We hypothesize that IMP-X may exert its anticancer effect by upregulating Gadd45a, leading to activation of downstream pro-apoptotic signaling.
Caption: Hypothesized signaling pathway for IMP-X-mediated anticancer activity.
Protocol 4: Human Pancreatic Cancer Xenograft Efficacy Study
Objective: To evaluate the ability of IMP-X to inhibit tumor growth in vivo.
Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old, are required to prevent rejection of human tumor cells.[17][24][25]
Methodology:
-
Cell Inoculation:
-
Culture PANC-1 human pancreatic cancer cells under standard conditions.
-
Subcutaneously inject 2-5 million cells suspended in a mixture of media and Matrigel into the right flank of each mouse. Matrigel provides a supportive matrix for initial tumor establishment.
-
-
Tumor Monitoring and Randomization:
-
Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (formulation vehicle from Protocol 1).
-
Group 2: IMP-X, Low Dose (e.g., 10 mg/kg, daily).
-
Group 3: IMP-X, High Dose (e.g., 30 mg/kg, daily).
-
Group 4: Positive Control (a standard-of-care chemotherapy for pancreatic cancer, e.g., gemcitabine).
-
-
Administration and Monitoring:
-
Administer treatments daily (or as determined by PK data) via the determined route (e.g., oral gavage).
-
Continue tumor measurements throughout the study (typically 21-28 days).
-
Monitor animal health and body weight 2-3 times per week as an indicator of systemic toxicity. A body weight loss of >15-20% is a common endpoint.
-
-
Study Endpoints and Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
At the end of the study, harvest tumors for pharmacodynamic analysis.
-
Table 2: Summary of Efficacy Study Results
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | Daily, PO | Value | N/A | Value |
| IMP-X (10 mg/kg) | Daily, PO | Value | Value | Value |
| IMP-X (30 mg/kg) | Daily, PO | Value | Value | Value |
| Positive Control | Regimen | Value | Value | Value |
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that IMP-X engages its target and modulates the hypothesized pathway in tumor tissue.
Methodology:
-
Sample Collection: Collect tumors from a satellite group of animals from the efficacy study at a relevant timepoint after the final dose (e.g., 4 hours, based on PK data).
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe membranes with primary antibodies against Gadd45a, phospho-p38, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
This analysis will provide quantitative data on target engagement and downstream signaling.
-
-
Immunohistochemistry (IHC):
-
Stain paraffin-embedded tumor sections with antibodies for Gadd45a and Ki-67 (a marker of proliferation).
-
IHC provides spatial information on protein expression within the tumor microenvironment and can validate the Western blot findings.
-
Conclusion and Future Directions
This application guide provides a structured, multi-faceted approach to the preclinical in vivo evaluation of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (IMP-X). By systematically characterizing its formulation, pharmacokinetics, biodistribution, and anti-tumor efficacy, researchers can build a comprehensive data package. Positive results from this workflow would provide a strong rationale for advancing IMP-X into more complex orthotopic or patient-derived xenograft (PDX) models, formal toxicology studies, and investigation of combination therapies.[24][26][27] This logical progression ensures that resources are used efficiently and that the therapeutic potential of novel compounds like IMP-X is rigorously and reproducibly evaluated.
References
-
Title: Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer Source: AACR Journals URL: [Link]
-
Title: Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies Source: bio-protocol.org URL: [Link]
-
Title: Gadd45 Stress Sensors in Malignancy and Leukemia Source: PMC - NIH URL: [Link]
-
Title: The Use of Animal Models for Cancer Chemoprevention Drug Development Source: PMC - NIH URL: [Link]
-
Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies Source: PMC - PubMed Central URL: [Link]
-
Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: karger.com URL: [Link]
-
Title: In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles Source: NIH URL: [Link]
-
Title: Experimental mouse models for translational human cancer research Source: Frontiers URL: [Link]
-
Title: GADD45 proteins: central players in tumorigenesis Source: PMC - NIH URL: [Link]
-
Title: Gadd45a: An Elusive Yet Attractive Candidate Gene in Pancreatic Cancer Source: AACR Journals URL: [Link]
-
Title: Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges Source: PMC - NIH URL: [Link]
-
Title: Animal Welfare in Preclinical In Vivo Research Source: QPS URL: [Link]
-
Title: GADD45 Deregulation in Cancer: Frequently Methylated Tumor Suppressors and Potential Therapeutic Targets Source: AACR Journals URL: [Link]
-
Title: Summary of Biodistribution Studies in Healthy Mice Used for the Modeling Source: ResearchGate URL: [Link]
-
Title: Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies Source: PMC - NIH URL: [Link]
-
Title: Gadd45a Functions as a Promoter or Suppressor of Breast Cancer Dependent on the Oncogenic Stress Source: NIH URL: [Link]
-
Title: Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging Source: Frontiers URL: [Link]
-
Title: Biodistribution and Systemic Effects in Mice Following Intravenous Administration of Cadmium Telluride Quantum Dot Nanoparticles Source: ACS Publications URL: [Link]
-
Title: Evaluation of preclinical formulations for a poorly water-soluble compound Source: PubMed URL: [Link]
-
Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Guiding Principles for Research Involving Animals and Human Beings Source: American Physiological Society URL: [Link]
-
Title: Formulation of poorly water-soluble drugs for oral administration Source: Future4200 URL: [Link]
-
Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: benthamscience.com URL: [Link]
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
-
Title: Natural Product Testing: Selecting in vivo Anticancer Assay Model Source: ResearchGate URL: [Link]
-
Title: Animal Welfare, Testing and Research of FDA-Regulated Products Source: FDA URL: [Link]
-
Title: Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products Source: European Medicines Agency URL: [Link]
-
Title: ARRIVE Guidelines: Home Source: ARRIVE Guidelines URL: [Link]
-
Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL: [Link]
-
Title: The Difference Between Pharmacokinetics and Pharmacodynamics Source: BioAgilytix URL: [Link]
-
Title: Clinical pharmacology and pharmacokinetics Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
-
Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]
-
Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research Source: NIH URL: [Link]
-
Title: Guidance for Industry Source: FDA URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: ResearchGate URL: [Link]
-
Title: Webinar: Designing Your In Vivo Studies Source: YouTube URL: [Link]
-
Title: Advancements in small molecule drug design: A structural perspective Source: PMC - NIH URL: [Link]
-
Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Source: MDPI URL: [Link]
-
Title: Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
-
Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: ACS Publications URL: [Link]
-
Title: Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach Source: PubMed URL: [Link]
-
Title: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-a]pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gadd45 Stress Sensors in Malignancy and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GADD45 proteins: central players in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. qps.com [qps.com]
- 13. Animal Welfare, Testing and Research of FDA-Regulated Products | FDA [fda.gov]
- 14. Home | ARRIVE Guidelines [arriveguidelines.org]
- 15. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 16. bioagilytix.com [bioagilytix.com]
- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. ijpbs.com [ijpbs.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 26. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies | Anticancer Research [ar.iiarjournals.org]
- 27. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Libraries
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous marketed drugs and clinical candidates.[1][2][3][4] Its synthetic tractability and ability to modulate a wide array of biological targets—including kinases, G-protein coupled receptors (GPCRs), and enzymes crucial for pathogen survival—make it a focal point of drug discovery.[1][4][5][6] High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large, diverse libraries of these compounds to uncover novel therapeutic leads.[7][8] This guide provides an in-depth examination of the principles, protocols, and field-proven insights for designing and executing robust HTS campaigns tailored for imidazo[1,2-a]pyridine libraries, covering both biochemical and cell-based assay formats.
Strategic Foundations for Screening Imidazo[1,2-a]pyridine Libraries
The success of any HTS campaign is predicated on the strategic choices made before the first plate is run. For imidazo[1,2-a]pyridine libraries, which exhibit remarkable biological promiscuity, the initial strategy is paramount.
1.1. The Dichotomy of Screening: Target-Based vs. Phenotypic Approaches
The fundamental choice lies between two distinct philosophies:
-
Target-Based Screening: This reductionist approach interrogates the interaction of library compounds with a single, purified biological molecule (e.g., a protein kinase or receptor). It is hypothesis-driven and offers a direct path to understanding the mechanism of action. Given that imidazo[1,2-a]pyridines are potent modulators of various kinases like PI3K, Akt, and c-Met, target-based assays are a cornerstone of screening these libraries.[1][3][5][6]
-
Phenotypic Screening: This holistic approach measures the effect of compounds on the physiology of a cell or whole organism, without a preconceived molecular target.[9] It is particularly powerful for discovering first-in-class mechanisms and is highly relevant for imidazo[1,2-a]pyridines, which have yielded hits in screens for complex diseases like tuberculosis and visceral leishmaniasis.[9][10][11][12]
Causality Behind the Choice: A target-based approach is optimal when a validated target is known for a disease. In contrast, for diseases with poorly understood pathology or for identifying compounds with novel mechanisms, phenotypic screening is superior. The latter bypasses the need for a known target but necessitates more complex downstream efforts for target deconvolution.[9]
1.2. The HTS Workflow: A Self-Validating System
A robust HTS campaign is designed as a cascade, a multi-step process where each stage enriches for true positives while systematically eliminating artifacts. This structure ensures trustworthiness and efficient use of resources.
Caption: General High-Throughput Screening (HTS) Cascade.
Biochemical Assays: Probing Molecular Targets
Biochemical assays are ideal for target-oriented screening of imidazo[1,2-a]pyridine libraries, particularly against enzymes like kinases. Homogeneous (no-wash) proximity assays are favored in HTS for their speed and compatibility with automation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays
Principle of Causality: TR-FRET is a highly sensitive method that measures the phosphorylation of a substrate by a kinase.[13][14] It combines the low background of Time-Resolved Fluorescence (TRF) with the proximity-dependent nature of FRET.[15][16] A long-lifetime lanthanide donor (e.g., Europium) is conjugated to an anti-tag antibody (e.g., anti-GST), while a suitable acceptor fluorophore is conjugated to a phospho-specific antibody. When the kinase phosphorylates its substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity (<10 nm), allowing energy transfer to occur.[14][15][17] Inhibition of the kinase by an imidazo[1,2-a]pyridine compound prevents substrate phosphorylation, thus disrupting FRET and reducing the acceptor signal.
Caption: Principle of a TR-FRET Kinase Inhibition Assay.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, biotinylated peptide substrate, and ATP solutions at 2X final concentration. Prepare detection mix containing Eu-chelate antibody and acceptor-labeled anti-phospho antibody.
-
Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyridine library compounds (typically at 10 mM in DMSO) into a 384-well low-volume assay plate (e.g., Greiner Bio-One #784076). Include controls: DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The exact time must be optimized to ensure the reaction is in the linear range (<20% substrate turnover).
-
Stop & Detect: Add 10 µL of the detection mix. This mix should contain EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow antibody binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., Agilent BioTek Synergy Neo2, PerkinElmer EnVision), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[16]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Normalize data to controls and calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
AlphaScreen Kinase Assays
Principle of Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology.[18][19] It uses two types of beads: Donor beads that contain a photosensitizer and Acceptor beads containing a chemiluminescent agent.[20][21] Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[18][20] For a kinase assay, streptavidin-coated Donor beads bind a biotinylated substrate, and Protein A-coated Acceptor beads bind a phospho-specific antibody. Kinase activity brings the beads into proximity, generating a signal.[19][20]
Caption: Principle of an AlphaScreen Kinase Inhibition Assay.
Protocol: AlphaScreen Kinase Assay
-
Reagent Preparation: Similar to TR-FRET, prepare 2X solutions of kinase, biotinylated substrate, and ATP in an appropriate kinase buffer.
-
Compound Plating: Dispense 50 nL of the imidazo[1,2-a]pyridine library and controls into a 384-well ProxiPlate.
-
Kinase Reaction: Add 2.5 µL of 2X kinase/substrate mix, followed by 2.5 µL of 2X ATP solution.
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Detection: Prepare a suspension of Acceptor beads conjugated with the phospho-specific antibody and Streptavidin Donor beads in a detection buffer containing 0.1% Tween-20. Add 5 µL of this bead suspension to each well. Note: This step should be performed under subdued lighting as the beads are light-sensitive.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Plate Reading: Read on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis: Normalize raw signal counts to controls and calculate the Z'-factor.
Table 1: Comparison of Biochemical Assay Platforms
| Parameter | TR-FRET Assay | AlphaScreen Assay |
| Principle | Time-Resolved FRET | Luminescent Oxygen Channeling |
| Donor/Acceptor | Lanthanide Chelate / Fluorophore | Photosensitizer / Chemiluminescent Beads |
| Proximity Range | ~10 nm | ~200 nm |
| Common Interference | Fluorescent compounds, light scattering | Singlet oxygen quenchers, hemeproteins |
| Sensitivity | High to Very High | Very High |
| Typical Z'-factor | > 0.6 | > 0.7 |
Cell-Based Assays: Screening in a Biological Context
Cell-based assays offer higher biological relevance by assessing a compound's activity within a living system, accounting for cell permeability, stability, and potential cytotoxicity.[22]
Luciferase Reporter Assays for GPCR Signaling
Principle of Causality: Imidazo[1,2-a]pyridines can modulate GPCRs, which represent a major drug target class.[23] Luciferase reporter assays are a mainstay for HTS of GPCR modulators.[24][25][26] The principle involves genetically engineering cells to express a specific GPCR and a reporter construct. This construct contains a transcriptional response element (e.g., CRE for Gs/Gi signaling, NFAT-RE for Gq signaling) upstream of a luciferase gene.[24][27] GPCR activation by an agonist initiates a signaling cascade that leads to the transcription and translation of luciferase.[23] An antagonist from the imidazo[1,2-a]pyridine library would block this process, resulting in a decreased luminescent signal.
Caption: GPCR-mediated Luciferase Reporter Assay Workflow.
Protocol: Antagonist Mode Luciferase Reporter Assay
-
Cell Plating: Seed engineered cells (e.g., HEK293 expressing the target GPCR and reporter construct) into 384-well white, solid-bottom plates at an optimized density (e.g., 10,000 cells/well). Incubate for 24 hours.
-
Compound Addition: Add 50 nL of the imidazo[1,2-a]pyridine library and controls (DMSO and known antagonist) to the cell plates. Incubate for 30 minutes.
-
Agonist Stimulation: Add a known agonist for the target GPCR at its EC₈₀ concentration. This concentration is chosen to provide a robust signal window for detecting inhibition.
-
Incubation: Incubate the plates for 3-6 hours to allow for gene transcription and protein expression.[24]
-
Lysis and Detection: Add a "one-step" luciferase reagent (e.g., Promega Bright-Glo™) that both lyses the cells and provides the luciferin substrate.
-
Plate Reading: After a short incubation (2-5 minutes) to stabilize the signal, measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to agonist-only (0% inhibition) and no-agonist (100% inhibition) controls. Calculate IC₅₀ values for active compounds from the dose-response follow-up.
Phenotypic Screening via High-Content Imaging
Principle of Causality: Phenotypic screening aims to identify compounds that induce a desired change in cell morphology, viability, or function.[9] For example, in an anti-parasitic screen, the goal is to find compounds that selectively kill intracellular parasites without harming the host cells.[9][12] High-Content Screening (HCS) uses automated microscopy and sophisticated image analysis algorithms to quantify these phenotypic changes across thousands of wells.
Protocol: Anti-Leishmanial High-Content Assay
-
Cell Plating: Plate host cells (e.g., THP-1 macrophages) in 384-well imaging plates (e.g., CellCarrier Ultra, PerkinElmer).[9]
-
Infection: Infect the host cells with Leishmania donovani amastigotes and incubate to allow for parasite internalization.
-
Compound Addition: Add the imidazo[1,2-a]pyridine library (typically at 1-10 µM).
-
Incubation: Incubate for 72 hours to allow for compound effect.
-
Staining: Fix the cells and stain with fluorescent dyes. For example:
-
DAPI: Stains the nuclei of both host cells and parasites.
-
CellMask™ Green: Stains the cytoplasm of the host cells.
-
-
Imaging: Acquire images using an automated high-content imager (e.g., PerkinElmer Opera Phenix).
-
Image Analysis: Use image analysis software to:
-
Identify host cells (based on CellMask and DAPI signal).
-
Count the number of host cells per well (for cytotoxicity assessment, CC₅₀).
-
Identify and count the number of intracellular parasites (DAPI spots within the cytoplasm).
-
Calculate the infection rate and parasite load per cell.
-
-
Data Analysis: Determine the compound concentration that reduces the parasite number by 50% (IC₅₀) and the host cell number by 50% (CC₅₀). The ratio of these two values gives the Selectivity Index (SI = CC₅₀ / IC₅₀), a critical measure of a compound's therapeutic window.[9]
Table 2: Key Parameters for Cell-Based Assays
| Parameter | Definition | Importance |
| EC₅₀ | Effective concentration for 50% maximal response (agonists). | Measures potency of an activator. |
| IC₅₀ | Inhibitory concentration for 50% maximal response (antagonists/inhibitors). | Measures potency of an inhibitor. |
| CC₅₀ | Cytotoxic concentration for 50% cell death. | Measures compound toxicity. |
| Selectivity Index (SI) | Ratio of CC₅₀ to IC₅₀. | Defines the therapeutic window; a higher SI is better. |
| Z'-factor | A statistical measure of assay quality. | Z' > 0.5 indicates a robust and screenable assay.[24] |
Troubleshooting and Ensuring Data Integrity
No HTS campaign is without challenges. A proactive approach to troubleshooting is essential for maintaining trustworthiness.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | High data variability; low signal-to-background ratio. | Optimize reagent concentrations (enzyme, substrate, ATP), incubation times. Check for plate/edge effects. Ensure liquid handling is precise. |
| High False Positive Rate | Compound interference (autofluorescence, luciferase inhibition, singlet oxygen quenching). | Implement counter-screens. For fluorescent compounds in FRET assays, check for signal in the absence of acceptor. Run a luciferase-only assay to identify direct inhibitors. |
| Compound Precipitation | Poor solubility of imidazo[1,2-a]pyridine analogs in aqueous buffer. | Reduce final compound concentration. Increase DMSO percentage slightly (if tolerated by the assay). Visually inspect plates. |
| Inconsistent Dose-Response Curves | Compound degradation, cytotoxicity at high concentrations, complex mechanism of action. | Check compound stability in assay buffer. Perform a cytotoxicity assay in parallel. Ensure fresh compound is used for confirmation. |
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for the discovery of novel therapeutics. A well-designed HTS campaign, built on a foundation of scientific integrity and robust technological platforms like TR-FRET, AlphaScreen, and High-Content Screening, is the most powerful method for unlocking its potential. By carefully selecting between target-based and phenotypic approaches, implementing a rigorous hit triage cascade, and anticipating potential challenges, researchers can efficiently navigate vast chemical libraries to identify promising lead compounds for the next generation of medicines.
References
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Il-soo, K., & Park, H. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. doi: 10.2174/1389201017666160809164527. Retrieved from [Link]
-
Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 15(10), 1237-1247. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TR-FRET. Retrieved from [Link]
-
Il-soo, K., & Park, H. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Retrieved from [Link]
-
Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
-
Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 384-394. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Uddin, M. S., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 634337. Retrieved from [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 15-32. Retrieved from [Link]
-
Chen, D., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(29), 6439-6444. Retrieved from [Link]
-
National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
Yu, L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics, 4(11), e1000284. Retrieved from [Link]
-
Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 146-150. Retrieved from [Link]
-
BioAscent. (n.d.). Compound Screening. Retrieved from [Link]
-
Bérubé, J., et al. (2016). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 26(15), 3537-3541. Retrieved from [Link]
-
Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
DNDi. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]
-
OUCI. (2023). Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. Retrieved from [Link]
-
Wiley Online Library. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Retrieved from [Link]
-
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Retrieved from [Link]
-
BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
RSC Publishing. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
- 17. poly-dtech.com [poly-dtech.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 22. biotechnologia-journal.org [biotechnologia-journal.org]
- 23. promega.com [promega.com]
- 24. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 25. OLB-PM-30616819 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold and the Quest for Efficiency
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs such as Zolpidem, Alpidem, and Minodronic acid.[1][2] Its widespread therapeutic relevance, spanning applications as anxiolytics, anti-cancer agents, and anti-inflammatory drugs, has fueled a continuous drive for innovative and efficient synthetic methodologies to explore its vast chemical space.[3] Traditional synthetic routes often rely on multi-step sequences, generating significant waste and limiting the rapid diversification of derivatives.
Direct C-H functionalization has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to forging new carbon-carbon and carbon-heteroatom bonds.[4] This guide provides an in-depth exploration of contemporary methods for the C-H functionalization of the imidazo[1,2-a]pyridine scaffold, with a focus on practical applications and the underlying mechanistic principles that govern these powerful transformations. We will delve into transition-metal catalysis, the burgeoning field of photoredox catalysis, and elegant metal-free approaches, equipping researchers with the knowledge to strategically modify this privileged heterocycle.
Regioselectivity: A Tale of Two Positions
The imidazo[1,2-a]pyridine ring system presents several C-H bonds amenable to functionalization. The inherent electronic properties of the scaffold render the C3 position the most nucleophilic and sterically accessible, making it the primary site for electrophilic attack and many C-H functionalization reactions.[5] However, recent advancements have enabled selective functionalization at other positions, notably the C5 and C2 carbons, opening new avenues for structural diversification.[1][5] This guide will address methodologies targeting these key positions, providing researchers with a versatile toolkit for analogue synthesis.
I. Transition-Metal-Catalyzed C-H Functionalization: The Workhorse of Modern Synthesis
Transition metals, particularly palladium, copper, and rhodium, have proven to be exceptionally versatile in mediating the C-H functionalization of imidazo[1,2-a]pyridines. These methods often exhibit broad substrate scope, high functional group tolerance, and predictable regioselectivity.
A. Palladium-Catalyzed C3-Arylation: Forging Key Biaryl Linkages
The construction of biaryl motifs is a central theme in drug discovery. Palladium catalysis offers a reliable and efficient means to achieve the direct arylation of the C3 position of imidazo[1,2-a]pyridines with a wide array of aryl halides.
The operative mechanism for palladium-catalyzed C-H arylation of electron-rich heterocycles like imidazo[1,2-a]pyridine is often the concerted metalation-deprotonation (CMD) pathway. This mechanism avoids the formation of a discrete electrophilic palladacycle and is favored for its lower activation barrier in many cases.
Causality Behind Experimental Choices:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is readily reduced in situ to the active Pd(0) species.[6]
-
Ligand: While some protocols are ligand-free, the use of phosphine ligands like SPhos can enhance catalytic activity and broaden the substrate scope to include less reactive aryl chlorides and tosylates.[3][7]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation step in the CMD mechanism. The choice of base can significantly impact the reaction efficiency.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
| Reagent/Parameter | Value |
| Imidazo[1,2-a]pyridine | 1.0 equiv |
| Aryl Bromide | 1.2 equiv |
| Pd(OAc)₂ | 0.01-0.1 mol% |
| K₂CO₃ | 2.0 equiv |
| Solvent | DMF |
| Temperature | 130-150 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.01-0.1 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 130-150 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.
B. Copper-Catalyzed C3-Thiolation: Introducing Sulfur Functionality
The introduction of sulfur-containing moieties is a valuable strategy in drug design. Copper-catalyzed C-H thiolation provides a direct and efficient method for the formation of C-S bonds at the C3 position of imidazo[1,2-a]pyridines.
The precise mechanism can vary, but a plausible pathway involves the formation of a copper(I)-thiolate species, which then undergoes an oxidative addition/reductive elimination-type process with the imidazo[1,2-a]pyridine.
| Reagent/Parameter | Value |
| Imidazo[1,2-a]pyridine | 1.0 equiv |
| Thiol | 1.2 equiv |
| CuI | 10 mol% |
| Base | (e.g., K₂CO₃) 2.0 equiv |
| Solvent | DMSO |
| Atmosphere | O₂ (balloon) or Air |
| Temperature | 80-100 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
In a round-bottom flask, combine imidazo[1,2-a]pyridine (1.0 equiv), thiol (1.2 equiv), CuI (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in DMSO.
-
Fit the flask with a balloon of oxygen or leave it open to the air.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-thiolated product.
II. Photocatalytic C-H Functionalization: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions.[1] This approach has been successfully applied to a variety of C-H functionalization reactions of imidazo[1,2-a]pyridines.
A. Photocatalytic C3-Alkylation: Forging C(sp²)-C(sp³) Bonds
The introduction of alkyl groups is a common strategy to modulate the physicochemical properties of drug candidates. Photocatalytic methods offer a mild and efficient way to achieve C3-alkylation.
A typical mechanism involves the photocatalyst, upon excitation by visible light, generating a radical from an alkyl radical precursor. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized and deprotonated to afford the final product.
| Reagent/Parameter | Value |
| Imidazo[1,2-a]pyridine | 1.0 equiv |
| Alkyl N-Hydroxyphthalimide Ester | 1.5 equiv |
| Eosin Y | 2 mol% |
| Solvent | CH₃CN |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To a vial, add imidazo[1,2-a]pyridine (1.0 equiv), the alkyl N-hydroxyphthalimide ester (1.5 equiv), and Eosin Y (2 mol%).
-
Dissolve the solids in acetonitrile (CH₃CN).
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture at room temperature for 12-24 hours with stirring.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Metal-Free C-H Functionalization: The Green Frontier
The development of metal-free C-H functionalization methods is highly desirable to avoid potential metal contamination in the final products, a critical consideration in pharmaceutical manufacturing. These reactions often rely on the use of oxidants or proceed through radical pathways initiated by non-metallic reagents.
A. Metal-Free C3-Alkylation: A Three-Component Aza-Friedel-Crafts Reaction[8]
This method provides an efficient, metal-free approach to C3-aminoalkylation through a three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and a cyclic amine, catalyzed by a Lewis acid.
The reaction proceeds through the formation of an iminium ion from the aldehyde and the cyclic amine. This electrophilic intermediate is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine, followed by deprotonation to yield the final product.
| Reagent/Parameter | Value |
| Imidazo[1,2-a]pyridine | 1.0 equiv |
| Aromatic Aldehyde | 1.5 equiv |
| Cyclic Amine | 2.0 equiv |
| Y(OTf)₃ | 20 mol% |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12 h |
Step-by-Step Methodology:
-
In a sealed tube, combine imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aromatic aldehyde (0.3 mmol, 1.5 equiv), cyclic amine (0.4 mmol, 2.0 equiv), and yttrium(III) triflate (Y(OTf)₃, 0.04 mmol, 20 mol%) in toluene (1.0 mL).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling, quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Data Presentation: A Comparative Overview
The following table summarizes the yields for the C3-arylation of 2-phenylimidazo[1,2-a]pyridine with various aryl bromides using a ligand-free palladium-catalyzed protocol.
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromobenzonitrile | 95 |
| 2 | 4-Bromoacetophenone | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 88 |
| 4 | 4-Bromotoluene | 75 |
| 5 | 4-Bromoanisole | 70 |
V. Conclusion and Future Perspectives
The C-H functionalization of the imidazo[1,2-a]pyridine core has witnessed remarkable progress, providing a powerful and versatile toolkit for medicinal chemists and synthetic researchers. The methods outlined in this guide, from robust transition-metal-catalyzed reactions to innovative photocatalytic and metal-free approaches, offer efficient pathways to novel derivatives. The continued development of methodologies with enhanced regioselectivity, broader substrate scope, and improved sustainability will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute even more sophisticated and selective C-H functionalization strategies.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Online]. Available: [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc.. [Online]. Available: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Org. Biomol. Chem.. [Online]. Available: [Link]
-
Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New J. Chem.. [Online]. Available: [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. J. Org. Chem.. [Online]. Available: [Link]
-
Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Adv.. [Online]. Available: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Online]. Available: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Online]. Available: [Link]
-
Copper-Catalyzed Double Thiolation To Access Sulfur-Bridged Imidazopyridines with Isothiocyanate. J. Org. Chem.. [Online]. Available: [Link]
-
Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Org. Biomol. Chem.. [Online]. Available: [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. RSC Adv.. [Online]. Available: [Link]
-
Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. J. Org. Chem.. [Online]. Available: [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Adv.. [Online]. Available: [Link]
-
Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. J. Org. Chem.. [Online]. Available: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Online]. Available: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Brominated Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of brominated imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent basicity of the imidazo[1,2-a]pyridine core, combined with the presence of a bromine substituent, can present unique purification hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address these issues.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific problems you may encounter during the purification of your brominated imidazo[1,2-a]pyridine derivatives.
Q1: I'm observing significant peak tailing or streaking of my brominated imidazo[1,2-a]pyridine on a silica gel column. How can I improve the peak shape?
A1: Peak tailing of basic compounds like imidazo[1,2-a]pyridines on silica gel is a common issue. It is primarily caused by strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica.[1] This can lead to poor separation and lower purity of your final product. Here are several strategies to mitigate this problem:
-
Addition of a Basic Modifier to the Mobile Phase: A widely used and effective method is to add a small amount of a basic modifier to your eluent.[1][2] This additive will compete with your compound for binding to the acidic silanol sites, thus reducing the strong interactions and improving peak shape.
-
Common Modifiers: Triethylamine (TEA), diisopropylethylamine (DIPEA), or a solution of ammonia in methanol are excellent choices.
-
Recommended Concentration: Typically, a concentration of 0.1-1% (v/v) of the modifier in your mobile phase is sufficient.[1] It's advisable to start with a low concentration and gradually increase it while monitoring the effect on your separation by TLC.
-
-
Use of an Alternative Stationary Phase: If adding a basic modifier doesn't resolve the issue or is incompatible with your downstream applications, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds as it has fewer acidic sites.[1][2]
-
Amino- or Cyano-Bonded Silica: These stationary phases are less acidic than bare silica and can provide significantly better peak shapes for basic analytes.[1]
-
Q2: After purification by column chromatography, I see a new, slightly less polar spot on my TLC, which I suspect is the de-brominated impurity. How can I separate my desired brominated compound from its de-brominated analog?
A2: The separation of a halogenated compound from its de-halogenated impurity can be challenging due to their similar polarities.[3][4] The presence of the de-brominated impurity can arise from the instability of the C-Br bond under certain conditions. Here are some advanced strategies to tackle this separation:
-
High-Performance Liquid Chromatography (HPLC/UHPLC): For difficult separations, transitioning from flash chromatography to HPLC or UHPLC can provide the necessary resolution.
-
Recommended Columns: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns often provide unique selectivity for halogenated compounds. A C18 column can also be effective.[3]
-
Mobile Phase Optimization: A systematic screening of different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) is crucial.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of structurally similar compounds, including halogenated isomers and their de-halogenated counterparts.[3][4][5] It often provides better and faster separations than HPLC.
-
Advantages: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[5]
-
Column Selection: Chiral columns, even for achiral separations, can sometimes offer the best resolution for closely related compounds in SFC.[3][4]
-
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful and scalable purification technique. The key is to find a solvent system where the solubility of your desired brominated compound and the de-brominated impurity are sufficiently different.
-
Solvent Screening: A thorough screening of various solvents and solvent mixtures is necessary. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble when cold.[2]
-
Q3: My brominated imidazo[1,2-a]pyridine seems to be decomposing on the silica gel column. What are the signs of this, and what can I do to prevent it?
A3: Decomposition on silica gel can be a significant issue, leading to low recovery and the formation of new impurities.
Signs of Decomposition:
-
Streaking on TLC plate: If a single spot of your compound, when left on a silica TLC plate for an extended period (e.g., 30-60 minutes) before eluting, results in a streak or multiple spots, it may indicate on-plate decomposition.[2]
-
Low recovery from the column: A significantly lower than expected yield of your compound after chromatography.
-
Appearance of new, often more polar, impurities: The decomposition products are frequently more polar than the starting material.
Prevention Strategies:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a base like triethylamine and then packing the column.
-
Minimize Residence Time on the Column:
-
Use a shorter column.
-
Increase the flow rate of the mobile phase.
-
-
Switch to a Less Acidic Stationary Phase: As mentioned in Q1, alumina or chemically modified silica phases are good alternatives.[1][2]
-
Consider an Alternative Purification Method: If decomposition is severe, avoid silica gel chromatography altogether and opt for recrystallization or preparative HPLC with a non-silica-based column.
Frequently Asked Questions (FAQs)
What are the most common impurities I might encounter in the synthesis of brominated imidazo[1,2-a]pyridines?
Common impurities can include:
-
Unreacted starting materials: Such as the corresponding 2-aminopyridine and α-bromoketone.
-
Regioisomers: Depending on the substitution pattern of the starting materials, formation of regioisomers is possible.
-
De-brominated product: As discussed in Q2 of the troubleshooting guide.
-
Over-brominated or poly-brominated species: If the bromination reaction is not well-controlled.
What are some good starting solvent systems for column chromatography of brominated imidazo[1,2-a]pyridines?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate. For more polar derivatives, a dichloromethane/methanol system may be necessary. Remember to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[1][2]
Can I use reversed-phase chromatography for the purification of these compounds?
Yes, reversed-phase chromatography is a viable option, especially for more polar derivatives. A C18 column with a mobile phase of water and acetonitrile or methanol is a common choice. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can help to improve peak shape by protonating the basic nitrogen atoms.[2]
My compound is an oil and I cannot recrystallize it. What are my options?
If your compound is an oil, your primary purification methods will be chromatographic. If standard column chromatography is not providing the desired purity, consider the following:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications.
-
Preparative HPLC or SFC: These techniques offer higher resolution and are suitable for purifying oils.
You could also attempt to form a salt of your basic compound (e.g., hydrochloride or tartrate salt), which may be a crystalline solid that can be purified by recrystallization.
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve your crude brominated imidazo[1,2-a]pyridine derivative in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Protocol 2: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve your compound when hot but not when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add your crude compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of brominated imidazo[1,2-a]pyridine derivatives.
Caption: A decision-making workflow for the purification of brominated imidazo[1,2-a]pyridine derivatives.
References
-
Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Western States Machine. (2025). Common Challenges with Pharmaceutical & Chemical Separation. Western States Machine. [Link]
-
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Nguyen, T., et al. (2018). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. [Link]
-
Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. [Link]
- Pines, H., & Stalic, V. (1962). Dehalogenation of halogenated aromatic compounds.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Artim, J. E., & Bicking, M. K. L. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. SpringerLink. [Link]
- Britton, E. C., & Van, T. A. (1952). Dehalogenation of aromatic compounds.
-
Kumar, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]
-
Artim, J. E., & Bicking, M. K. L. (2025). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. ResearchGate. [Link]
-
Kodomari, M., et al. (1988). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. J-STAGE. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
Tilstam, U. (2012). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
-
Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC North America. [Link]
-
Miller, J. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Haginaka, J., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. [Link]
-
Smirnova, A. A., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Oro, L. A., et al. (2025). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ResearchGate. [Link]
-
Guchhait, S. K., & Chandgude, A. L. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. PubMed. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Trost, B. M., & Stiles, D. T. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Kumar, A., et al. (2013). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry. [Link]
-
Reddit. (2010). AskChem: Do primary bromides decompose on silica?. Reddit. [Link]
-
Kumar, A., et al. (2025). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]
-
Goncalves, G., et al. (2024). A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. MDPI. [Link]
-
Landge, S. V., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Organic Syntheses Procedure. 5. [Link]
-
Restek Resource Hub. (2022). Troubleshooting GC Columns – a Methodological Approach – Part 2. [Link]
-
Kushwaha, N. D., et al. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
Kumar, S., et al. (2017). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. New Journal of Chemistry. [Link]
Sources
common side products in the synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we move beyond standard protocols to address the common challenges and subtle nuances of these syntheses. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments, minimize side product formation, and optimize your yields.
Overview of the Primary Synthetic Route
The most common and historically significant method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[1] For the synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines, a 5-substituted-2-aminopyridine is typically used as the starting material. The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines.
While this reaction is robust, it is not without its challenges. The following sections will address the most common side products and experimental issues you may encounter.
Troubleshooting Guide: Common Side Products
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your synthesis.
Regioisomeric Impurities: The 3,6-Disubstituted Isomer
Question: My NMR and Mass Spec data suggest the presence of an isomer. How can I confirm if I have the undesired 3,6-disubstituted regioisomer, and how can I prevent its formation?
Answer:
The formation of the 3,6-disubstituted imidazo[1,2-a]pyridine is a common issue, particularly when the reaction conditions are not carefully controlled. This side product arises from an alternative cyclization pathway.
Mechanism of Formation:
The initial step of the reaction is the SN2 reaction between the 2-aminopyridine and the α-haloketone. While the pyridine ring nitrogen is generally more nucleophilic, under certain conditions, the exocyclic amino group can act as the nucleophile, leading to an intermediate that, upon cyclization, forms the 3,6-disubstituted isomer.
Caption: Competing pathways leading to 2,6- and 3,6-disubstituted imidazo[1,2-a]pyridines.
Identification:
-
NMR Spectroscopy: The proton at the C3 position of the desired 2,6-disubstituted product typically appears as a singlet in the 1H NMR spectrum. In contrast, the 3,6-disubstituted isomer will have a singlet corresponding to the C2 proton.[2] The chemical shifts of the pyridine ring protons will also differ significantly between the two isomers. A thorough analysis of 2D NMR spectra (COSY, HMBC) can definitively establish the connectivity.
-
Mass Spectrometry: While both isomers will have the same mass, their fragmentation patterns in MS/MS experiments may differ.
Prevention and Mitigation:
| Strategy | Rationale |
| Control of Reaction Temperature | Lower temperatures generally favor the more nucleophilic pyridine nitrogen attack, leading to the desired 2,6-isomer. |
| Choice of Solvent | Polar aprotic solvents like DMF or acetonitrile often favor the desired reaction pathway. |
| Use of a Mild Base | A mild, non-nucleophilic base like sodium bicarbonate can facilitate the reaction without promoting side reactions.[3] |
Experimental Protocol for Minimizing Regioisomer Formation:
-
To a solution of the 5-substituted-2-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add the α-haloketone (1.1 eq).
-
Add sodium bicarbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Unreacted Starting Materials
Question: My reaction seems to be incomplete, and I am isolating a significant amount of unreacted 2-aminopyridine. What could be the cause?
Answer:
Incomplete conversion is a frequent issue and can be attributed to several factors.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive α-Haloketone | The α-haloketone can degrade over time, especially if it is sensitive to light or moisture. It is advisable to use freshly prepared or purified α-haloketone. |
| Insufficient Reaction Time or Temperature | Some combinations of substrates may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider heating it to 40-60 °C. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved, the reaction rate will be significantly reduced. Choose a solvent in which both the 2-aminopyridine and the α-haloketone are soluble. A mixture of solvents can sometimes be effective. |
Side Products from α-Haloketone Instability
Question: I am observing several unexpected side products in my reaction mixture. Could they be arising from the α-haloketone?
Answer:
Yes, α-haloketones can be unstable, especially under basic conditions, and can lead to several side products.
-
Hydrolysis: In the presence of water, α-haloketones can be hydrolyzed to the corresponding α-hydroxyketone. This can be minimized by using anhydrous solvents and reagents.
-
Favorskii Rearrangement: Under basic conditions, α-haloketones with an α-proton can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[3][4] This is more likely to occur if a strong base is used.
-
Self-Condensation: α-haloketones can undergo self-condensation reactions, particularly at elevated temperatures.[5]
Caption: Potential side reactions of the α-haloketone starting material.
Identification and Prevention:
These side products can often be identified by their characteristic spectroscopic signatures (e.g., the carboxylic acid proton in the 1H NMR for the Favorskii product). To minimize their formation, it is crucial to:
-
Use anhydrous solvents.
-
Employ mild bases.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my 2,6-disubstituted imidazo[1,2-a]pyridine?
A1: Column chromatography on silica gel is the most common and effective method for purifying these compounds.[6][7] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.
Q2: My reaction is not working at all. What are some fundamental things to check?
A2:
-
Confirm the identity and purity of your starting materials: Run NMR and/or mass spectrometry on your 2-aminopyridine and α-haloketone to ensure they are the correct compounds and are of sufficient purity.
-
Check your reaction setup: Ensure that your glassware is dry and that you are using an appropriate solvent.
-
Re-evaluate the reaction conditions: Consult the literature for precedents with similar substrates to ensure you are using appropriate conditions (temperature, base, solvent).
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of imidazo[1,2-a]pyridines and can significantly reduce reaction times.[6] However, it is important to carefully optimize the reaction conditions (temperature, time, power) to avoid the formation of degradation products.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
- Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo [1, 2-a] pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
- Wang, Z., He, Z., & Chen, G. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 70(17), 6981-6984.
- Salgado-Zamora, H., Campos, M. E., Jiménez, R., & Cervantes, H. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México, 48(4), 246-249.
-
Wikipedia. Self-condensation. Available at: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
- Hajra, A., & Bagdi, A. K. (2014). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]
-
NROChemistry. Favorskii Rearrangement. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
. Available at: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]
-
ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PubMed Central. Available at: [Link]
-
Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Aldol Condensation Reaction Shortcut by Leah4sci. YouTube. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine for bioassays
A Guide to Overcoming Solubility Challenges in Bioassays
Welcome to the technical support center for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like solubility. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you navigate these issues effectively.
Understanding the Molecule: Why is Solubility a Challenge?
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of compounds, which are noted for their diverse biological activities.[1] However, the structural features that often contribute to potent biological activity—such as the aromatic rings and the hydrophobic bromo-substituent—also inherently limit aqueous solubility.[2] This poor solubility can lead to a host of problems in experimental settings, including underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]
Such hydrophobic compounds tend to precipitate out of solution when a concentrated organic stock is diluted into an aqueous bioassay buffer.[5] This precipitation is a critical issue, as it reduces the actual concentration of the compound available to interact with the biological target, leading to erroneous results.[2][6]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with poorly soluble compounds like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Question 1: My compound won't dissolve in my initial solvent. What should I do?
If you are having trouble dissolving the compound, consider the following steps:
-
Solvent Choice: The standard starting solvent for most small molecules in biological research is dimethyl sulfoxide (DMSO).[2] If DMSO fails, other organic solvents can be tested.
-
Physical Assistance: Gentle warming (to 37°C) and vortexing or sonication can help overcome the activation energy barrier of dissolution.[2][7] A low-energy sonicator can be particularly effective at re-dissolving precipitated samples.[2]
-
Alternative Solvents: If DMSO is not effective or is incompatible with your assay, consider alternatives such as dimethylformamide (DMF), ethanol, or N-methyl-2-pyrrolidone (NMP).[7][8] Always check the compatibility of these solvents with your specific assay system.
| Solvent | Pros | Cons | Typical Max Concentration in Cell Assays |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. | 0.1% - 1.0% (cell line dependent)[6][9][10] |
| Ethanol | Biologically compatible at low concentrations. | Lower solubilizing power for highly lipophilic compounds compared to DMSO. | ~0.5% |
| DMF | Similar polarity to DMSO. | Can be more toxic than DMSO. | <0.5% |
| PEG 400 | Low toxicity. | May not be suitable for all compound classes. | Varies, often higher than DMSO. |
Question 2: I see a precipitate when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
This is a classic sign of a compound crashing out of solution. Here’s a workflow to address this common problem:
Caption: A decision tree for troubleshooting compound precipitation.
-
Reduce Stock Concentration: Storing compounds at lower concentrations (e.g., 2-5 mM) can reduce the likelihood of precipitation upon dilution.[2]
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. For example, first, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final assay volume.
-
Co-solvents and Excipients: The addition of co-solvents like ethanol or excipients such as cyclodextrins can improve solubility in bioassays.[2]
Question 3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies significantly.[9]
-
General Guideline: For most cell lines, the final concentration of DMSO should be kept at or below 0.5%.[10] Many researchers aim for a maximum of 0.1% to minimize any potential off-target effects.[6][9]
-
Sensitive Cells: Primary cells and some specific cell lines can be sensitive to concentrations even below 0.1%.[10]
-
Essential Control: It is crucial to run a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test conditions, but without the compound.[6] This will help you to distinguish the effects of the compound from any effects of the solvent.
Question 4: Are there alternatives to DMSO for solubilizing this compound?
Yes, several alternatives can be considered if DMSO is not suitable for your experimental system.
-
Other Organic Solvents: As mentioned, DMF and ethanol are common alternatives.[7]
-
Formulation Strategies: For more challenging compounds, advanced formulation techniques may be necessary. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[11]
-
Lipid-based formulations: These can be particularly useful for in vivo studies.
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG 400, can be a good option.[12]
-
Experimental Protocols
Here are detailed step-by-step protocols for preparing and handling your compound.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh out the desired amount of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] Repeated freeze-thaw cycles can lead to compound precipitation.[2][14]
Caption: Workflow for preparing a stock solution.
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This protocol is designed to minimize precipitation when diluting the stock solution.
-
Prepare Intermediate Dilution Plate: In a sterile 96-well plate, add your assay buffer.
-
First Dilution: Take a small aliquot of your concentrated DMSO stock solution and add it to a larger volume of 100% DMSO to create an intermediate stock. For example, dilute a 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Second Dilution: From your intermediate DMSO stock, add a small volume to your assay buffer to create the highest concentration for your assay. Ensure the final DMSO concentration is within the acceptable range for your cells (e.g., ≤0.5%).
-
Serial Dilution: Perform serial dilutions across the plate using the assay buffer to generate your desired concentration range. Mix thoroughly at each dilution step by pipetting up and down.
By following these guidelines and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, enabling you to obtain reliable and reproducible data in your bioassays.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Albecka, A., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
- Aodah, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127).
- Various Authors. (2021). Alternatives to DMSO? Acetonitrile in biology?. Reddit.
- Various Authors. (2023). Maximum DMSO concentration in media for cell culture?. Reddit.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein Peptide Synthesis.
- Sharma, K. P., & Singh, G. (2025). DMSO in cell based assays. Scientist Solutions.
- Danielska, P., et al. (2016). What the concentration of DMSO you use in cell culture assays?.
- BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. BenchChem.
- Pan, L., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 186–193.
- Kudirka, R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1066–1070.
- Tsiourvas, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834–838.
- Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Wallace, O. B., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(7), 571–576.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- ChemicalBook. 6-BROMO-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDINE Chemical Properties. ChemicalBook.
- Mohammed, S. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6537.
- ChemicalBook. 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyridine Chemical Properties. ChemicalBook.
- Behera, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3).
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- IJCRT. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
- Sigma-Aldrich. 6-Bromoimidazo[1,2-a]pyridine. Sigma-Aldrich.
- Various Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Various Authors. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Wikipedia. Imidazopyridine. Wikipedia.
- Sigma-Aldrich. Imidazo[1,2-a]pyridine. Sigma-Aldrich.
- PubChem. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. PubChem.
Sources
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability assessment of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine under physiological conditions
Welcome to the technical support guide for assessing the stability of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine under physiological conditions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this specific imidazo[1,2-a]pyridine derivative. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental data.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] However, like all small molecules destined for therapeutic use, its stability under physiological conditions is a critical parameter that dictates its pharmacokinetic profile and ultimate clinical success. This guide will walk you through the essential stability assessments, potential pitfalls, and their underlying causes.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability assessment of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
I. Inconsistent Results in Plasma Stability Assays
Question: My plasma stability assay for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine shows high variability between replicates. What could be the cause?
Answer: High variability in plasma stability assays can stem from several factors. Firstly, consider the inherent instability of the compound in plasma. Imidazo[1,2-a]pyridine derivatives can be susceptible to enzymatic degradation by plasma esterases or amidases, although the target compound lacks obvious ester or amide functionalities. However, metabolism by other plasma enzymes cannot be ruled out.
Another critical factor is the handling and quality of the plasma itself. Repeated freeze-thaw cycles of plasma can lead to the degradation of enzymes and changes in pH, affecting the stability of the test compound. Ensure that you are using fresh, properly stored plasma and minimize freeze-thaw cycles.
Finally, analytical variability can contribute to inconsistent results. Issues with the sample preparation, such as protein precipitation, or the analytical method, like HPLC-MS, can introduce errors. Ensure your analytical method is validated for precision and accuracy.
Troubleshooting Steps:
-
Plasma Quality Control: Use single-use aliquots of plasma stored at -80°C. Thaw the plasma on ice immediately before use.
-
Enzyme Inhibition Control: Include a control sample with plasma that has been heat-inactivated or treated with a broad-spectrum enzyme inhibitor to distinguish between chemical and enzymatic degradation.
-
Analytical Method Validation: Verify the precision and accuracy of your analytical method by running quality control (QC) samples at known concentrations.
II. Rapid Degradation in Simulated Gastric Fluid (SGF)
Question: I am observing very rapid degradation of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in simulated gastric fluid. Is this expected, and how can I investigate it further?
Answer: The imidazo[1,2-a]pyridine ring system is generally stable to acidic conditions. However, the specific substitution pattern can influence its susceptibility to acid-catalyzed hydrolysis. The presence of the bromine atom at the 6-position and the methylphenyl group at the 2-position could potentially influence the electron density of the ring system, affecting its stability.
Rapid degradation in SGF (typically pH 1.2) suggests a potential acid-lability of your compound. To investigate this, you should perform a forced degradation study under acidic conditions. This will help you identify the degradation products and understand the degradation pathway.
Investigative Steps:
-
pH Profile: Assess the stability of the compound in buffers of varying pH (e.g., pH 1, 3, 5, 7.4, 9) to determine the pH-rate profile of degradation.
-
Forced Degradation: Treat the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) and monitor the formation of degradants over time using a stability-indicating HPLC method.[4]
-
Structural Elucidation of Degradants: Use LC-MS/MS or NMR to identify the structure of the major degradation products. This will provide insights into the mechanism of degradation.
III. Low Recovery in Microsomal Stability Assays
Question: My liver microsomal stability assay for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine shows low recovery of the parent compound even at the initial time point (t=0). What could be the reason?
Answer: Low recovery at t=0 in a microsomal stability assay often points to non-specific binding to the microsomal proteins or the incubation vessel. The lipophilicity of your compound, influenced by the bromo and methylphenyl groups, can contribute to this issue. It is also possible that the compound is extremely rapidly metabolized, though this is less likely to be the sole cause of significant loss at the very first time point.
Troubleshooting Protocol:
-
Assess Non-Specific Binding: Run a control incubation without the NADPH cofactor. Any loss of compound in the absence of metabolic activity can be attributed to non-specific binding.
-
Modify Incubation Conditions: Reducing the microsomal protein concentration (if the analytical method is sensitive enough) or adding a small percentage of an organic solvent like acetonitrile (up to 1%) to the incubation mixture can sometimes reduce non-specific binding. However, be cautious as organic solvents can inhibit metabolic enzymes.
-
Use Different Labware: Test different types of low-binding microplates or tubes to see if recovery improves.
IV. Unexpected Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my HPLC chromatogram during stability studies. How can I determine if they are degradants, metabolites, or artifacts?
Answer: The appearance of new peaks is a common observation in stability studies. A systematic approach is necessary to identify their origin.
Identification Workflow:
-
Blank Analysis: Analyze a blank sample (matrix without the test compound) to rule out contaminants from the solvent or matrix.
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those observed in your forced degradation studies (acid, base, oxidative, photolytic, and thermal stress).[5][6] This can help in tentatively identifying them as specific degradants.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing potential structures for metabolites (e.g., addition of 16 Da for hydroxylation) or degradants.
-
Control Samples: In metabolic stability assays, compare the chromatograms of incubations with and without the cofactor (e.g., NADPH) or with heat-inactivated enzymes. Peaks that appear only in the active incubations are likely metabolites.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key stability experiments.
Protocol 1: Plasma Stability Assessment
Objective: To determine the in vitro stability of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in plasma from different species (e.g., human, rat, mouse).
Materials:
-
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Control compound (a known stable compound)
-
Plasma (human, rat, mouse), stored in aliquots at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound and control compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with PBS to a final concentration of 100 µM.
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In a 96-well plate, add 198 µL of plasma or PBS (for control) to each well.
-
Add 2 µL of the 100 µM working solution to each well to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points: Collect samples at 0, 15, 30, 60, and 120 minutes.
-
Sample Quenching and Protein Precipitation:
-
At each time point, transfer 50 µL of the incubation mixture to a new plate.
-
Add 150 µL of ice-cold acetonitrile containing an internal standard to each well to precipitate the proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100 | 100 | 100 |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Protocol 2: Metabolic Stability in Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine using liver microsomes.
Materials:
-
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Control compound (a known metabolically labile compound, e.g., verapamil)
-
Liver microsomes (human, rat, mouse), stored at -80°C
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid
-
HPLC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test and control compounds as in the plasma stability protocol.
-
Incubation Mixture Preparation:
-
On ice, prepare a master mix containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Prepare a separate master mix without the NADPH regenerating system as a negative control.
-
-
Incubation:
-
Pre-warm the master mixes to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the active incubation mix.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Follow the same procedure as for the plasma stability assay (centrifugation and LC-MS/MS analysis).
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Data Presentation:
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | ||
| Rat | ||
| Mouse |
Part 3: Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the in vitro stability of the target compound.
Potential Metabolic Pathways of the Imidazo[1,2-a]pyridine Scaffold
Based on literature for related compounds, the imidazo[1,2-a]pyridine scaffold can undergo several metabolic transformations.[7][8]
Caption: Potential metabolic pathways for the imidazo[1,2-a]pyridine scaffold.
References
- Vertex AI Search. (n.d.). Stability testing overview for Pharmaceutical products - GMP SOP.
- StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety.
- ACS Publications. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- National Center for Biotechnology Information. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- YENHE. (n.d.). What are the common problems of drug stability test.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors.
- RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 79-88.
- National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry, 250, 115229.
- CASSS. (n.d.). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks.
- MB - About. (n.d.). Assay Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
- MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Sigma-Aldrich. (n.d.). 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4.
- ResearchGate. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- ResearchGate. (2016). (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices.
- National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Acanthus Research. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid.
- PubChem. (n.d.). 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid.
- Biosynth. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid | 189005-44-5.
- Toronto Research Chemicals. (n.d.). 2-(4-Methylphenyl)-6-methylimidazole[1,2-a]-pyridine-3-acetic Acid | CAS 189005-44-5.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Dehalogenation in Reactions with 6-Bromo-Imidazo[1,2-a]pyridines
Welcome to the technical support center for synthetic chemists working with imidazo[1,2-a]pyridine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction: the premature loss of the bromine substituent from the 6-position of the imidazo[1,2-a]pyridine core during cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a significant issue with 6-bromo-imidazo[1,2-a]pyridines?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of the parent imidazo[1,2-a]pyridine, consuming your valuable substrate and reducing the overall yield of the intended coupled product.[3]
The imidazo[1,2-a]pyridine ring system is inherently electron-rich. This electronic nature can make the 6-bromo derivative particularly susceptible to dehalogenation, especially under the conditions typically used for palladium-catalyzed cross-coupling reactions.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and lead to the formation of the undesired Ar-H byproduct.[2][4]
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: Identifying the dehalogenated byproduct is crucial for troubleshooting. You can use standard analytical techniques to analyze your crude reaction mixture:[3]
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the 6-bromo-imidazo[1,2-a]pyridine starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the byproduct by its molecular weight, which will correspond to the parent imidazo[1,2-a]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will show characteristic signals for the dehalogenated ring, most notably the appearance of a new aromatic proton signal in the region where the bromine was previously located.
Q3: What are the common sources of the hydride that causes this unwanted reaction?
A3: The problematic palladium-hydride species can be generated from various sources within the reaction mixture. It is critical to identify and minimize these. Common culprits include:[2][4]
-
Trace amounts of water: Always use anhydrous solvents and reagents.
-
Solvents: Alcohols are direct hydride sources.[1] Polar aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than non-polar solvents like toluene.[1][5]
-
Bases: Amine bases or even strong inorganic bases can sometimes act as a source of hydride.[1][4]
-
Reagents: Impurities in starting materials or reagents can inadvertently introduce hydrogen donors.[6]
Q4: My colleague works with bromoindoles and says the N-H proton is problematic. Is that relevant here?
A4: That's an excellent point of comparison that highlights the subtleties of heterocyclic chemistry. For N-H containing heterocycles like indoles, pyrroles, or benzimidazoles, the acidic proton can indeed complicate reactions and promote dehalogenation, often necessitating N-protection.[2][6][7] However, the imidazo[1,2-a]pyridine core is a bicyclic system with a bridgehead nitrogen and does not possess an acidic N-H proton. Therefore, while N-H related issues are a valid concern for many other heterocycles, they are not a direct cause of dehalogenation for your specific substrate.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides structured guidance for minimizing dehalogenation in two of the most common applications for 6-bromo-imidazo[1,2-a]pyridines: Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Issue: Significant Dehalogenation in a Suzuki-Miyaura Coupling
The goal is to favor the desired C-C bond formation (reductive elimination of Ar-Ar') over the undesired C-H bond formation (reductive elimination of Ar-H). The balance between these pathways is highly dependent on the reaction parameters.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Parameter | Problematic Choice | Recommended Alternative & Rationale |
| Ligand | Standard, less bulky ligands (e.g., PPh₃). | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) . These ligands accelerate the rate of the desired reductive elimination for C-C bond formation, helping it to outcompete the dehalogenation pathway.[2] |
| Base | Strong bases (e.g., NaOtBu, NaOH). | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) . These are less likely to act as hydride donors or promote side reactions that generate Pd-H species.[2][6] |
| Solvent | Ethereal (Dioxane, THF) or polar aprotic (DMF). | Non-polar aprotic solvents (e.g., Toluene) . Toluene has been shown to minimize dehalogenation compared to other common solvents.[1][5] |
| Temperature | High temperatures (e.g., >100 °C). | Lowest effective temperature (e.g., 80-90 °C) . Dehalogenation can have a higher activation energy, so reducing the temperature can selectively slow the undesired reaction more than the desired coupling.[1] |
Issue: Dehalogenation Dominates in Buchwald-Hartwig Amination
Similar to Suzuki coupling, the choice of ligand, base, and solvent is critical in directing the reaction toward C-N bond formation and away from hydrodehalogenation.
Caption: Catalytic cycle showing the desired C-N coupling vs. the dehalogenation side-reaction.
| Parameter | Problematic Choice | Recommended Alternative & Rationale |
| Ligand | Less sterically demanding ligands. | Bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) . These ligands create a sterically hindered environment around the palladium center that promotes the reductive elimination of the bulky amine coupling partner.[6] |
| Base | Strong bases (e.g., NaOtBu). | While strong bases are often required, their purity is paramount. If dehalogenation is severe, consider switching to K₃PO₄ or Cs₂CO₃ , which may require higher temperatures but can be less problematic. |
| Solvent | Dioxane, DMF. | Toluene is often a superior choice for minimizing dehalogenation in amination reactions. |
| Reagent Purity | Standard grade solvents and bases. | Use high-purity, anhydrous, and degassed solvents and fresh, high-quality base . Impurities are a major, often overlooked, source of hydrides that fuel the dehalogenation reaction.[6] |
Recommended Experimental Protocols
The following protocols are designed as robust starting points to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated for purification.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., an appropriate G3 or G4 precatalyst, 2 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the base (e.g., K₃PO₄, 1.5 equiv.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. The organic layer is dried, filtered, and concentrated for purification.
References
- ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
- BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. DOI: 10.1055/s-0029-1217112.
- Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry.
- ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- BenchChem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- BenchChem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2019). significant dehalogenation in stille coupling.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
Sources
Technical Support Center: Crystallization of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the crystallization of 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in obtaining high-purity crystalline material.
Introduction to Crystallization of Imidazo[1,2-a]pyridines
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with a relatively rigid, planar structure, which is generally conducive to crystallization. However, like many substituted aromatic compounds, achieving optimal crystallinity can be challenging due to factors such as polymorphism, solvent choice, and the presence of closely related impurities. The key to successful crystallization lies in a systematic approach to solvent selection and a thorough understanding of the principles governing crystal growth.
This guide will walk you through a logical workflow for developing a robust crystallization protocol and provide solutions to common issues you may encounter.
Part 1: Developing a Crystallization Protocol
A successful crystallization is highly dependent on the choice of solvent. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a systematic solvent screening is the recommended first step.
Step 1: Solvent Screening
The goal of solvent screening is to identify a single solvent or a binary solvent system that provides a significant solubility differential with temperature.
Recommended Solvents for Screening:
Based on the properties of similar imidazo[1,2-a]pyridine derivatives, the following solvents are excellent starting points for screening:
| Solvent Class | Specific Solvent | Boiling Point (°C) | Rationale |
| Alcohols | Ethanol | 78 | Often effective for imidazo[1,2-a]pyridines and good at precipitating non-polar impurities upon cooling. |
| Methanol | 65 | Similar to ethanol, but its lower boiling point can be advantageous for sensitive compounds. | |
| Isopropanol | 82 | A slightly less polar alcohol that can offer different solubility characteristics. | |
| Aromatic Hydrocarbons | Toluene | 111 | Known to be a good crystallizing solvent for aromatic compounds, including related imidazopyridines.[1] |
| Esters | Ethyl Acetate | 77 | A medium-polarity solvent that is a common choice for recrystallization. |
| Ketones | Acetone | 56 | A polar aprotic solvent that can be effective, often used in combination with a non-polar solvent. |
| Ethers | Tetrahydrofuran (THF) | 66 | A good solvent for many organic compounds, often used in binary systems with anti-solvents. |
| Non-polar | Hexane/Heptane | 69/98 | Typically used as anti-solvents to induce precipitation from a more polar solution. |
Experimental Protocol for Solvent Screening:
-
Preparation: Place approximately 10-20 mg of your crude 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine into several small test tubes.
-
Initial Solubility Test: To each tube, add a different solvent dropwise at room temperature. Observe if the compound dissolves readily. A good candidate solvent will not dissolve the compound at room temperature.
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling and Observation: Allow the saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.
-
Binary Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Step 2: Optimized Crystallization Protocol
Once a suitable solvent or solvent system is identified (e.g., ethanol or a toluene/hexane mixture), proceed with a larger-scale crystallization.
Detailed Protocol (Example with Ethanol):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in the minimum amount of hot ethanol. Ensure the flask is loosely covered to prevent excessive solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Crystal Growth: Once crystal formation begins, you can further enhance the yield by placing the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the crystallization of 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Diagram: Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing from the solution, even after cooling. What should I do?
A1: This is a common issue related to supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the solution. This will act as a template for further crystal formation.[2]
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: If an ice bath is not sufficient, try a colder bath (e.g., dry ice/acetone) to further decrease the solubility.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Slower Cooling: Insulate the flask to slow the rate of cooling. This can be done by wrapping it in glass wool or placing it in a Dewar flask.
-
Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Try a different solvent or a binary solvent system where the solubility changes more gradually with temperature.
Q3: The yield of my crystallization is very low. How can I improve it?
A3: A low yield can be due to several factors:
-
Excess Solvent: You may have used too much solvent, causing a significant amount of your product to remain in the mother liquor. Try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[2]
-
Premature Crystallization: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel. Ensure all equipment is pre-heated.
-
Sub-optimal Solvent: The solvent you chose may still have a relatively high solubility for your compound even at low temperatures. A different solvent may be more effective.
Q4: My crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?
A4: Colored impurities are often highly polar and can be adsorbed onto activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause vigorous bumping.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Then, proceed with the crystallization as usual.
-
Multiple Recrystallizations: If the color persists, a second recrystallization may be necessary.
Q5: How do I know if my crystals are pure?
A5: Several analytical techniques can be used to assess the purity of your crystalline product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for 6-Bromoimidazo[1,2-a]pyridine is in the range of 76-81 °C.[3]
-
Thin-Layer Chromatography (TLC): Spot your recrystallized product alongside the crude material on a TLC plate. A pure product should show a single spot.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and identify any remaining impurities.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
- Google Patents. US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
Sources
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its physicochemical properties can often lead to challenges with cell permeability, a critical factor for oral bioavailability and intracellular target engagement.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you diagnose and overcome poor cell permeability in your imidazo[1,2-a]pyridine series. Our approach is grounded in established medicinal chemistry principles and practical, field-proven strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the cell permeability of imidazo[1,2-a]pyridine compounds.
Q1: Why are my imidazo[1,2-a]pyridine compounds showing poor cell permeability?
A1: Poor cell permeability in this class of compounds often stems from a combination of factors related to their physicochemical properties. Key contributors include:
-
High Polar Surface Area (PSA): The imidazo[1,2-a]pyridine core contains nitrogen atoms that can contribute to a higher PSA. While a moderate PSA is acceptable, values exceeding 140 Ų are generally associated with poor oral permeability.[4]
-
Low Lipophilicity (logP/logD): Insufficient lipophilicity can hinder the compound's ability to partition into and traverse the lipid bilayer of the cell membrane.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can increase solvation in the aqueous extracellular environment, making it energetically unfavorable to enter the hydrophobic cell membrane. Intermolecular hydrogen bonding with solvent molecules can be a significant barrier.[5][6][7]
-
P-glycoprotein (P-gp) Efflux: Imidazo[1,2-a]pyridine derivatives can be substrates for efflux pumps like P-glycoprotein, which actively transport compounds out of the cell, thereby reducing intracellular concentration.[8]
Q2: What are the first steps I should take to assess the permeability of my lead compound?
A2: A tiered approach to permeability assessment is recommended:
-
In Silico Prediction: Utilize computational tools to predict key physicochemical properties such as logP, logD, PSA, and solubility. These predictions can provide early insights into potential permeability issues. Several studies have successfully used QSAR models to predict the properties of imidazo[1,2-a]pyridine derivatives.[9][10][11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial membrane. It's a cost-effective way to get an initial read on a compound's ability to cross a lipid barrier.
-
Caco-2 Permeability Assay: This is a more biologically relevant assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It provides information on both passive diffusion and active transport, including P-gp mediated efflux.
Q3: My compound has good in vitro activity but poor cell-based activity. Could permeability be the issue?
A3: Yes, this is a classic indicator of poor cell permeability. If a compound is potent against its purified target protein but shows significantly reduced activity in a whole-cell assay, it is highly likely that not enough of the compound is reaching its intracellular target. It is crucial to quantify the intracellular concentration of your compound to confirm this.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides structured approaches to diagnose and address permeability issues.
Guide 1: Diagnosing the Root Cause of Poor Permeability
A systematic approach is essential to pinpoint the specific reason for poor permeability. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for poor cell permeability.
Step-by-Step Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is designed to assess both passive permeability and active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral chamber.
-
At the same time points, collect samples from the apical chamber.
-
Analyze the concentration of the compound in the apical samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Guide 2: Strategies for Improving Cell Permeability
Once the primary barrier to permeability has been identified, targeted strategies can be employed.
Strategy 1: Structural Modification
This is often the most effective approach for improving intrinsic permeability.
-
Increasing Lipophilicity:
-
Rationale: Enhancing the lipophilicity of a compound can improve its partitioning into the cell membrane.
-
Tactics: Introduce lipophilic groups such as alkyl chains, phenyl rings, or halogen atoms. For instance, the introduction of a para-chlorine atom has been shown to improve activity, likely due to enhanced lipophilicity.[4]
-
Caution: Be mindful of "molecular obesity." Excessively increasing lipophilicity can lead to poor solubility and off-target toxicity.
-
-
Reducing Hydrogen Bonding Capacity:
-
Rationale: Minimizing the number of hydrogen bond donors and acceptors can reduce the desolvation penalty associated with membrane entry.
-
Tactics:
-
Replace N-H or O-H groups with N-Me or O-Me groups.
-
Employ intramolecular hydrogen bonding to mask polar groups.
-
-
-
Modulating Molecular Shape and Size:
-
Rationale: Smaller, more compact molecules tend to have better passive diffusion.
-
Tactics:
-
Reduce the number of rotatable bonds to create a more rigid, pre-organized conformation.
-
Incorporate constrained secondary amines to enhance selectivity and permeability.[8]
-
-
-
Overcoming P-gp Efflux:
-
Rationale: Certain structural features are recognized by P-gp. Modifying these can reduce efflux.
-
Tactics:
-
Introduce fluorine atoms or fluoro-substituted piperidines, which has been shown to significantly reduce P-gp mediated efflux.[8]
-
Incorporate basic nitrogen atoms, as these can sometimes disrupt P-gp recognition.
-
-
Quantitative Structure-Activity Relationship (QSAR) Data for Permeability Enhancement
| Modification | Change in logP | Change in PSA (Ų) | Impact on Permeability | Reference |
| Addition of a methyl group | +0.5 | 0 | Generally positive | [12] |
| Addition of a chlorine atom | +0.7 | 0 | Generally positive | [4][12] |
| Replacement of -OH with -OCH3 | +0.4 | -20.2 | Positive | N/A |
| Introduction of a piperidine ring | Variable | +3.2 | Can be positive if it reduces efflux | [8] |
Strategy 2: Prodrug Approaches
-
Rationale: A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This can be used to temporarily mask polar functional groups that hinder permeability.
-
Common Prodrug Strategies:
-
Ester Prodrugs: For compounds with carboxylic acid or hydroxyl groups, esterification can increase lipophilicity.
-
Acyloxymethyl Ethers: These can be used to mask hydroxyl or N-H groups.
-
Phosphate Prodrugs: While counterintuitive, phosphate esters can sometimes improve oral absorption by utilizing active transport mechanisms.
-
Strategy 3: Formulation Approaches
For compounds with persistent permeability issues, advanced formulation strategies can be employed, particularly for in vivo studies.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly permeable molecules, increasing their apparent solubility and facilitating their transport across the cell membrane.[13]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
-
Amorphous Solid Dispersions: Converting a crystalline compound to an amorphous state can improve its dissolution rate and apparent solubility.[13]
Part 3: Advanced Considerations and Future Outlook
The field of drug delivery is constantly evolving. For challenging imidazo[1,2-a]pyridine compounds, consider these advanced strategies:
-
Use of Efflux Pump Inhibitors (EPIs): Co-administration of your compound with a known EPI can be a valuable in vitro tool to confirm P-gp mediated efflux. While no EPIs are currently approved for clinical use, they are a subject of ongoing research.[14][15]
-
Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles can protect it from degradation and facilitate its transport across biological barriers.
By systematically applying the diagnostic and strategic frameworks outlined in this guide, you can effectively address the challenges of poor cell permeability in your imidazo[1,2-a]pyridine drug discovery programs.
References
-
Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Asati, V., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal. Available at: [Link]
-
Ghamari, M., et al. (2016). QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors. Journal of Chemometrics. Available at: [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Asati, V., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. Available at: [Link]
-
Abd Al-Jabbar, M. H., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
AstraZeneca. (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available at: [Link]
-
Li, S., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
-
Taherkhani, R., et al. (2015). High-dimensional QSAR prediction of anticancer potency of imidazo[4,5-b]pyridine derivatives using adjusted adaptive LASSO. SAR and QSAR in Environmental Research. Available at: [Link]
-
de Oliveira, C. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Azzouzi, M., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. CrystEngComm. Available at: [Link]
-
Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]
-
Al-Mokrab, M., et al. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Molecules. Available at: [Link]
-
Amarasinghe, K. K. D., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Liu, Y-H., et al. (2017). The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution. Scientific Reports. Available at: [Link]
-
Shingare, P. G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
-
Liu, Y-H., et al. (2017). The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution. Scientific Reports. Available at: [Link]
-
Al-Mokrab, M., et al. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. International Journal of Molecular Sciences. Available at: [Link]
-
Ahmadi, N., et al. (2022). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Daneshtalab, M., et al. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2016). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Accounts of Chemical Research. Available at: [Link]
-
Damghani, M., et al. (2025). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. ResearchGate. Available at: [Link]
-
Boukhalkhal, A., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches [openpharmaceuticalsciencesjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] The specific target of this guide, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, serves as a crucial intermediate for creating more complex molecules, making its efficient and scalable synthesis a topic of significant interest.
This document provides full editorial autonomy to present the information in the most logical and useful format for a practicing scientist. It combines established synthetic methodologies with practical, field-proven insights to ensure both scientific accuracy and successful implementation.
Synthesis Overview: The Tschitschibabin Reaction
The most common and direct route to synthesizing 2-substituted imidazo[1,2-a]pyridines is a variation of the Tschitschibabin (or Chichibabin) reaction.[3] This involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For our target molecule, this translates to the reaction between 2-amino-5-bromopyridine and 2-bromo-1-(p-tolyl)ethanone.
The reaction proceeds via two key steps:
-
N-Alkylation: The nucleophilic ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone's carbonyl carbon. This is followed by a dehydration step to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the scale-up of this synthesis.
Q1: What are the most critical parameters to control during scale-up?
A1: When scaling this reaction, the three most critical parameters are:
-
Temperature Control: The initial N-alkylation step is often exothermic. Uncontrolled temperature can lead to the formation of dark, tarry side products and decrease the overall yield. On a large scale, efficient heat dissipation is crucial.[4]
-
Reagent Stoichiometry: A slight excess of the α-haloketone can sometimes be used to drive the reaction to completion, but a large excess will complicate purification. Precise control of the base is also necessary to neutralize the HBr formed without promoting side reactions.
-
Mixing/Agitation: Homogeneous mixing is vital to ensure consistent reaction rates and temperature distribution throughout the reactor. Poor agitation can lead to localized "hot spots" and inconsistent product quality.
Q2: Which solvent is recommended for a scalable process?
A2: The choice of solvent is critical for reaction performance, product isolation, and process safety. While solvents like DMF have been used, they can be problematic on a large scale due to high boiling points and potential for decomposition.[5][6]
-
Ethanol or Isopropanol: These are often excellent choices. They are relatively inexpensive, have favorable safety profiles, and the product often has limited solubility upon cooling, facilitating isolation by filtration.[7]
-
Toluene: Can also be effective, especially if a higher reaction temperature is required. It allows for azeotropic removal of water during the dehydration step, which can help drive the reaction to completion.
A solvent screening at the lab scale is always recommended to find the optimal balance of reactivity, solubility, and ease of workup.[5]
Q3: How can I effectively monitor the reaction's progress?
A3: On a lab scale, Thin Layer Chromatography (TLC) is sufficient. For a larger scale process, more robust methods are preferred:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. It allows for quantitative tracking of the disappearance of starting materials and the appearance of the product. A stable method can be developed to assess reaction completion and product purity simultaneously.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful during development to identify any significant side products that may form under different conditions.[5]
Q4: What are the primary safety concerns associated with this synthesis?
A4:
-
α-Haloketones: 2-bromo-1-(p-tolyl)ethanone is a lachrymator (causes tearing) and is corrosive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles/face shield.
-
Brominated Aromatics: The starting material and product are bromo-aromatic compounds. While not acutely toxic in the same way as elemental bromine, they should be handled with care to avoid skin contact and inhalation.[8] All chemical waste must be disposed of according to local regulations.[9]
-
Exothermicity: As mentioned, the reaction can be exothermic. A proper risk assessment should be conducted before scale-up, and measures like controlled addition rates and adequate cooling capacity must be in place.[4][9]
Troubleshooting Guide
Even with a well-defined protocol, issues can arise during scale-up. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or Stalled Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Solution: Monitor the reaction using HPLC. If starting material remains after the expected time, consider increasing the reaction temperature by 10-20°C or extending the reaction time.[5] |
| 2. Base Inefficiency: The base (e.g., sodium bicarbonate) may not be strong enough or may have poor solubility in the chosen solvent. | Solution: Switch to a slightly stronger or more soluble base like potassium carbonate (K₂CO₃). Ensure the base is finely powdered to maximize surface area. | |
| 3. Product Precipitation: The product might be precipitating out of the reaction mixture before the reaction is complete, effectively stopping the process. | Solution: Choose a solvent in which the product has higher solubility at the reaction temperature. Alternatively, run the reaction at a slightly higher temperature to maintain homogeneity. | |
| Formation of Dark/Tarry Side Products | 1. Overheating: Localized or bulk overheating is a common cause of polymerization and decomposition, especially during scale-up. | Solution: Ensure robust temperature control. Use a semi-batch process where the α-haloketone is added slowly to the heated solution of the aminopyridine, allowing the cooling system to manage the exotherm.[4] |
| 2. Reaction with Solvent: At high temperatures, some solvents (like ethanol) can potentially react with the electrophilic intermediates. | Solution: Lower the reaction temperature and extend the reaction time. If high temperatures are necessary, switch to a more inert solvent like toluene or dioxane. | |
| Difficult Product Purification | 1. Persistent Impurities: An impurity with similar polarity to the product is co-eluting during chromatography or co-precipitating. | Solution: Optimize the crystallization step. Perform a solvent screen for recrystallization (e.g., ethanol/water, ethyl acetate/heptane). If the product is basic, consider an acid-base workup: dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with a nonpolar solvent to remove neutral impurities, then basify the aqueous layer to precipitate the pure product. |
| 2. Product is an Oil: The product fails to crystallize from the reaction mixture or during purification. | Solution: After initial workup and solvent removal, attempt to triturate the resulting oil with a non-polar solvent like heptane or diethyl ether to induce solidification. If this fails, purify by column chromatography and then attempt recrystallization of the purified material. |
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in organic chemistry. A thorough risk assessment must be conducted before any experiment.[9]
Protocol 1: Lab-Scale Synthesis (1-5 g)
Reagents:
-
2-Amino-5-bromopyridine: 1.0 eq
-
2-Bromo-1-(p-tolyl)ethanone: 1.05 eq
-
Sodium Bicarbonate (NaHCO₃): 2.0 eq
-
Ethanol (Absolute): 10-15 mL per gram of aminopyridine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine, sodium bicarbonate, and ethanol.
-
Begin stirring the suspension and heat the mixture to reflux (approx. 78°C).
-
In a separate beaker, dissolve 2-bromo-1-(p-tolyl)ethanone in a minimal amount of ethanol.
-
Add the ketone solution dropwise to the refluxing suspension over 10-15 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC or HPLC (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30-60 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol, followed by water to remove inorganic salts.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize from ethanol or an ethyl acetate/heptane mixture for further purification if necessary.
Protocol 2: Scaled-Up Synthesis (50-100 g)
Reagents:
-
2-Amino-5-bromopyridine: 1.0 eq
-
2-Bromo-1-(p-tolyl)ethanone: 1.05 eq
-
Potassium Carbonate (K₂CO₃), finely milled: 1.5 eq
-
Isopropanol (IPA): 8-10 mL per gram of aminopyridine
Key Modifications for Scale-Up:
-
Reactor: Use a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Base: Potassium carbonate is used as it is slightly more reactive and can lead to shorter reaction times. Milling it ensures a high surface area.
-
Semi-Batch Addition: The exothermic nature of the reaction must be controlled. The α-haloketone should be added subsurface via the addition funnel over 1-2 hours to maintain the internal temperature within a narrow range (e.g., 75-80°C).
Procedure:
-
Charge the reactor with 2-amino-5-bromopyridine, potassium carbonate, and isopropanol.
-
Start the overhead stirrer to ensure good agitation. Heat the reactor jacket to bring the internal temperature to 75°C.
-
Dissolve the 2-bromo-1-(p-tolyl)ethanone in approximately 2 volumes of isopropanol and charge it to the addition funnel.
-
Begin the slow, controlled addition of the ketone solution, monitoring the internal temperature closely. Adjust the addition rate to maintain the temperature between 75-80°C.
-
After the addition is complete, hold the reaction at 80°C for 4-6 hours, monitoring for completion by HPLC.
-
Once complete, cool the reactor contents to 10°C over 2-3 hours to allow for controlled crystallization.
-
Filter the resulting slurry using a suitable filter (e.g., Nutsche filter).
-
Wash the filter cake thoroughly with cold isopropanol (2 x 2 volumes) and then with water (3 x 3 volumes) until the filtrate runs clear and is free of salts.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification Strategy
Caption: Decision process for selecting a purification method.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Center for Biotechnology Information. [Link]
-
BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). Royal Society of Chemistry. [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
-
Bromination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by condensation. (2022). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (2021). National Center for Biotechnology Information. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2021). MDPI. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Working with Hazardous Chemicals. (2014). Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ResearchGate. [Link]
- WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. (2010).
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
- US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides. (2002).
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). MDPI. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Royal Society of Chemistry. [Link]
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]
-
2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. (2010). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. orgsyn.org [orgsyn.org]
Validation & Comparative
Navigating the Bioactive Landscape of Halogenated 2-(4-methylphenyl)imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents onto this privileged structure can significantly modulate its physicochemical properties and biological activity, offering a valuable strategy for lead optimization. This guide provides a comparative analysis of the bioactivity of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its halogenated analogs, synthesizing available experimental data to elucidate structure-activity relationships (SAR) and guide future research.
While direct, side-by-side comparative studies of the complete halogen series (F, Cl, Br, I) at the 6-position of 2-(4-methylphenyl)imidazo[1,2-a]pyridine are not extensively documented in the current literature, a comprehensive review of related halogenated imidazo[1,2-a]pyridines allows for the extrapolation of key trends and insights. This guide will focus primarily on the anticancer activities of these compounds, as this is the most extensively studied area.
The Influence of Halogenation on Anticancer Potency: A Structure-Activity Relationship Perspective
The nature and position of the halogen atom on the imidazo[1,2-a]pyridine ring have a profound impact on the anticancer efficacy of these compounds. The electronic and steric properties of the halogen substituent can influence binding affinity to biological targets, membrane permeability, and metabolic stability.
A study on a series of imidazo[1,2-a]pyridines revealed that the presence of a halogen at the 6-position can significantly impact their biological activity. For instance, in a series of 2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine derivatives designed as ligands for beta-amyloid plaques, the 6-bromo and 6-iodo analogs exhibited high binding affinities.[3] This suggests that the size and polarizability of the halogen at this position can be critical for molecular recognition.
While specific data for the 2-(4-methylphenyl) series is limited, we can draw parallels from other 2-phenylimidazo[1,2-a]pyridine derivatives. For example, various 6-chloroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticandidal activity, with structure-activity relationship analysis indicating that electron-withdrawing substituents on the aryl ring enhance antifungal efficacy.[4]
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to inhibit various protein kinases and other key cellular targets.[5]
Comparative Cytotoxicity Data of Halogenated Imidazo[1,2-a]pyridine Derivatives
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note that the substituents at other positions on the imidazo[1,2-a]pyridine core and the 2-phenyl ring vary across these studies, which will influence the observed activity.
| Compound ID | Halogen at C6 | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | - | - | HCC1937 (Breast) | 45 | [3][6][7][8] |
| IP-6 | - | - | HCC1937 (Breast) | 47.7 | [3][6][7][8] |
| IP-7 | - | - | HCC1937 (Breast) | 79.6 | [3][6][7][8] |
| Compound C | - | 2-(4-phenoxyphenyl) | MCF7 (Breast) | 50.56 | [9][10] |
| Compound C | - | 2-(4-phenoxyphenyl) | PC3 (Prostate) | 56.16 | [9][10] |
| HB9 | - | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung) | 50.56 | [11] |
| HB10 | - | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (Liver) | 51.52 | [11] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The experimental conditions may vary between studies.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.[1] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is commonly dysregulated in many cancers.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated imidazo[1,2-a]pyridines.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][6][7][8][12] For instance, some derivatives have been observed to increase the levels of p53 and p21, which are key regulators of the cell cycle, leading to cell cycle arrest.[3][6][7][8] Furthermore, the induction of apoptosis is often confirmed by the increased activity of caspases and the cleavage of PARP.[3][6][7][8]
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of the bioactivity of imidazo[1,2-a]pyridine derivatives.
Synthesis of 6-Halogenated-2-(4-methylphenyl)imidazo[1,2-a]pyridines
The general synthesis of 2-arylimidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-haloketone.[13][14] For the synthesis of the title compounds, the corresponding 5-halo-2-aminopyridine would be reacted with 2-bromo-1-(4-methylphenyl)ethanone.
General Synthetic Procedure:
-
To a solution of the appropriately substituted 5-halo-2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or acetonitrile, add 2-bromo-1-(4-methylphenyl)ethanone (1.1 mmol).
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-halo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Caption: General workflow for the synthesis of 6-halogenated 2-(4-methylphenyl)imidazo[1,2-a]pyridines.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The halogenated 2-(4-methylphenyl)imidazo[1,2-a]pyridine scaffold represents a promising class of compounds with significant potential for the development of novel anticancer agents. While this guide has synthesized the available data to provide a comparative overview, it is evident that a systematic study directly comparing the anticancer activity of the full series of 6-halogenated (F, Cl, Br, I) analogs of 2-(4-methylphenyl)imidazo[1,2-a]pyridine is warranted. Such a study would provide invaluable insights into the structure-activity relationships and guide the rational design of more potent and selective anticancer drug candidates. Future research should also focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential.
References
Click to expand
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- Cai, L., et al. (2004). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 47(9), 2208-2218.
- N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine....
- Archiv der Pharmazie. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- Google Patents. (n.d.). US20070027180A1 - Process for preparing zolpidem.
- ChemicalBook. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid synthesis.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
- Al-Bahrani, H. A., et al. (2025).
- ResearchGate. (2025). (PDF) Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22358–22373.
- Kumar, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. BenchChem.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Google Patents. (n.d.). US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
- Google Patents. (n.d.). WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
- PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- PubMed. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Medicinal Chemistry, 23(29), 3329-3367.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022) | Akram M. Altaher | 5 Citations [scispace.com]
- 4. journalajocs.com [journalajocs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Mechanism of Action for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this scaffold have shown promise as anti-inflammatory, anti-cancer, and antiviral agents. Given the structural alerts within 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, this guide will focus on two plausible and high-impact MoAs: Cyclooxygenase-2 (COX-2) inhibition and protein kinase inhibition .
We will objectively compare the hypothetical performance of our target compound with established drugs in each class: Celecoxib , a selective COX-2 inhibitor, and Dasatinib , a multi-targeted kinase inhibitor. This guide is designed to be a practical roadmap, providing not just the "what" but the "why" behind experimental choices, complete with detailed protocols and comparative data to aid in the robust validation of this promising molecule's therapeutic potential.
Unveiling the Therapeutic Potential: A Two-Pronged Investigation
The initial phase of MoA validation involves a series of in vitro assays to determine if 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine engages with either of our hypothesized targets.
Hypothesis 1: Selective COX-2 Inhibition
Many imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[1][2][3] The inflammatory response is largely mediated by prostaglandins, the production of which is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a key therapeutic target.[4]
To investigate this hypothesis, a dual-enzyme inhibition assay is paramount to determine both potency and selectivity.
Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (Hypothetical Data) | 15.0 | 0.05 | 300 |
| Celecoxib (Reference) | 82[5] | 6.8[5] | 12[5] |
| Rofecoxib (Reference) | >100[5] | 25[5] | >4[5] |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Hypothesis 2: Protein Kinase Inhibition
The imidazo[1,2-a]pyridine core is also a common scaffold in the development of protein kinase inhibitors.[5][6][7][8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A broad-spectrum kinome scan is the most efficient initial step to identify potential kinase targets.
Comparative Kinase Inhibition Profile (Select Kinases)
| Kinase Target | 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (% Inhibition @ 1µM - Hypothetical) | Dasatinib (% Inhibition @ 1µM - Reference)[10] |
| SRC | 95% | 99% |
| LCK | 92% | 99% |
| YES | 88% | 99% |
| ABL1 | 15% | 99% |
| c-KIT | 25% | 98% |
| EGFR | 10% | 85% |
This hypothetical data suggests a potential selectivity for Src family kinases.
The Validation Workflow: From Target Engagement to Cellular Effects
A definitive validation of the MoA requires a multi-faceted approach, moving from initial biochemical assays to cellular confirmation of target engagement and downstream pathway modulation.
Caption: Experimental workflow for MoA validation.
Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[11][12] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[13][14]
Deep Dive into Signaling Pathways
Understanding how the engagement of a target by 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine translates into a cellular response requires the investigation of downstream signaling pathways.
COX-2 Downstream Signaling
Inhibition of COX-2 enzymatic activity leads to a decrease in the production of prostaglandins, most notably Prostaglandin E2 (PGE2). PGE2 exerts its pro-inflammatory effects by binding to its receptors (EP1-4) and activating downstream signaling cascades.[4][15][16][17]
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Src Family Kinase Downstream Signaling
Src family kinases are non-receptor tyrosine kinases that act as crucial signaling nodes in various cellular processes, including proliferation, migration, and survival.[18] Upon activation, Src phosphorylates a multitude of downstream substrates, including focal adhesion kinase (FAK) and paxillin, leading to the activation of pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK cascades.[19][20]
Caption: Simplified Src kinase signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values of test compounds against COX-1 and COX-2.[7][21][22]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and control inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create serial dilutions of the test compound and controls in DMSO, followed by a further dilution in Assay Buffer.
-
Assay Setup: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the diluted test compound or control to the inhibitor wells. Add solvent control (e.g., DMSO) to the 100% initial activity wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines the steps to confirm target engagement in intact cells.[1][8][13][14][23]
Materials:
-
Cell line expressing the target of interest (e.g., a cell line with high endogenous COX-2 or a specific kinase)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Test compound and vehicle control (DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle control at the desired concentration for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunodetection: Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. A stabilized protein will show a higher amount of soluble protein at elevated temperatures in the presence of the compound compared to the vehicle control.
Protocol 3: Western Blot for Phosphorylated Src Family Kinases
This protocol is for assessing the inhibition of kinase activity in a cellular context by measuring the phosphorylation status of its activation loop.[24][25]
Materials:
-
Cell line of interest
-
Serum-free medium
-
Test compound and vehicle control (DMSO)
-
Stimulant (e.g., growth factor, if necessary to induce kinase activity)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416)[24]
-
Primary antibody for total Src
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Other materials for Western blotting as in Protocol 2
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulation: If required, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce Src phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Western Blotting: Determine protein concentration and perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Immunodetection: Probe separate membranes with antibodies against p-Src, total Src, and a loading control.
-
Data Analysis: Quantify the band intensities. A decrease in the p-Src/total Src ratio in the presence of the compound indicates inhibition of Src kinase activity.
References
-
Ohtsuka, K., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(1), 91-97. [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101297. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Movahed, M. A., et al. (2016). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799. [Link]
-
Chen, Z., et al. (2014). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget, 5(18), 8673-8691. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Azami Movahed, M., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799. [Link]
-
National Center for Biotechnology Information. (n.d.). COX Inhibitors. In: StatPearls [Internet]. [Link]
-
Schürer, S. C., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Drug Discovery, 5(3), FDD90. [Link]
-
El-Gamal, M. I., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Communications Biology, 4(1), 1-13. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Liu, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. [Link]
-
Bio-protocol. (n.d.). Cancer Biology - Protein. [Link]
-
Golpasand Hagh, L., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. The Open Medicinal Chemistry Journal, 6, 15-19. [Link]
-
Al-Ali, H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 11(11), 816-825. [Link]
-
Song, L., et al. (2005). Dasatinib (BMS-354825) inhibits the growth of molecularly heterogeneous myeloid leukemias. Cancer Research, 65(5), 1888-1895. [Link]
-
Kandasamy, K., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102715. [Link]
-
Lin, S., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2177-2187. [Link]
-
Warner, T. D., & Mitchell, J. A. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 8-10. [Link]
-
Gower, A. C., et al. (2016). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 15(9), 2269-2283. [Link]
-
ResearchGate. (n.d.). The signaling pathway of PGE2. [Link]
-
International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Wu, W., et al. (2004). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. BioTechniques, 36(6), 978-982. [Link]
-
DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]
-
Weisberg, E., et al. (2005). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Cancer Research, 65(5), 1888-1895. [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Link]
-
ResearchGate. (n.d.). Representative Western blot analysis of phosphorylated (p)-Src kinase.... [Link]
-
ResearchGate. (n.d.). PGE2 binds to different EPs to activate downstream signaling pathways.... [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 45-56. [Link]
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]
-
Graphviz. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
Na, Y. J., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. [Link]
-
Li, Y., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9920881. [Link]
-
Graphviz. (2022, October 2). dot. [Link]
-
graphviz. (n.d.). User Guide. [Link]
-
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 20. korambiotech.com [korambiotech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of different synthetic routes to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] The specific analogue, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, serves as a crucial intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[3] This guide will explore and compare the primary synthetic strategies for accessing this valuable compound.
Comparative Analysis of Synthetic Routes
The synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine can be broadly categorized into three main approaches:
-
Classical Two-Step Condensation (Tschitschibabin Reaction)
-
One-Pot Multi-Component Reactions (MCRs)
-
Transition-Metal-Catalyzed Cross-Coupling Strategies
This guide will dissect each of these routes, providing detailed protocols, mechanistic insights, and a comparative summary of their respective advantages and disadvantages.
Route 1: The Classical Two-Step Condensation
This is the most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines.[4] It involves the initial reaction of a 2-aminopyridine with an α-haloketone to form an N-phenacylpyridinium salt, which then undergoes intramolecular cyclization upon treatment with a base.
Experimental Protocol
Step 1: Synthesis of N-(5-Bromo-2-pyridinyl)-2-(4-methylphenyl)-2-oxoethan-1-aminium bromide
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as acetone or ethanol, is added 2-bromo-1-(4-methylphenyl)ethanone (1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 2-4 hours.
-
The formation of a precipitate indicates the formation of the pyridinium salt.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Step 2: Intramolecular Cyclization to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
The N-phenacylpyridinium salt from Step 1 is suspended in a solvent like ethanol or dimethylformamide (DMF).
-
A base, such as sodium bicarbonate, potassium carbonate, or triethylamine (2.0-3.0 eq), is added to the suspension.[5]
-
The mixture is heated to reflux (80-120 °C) for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion to form the pyridinium salt. Subsequent treatment with a base deprotonates the α-carbon of the ketone, generating an enolate which then undergoes an intramolecular nucleophilic attack on the endocyclic nitrogen of the pyridine ring, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Diagram: Classical Two-Step Condensation
Caption: Workflow for the classical two-step synthesis.
Performance Analysis
| Parameter | Classical Two-Step Condensation |
| Yield | Generally good to excellent (70-90%) |
| Purity | High, often requiring minimal purification |
| Scalability | Readily scalable |
| Reaction Conditions | Stepwise, may require isolation of intermediate |
| Reagent Cost | Starting materials are commercially available and relatively inexpensive |
| Environmental Impact | Can generate significant solvent waste |
Route 2: One-Pot Multi-Component Reactions (MCRs)
One-pot syntheses, particularly those employing microwave irradiation, have gained prominence as they offer significant advantages in terms of efficiency and sustainability.[4][6][7] The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example of a multicomponent reaction used for the synthesis of imidazo[1,2-a]pyridines.[8][9]
Experimental Protocol (Microwave-Assisted One-Pot Synthesis)
-
In a microwave-safe vessel, 2-amino-5-bromopyridine (1.0 eq), 1-(4-methylphenyl)ethanone (1.2 eq), and an oxidizing agent such as iodine (I₂) or copper(II) oxide (CuO) are combined in a suitable solvent like ethanol, water-isopropanol, or even under solvent-free conditions.[4][10]
-
A catalytic amount of an acid or base may be added to facilitate the reaction.
-
The vessel is sealed and subjected to microwave irradiation at a specific temperature (e.g., 100-140 °C) and power (e.g., 240 W) for a short duration (10-30 minutes).[4]
-
After cooling, the reaction mixture is worked up by adding a base to neutralize any acid, followed by extraction with an organic solvent.
-
The product is isolated after solvent evaporation and purified by column chromatography or recrystallization.
Mechanistic Rationale
In this one-pot approach, the α-haloketone can be generated in situ from the corresponding ketone and a halogen source. The subsequent reaction follows a similar pathway to the classical method, but all steps occur in a single reaction vessel, often accelerated by microwave energy. The microwave irradiation significantly reduces reaction times by efficiently heating the polar reactants and solvents.[11]
Diagram: One-Pot Microwave-Assisted Synthesis
Caption: Workflow for the one-pot microwave-assisted synthesis.
Performance Analysis
| Parameter | One-Pot MCRs (Microwave-Assisted) |
| Yield | Good to excellent (75-95%)[4] |
| Purity | Generally good, may require purification |
| Scalability | Can be challenging for large-scale production |
| Reaction Conditions | Rapid, one-pot, requires specialized equipment |
| Reagent Cost | Can be more cost-effective due to reduced solvent and time |
| Environmental Impact | Greener approach with less solvent waste and energy consumption |
Route 3: Transition-Metal-Catalyzed Cross-Coupling Strategies
More advanced synthetic routes involve the use of transition-metal catalysts, such as palladium and copper, to construct the imidazo[1,2-a]pyridine core. These methods often offer high efficiency and functional group tolerance. The Sonogashira coupling is one such powerful tool.[12][13]
Experimental Protocol (Palladium-Copper Catalyzed Sonogashira Coupling Approach)
This approach typically involves the coupling of a propargylated aminopyridine with an aryl halide.
-
Step 1: Synthesis of 5-bromo-2-(prop-2-yn-1-ylamino)pyridine: 2-amino-5-bromopyridine is reacted with propargyl bromide in the presence of a base.
-
Step 2: Sonogashira Coupling and Cyclization: The resulting 5-bromo-2-(prop-2-yn-1-ylamino)pyridine (1.0 eq) is reacted with 1-iodo-4-methylbenzene (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF or THF.[12][13]
-
The reaction is typically heated under an inert atmosphere. The coupling is followed by an in-situ intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
-
Workup involves filtration to remove the catalyst, followed by extraction and purification.
Mechanistic Rationale
The Sonogashira reaction involves a catalytic cycle with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps form the C-C bond between the aryl group and the alkyne. This is followed by a copper- or palladium-catalyzed intramolecular hydroamination/cyclization of the alkyne and the secondary amine to form the fused imidazole ring.
Diagram: Sonogashira Coupling and Cyclization
Caption: Workflow for the Sonogashira coupling approach.
Performance Analysis
| Parameter | Transition-Metal-Catalyzed Cross-Coupling |
| Yield | Variable, can be moderate to good |
| Purity | Often requires careful purification to remove metal contaminants |
| Scalability | Can be expensive and challenging to scale up |
| Reaction Conditions | Requires inert atmosphere and careful control of catalysts |
| Reagent Cost | Catalysts and some starting materials can be expensive |
| Environmental Impact | Use of heavy metals raises environmental concerns |
Comparative Summary and Recommendations
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Classical Two-Step Condensation | Reliable, scalable, high purity, inexpensive reagents. | Stepwise, longer reaction times, generates waste. | Large-scale synthesis and process development. |
| One-Pot MCRs (Microwave) | Rapid, efficient, reduced waste, high yields.[4] | Requires specialized equipment, scalability can be an issue. | Rapid library synthesis and discovery chemistry. |
| Transition-Metal Catalysis | High functional group tolerance, convergent. | Expensive catalysts, potential metal contamination, requires inert conditions. | Late-stage functionalization and synthesis of complex analogues. |
Conclusion
The choice of synthetic route to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is contingent upon the specific needs of the researcher or organization. For large-scale, cost-effective production, the classical two-step condensation remains a robust and reliable method. For rapid lead generation and the exploration of chemical space in a discovery setting, the one-pot microwave-assisted synthesis offers unparalleled speed and efficiency. Transition-metal-catalyzed methods , while more complex and costly, provide a powerful tool for the synthesis of highly functionalized and novel derivatives that may be inaccessible through other means. A thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to achieve the desired scientific and developmental goals.
References
- Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). Semantic Scholar.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Semantic Scholar.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). ACS Combinatorial Science.
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (n.d.). Taylor & Francis Online.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025, August 27). Bentham Science Publishers.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC - NIH.
- Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. (2009, February 25). Taylor & Francis Online.
- Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). ResearchGate.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
- Synthesis of zolpidem in different routes. (n.d.). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and Established Therapeutic Agents
In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer diverse pharmacological activities is paramount. The imidazo[1,2-a]pyridine nucleus is one such scaffold, consistently demonstrating a broad therapeutic potential across various disease areas.[1] This guide provides a comparative analysis of a specific derivative, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, with known therapeutic agents in several key areas where the parent scaffold has shown promise: hypercholesterolemia, cancer, and bacterial infections.
Introduction to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is present in several marketed drugs, including the hypnotic agent Zolpidem, the cardiotonic agent Olprinone, and the anti-ulcer agent Soraprazan.[1] The synthetic versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, leading to a wide array of biological activities.[2] These activities include, but are not limited to, anticancer, antitubercular, anti-inflammatory, and antimicrobial effects.[3][4][5]
The specific derivative, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, has been investigated as part of a novel series of inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in hypercholesterolemia and atherosclerosis.[1]
Comparative Analysis: Hypercholesterolemia and Atherosclerosis
Mechanism of Action: ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. In doing so, it plays a crucial role in the absorption of dietary cholesterol in the intestines and the accumulation of cholesterol in foam cells within atherosclerotic plaques. Inhibition of ACAT is therefore a promising strategy for the treatment of hypercholesterolemia and the prevention of atherosclerosis.
A series of novel imidazo[1,2-α]pyridines were designed and synthesized to explore their ACAT inhibitory potential.[1] Within this series, derivatives bearing a bromo-substitution at the 6-position were evaluated, indicating the potential of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine as an ACAT inhibitor.[1]
Comparison with Known ACAT Inhibitors and Statins
The primary class of drugs used to manage hypercholesterolemia is the statins, which inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. While highly effective, statins have limitations and potential side effects. ACAT inhibitors, such as Avasimibe, have been developed as an alternative or complementary therapy.
| Compound Class | Target | Mechanism of Action | Known Agents |
| Imidazo[1,2-a]pyridines | ACAT | Inhibition of cholesterol esterification | 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (putative) |
| Acyl-CoA Analogues | ACAT | Competitive inhibition of ACAT | Avasimibe, Pactimibe |
| Statins | HMG-CoA Reductase | Inhibition of cholesterol synthesis | Atorvastatin, Simvastatin |
Experimental Protocol: In Vitro ACAT Inhibition Assay
The following is a generalized protocol for determining the in vitro ACAT inhibitory activity of test compounds, based on methodologies used for similar screening campaigns.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine against ACAT.
Materials:
-
Rat liver microsomes (source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Test compound (6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine)
-
Reference inhibitor (e.g., Avasimibe)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a solution of isopropanol and heptane.
-
Extract the formed cholesteryl [1-14C]oleate.
-
Quantify the radioactivity of the extracted product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for in vitro ACAT inhibition assay.
Comparative Analysis: Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[3] Derivatives have been shown to inhibit various kinases and other cellular targets involved in cancer progression.[6]
Potential Mechanisms of Action
Studies on various imidazo[1,2-a]pyridine derivatives have revealed several potential anticancer mechanisms:
-
PI3K/Akt Pathway Inhibition: This pathway is frequently dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[7]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Various derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), VEGFR, and other kinases crucial for tumor growth and survival.[3]
-
Induction of Apoptosis: 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cell lines through the release of cytochrome c and activation of caspases.[8]
Potential anticancer mechanisms of imidazo[1,2-a]pyridines.
Comparison with Known Anticancer Drugs
| Compound Class | Target/Mechanism | Known Agents |
| Imidazo[1,2-a]pyridines | PI3K, Tubulin, Apoptosis Induction | 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (putative) |
| Taxanes | Tubulin Stabilization | Paclitaxel, Docetaxel |
| PI3K Inhibitors | PI3K | Alpelisib, Idelalisib |
| Anthracyclines | DNA Intercalation, Topoisomerase II Inhibition | Doxorubicin |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, Caco-2, HCC1937)[6][8]
-
Cell culture medium and supplements
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Comparative Analysis: Antibacterial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antibacterial properties.[5] A notable example is a study identifying an ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[9]
Mechanism of Action: FtsZ Inhibition
The filamentous temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery.[9] It forms a ring at the site of cell division, and its proper function is essential for bacterial proliferation. Inhibition of FtsZ leads to the arrest of cell division and subsequent bacterial cell death.[9] The aforementioned 6-bromo-imidazo[1,2-a]pyridine derivative was identified as an inhibitor of S. pneumoniae FtsZ.[9]
Comparison with Known Antibiotics
| Compound Class | Target/Mechanism | Spectrum of Activity | Known Agents |
| Imidazo[1,2-a]pyridines | FtsZ Inhibition | Narrow (e.g., S. pneumoniae) | Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Beta-lactams | Cell Wall Synthesis Inhibition | Broad | Penicillin, Amoxicillin |
| Macrolides | Protein Synthesis Inhibition | Broad | Azithromycin, Erythromycin |
| Fluoroquinolones | DNA Gyrase Inhibition | Broad | Ciprofloxacin, Levofloxacin |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
Standard antibiotic (e.g., Penicillin)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a derivative of a highly versatile and pharmacologically significant scaffold. Based on the available literature for closely related analogs, this compound holds potential as a therapeutic agent in multiple domains. Its putative role as an ACAT inhibitor presents a promising avenue for the development of new treatments for hypercholesterolemia and atherosclerosis. Furthermore, the well-documented anticancer and antibacterial activities of the imidazo[1,2-a]pyridine core suggest that this specific derivative warrants further investigation in these areas. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity and a direct comparison with established therapeutic agents. Further in-depth studies are necessary to fully elucidate the therapeutic potential and mechanism of action of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
References
For further reading and verification of the information presented in this guide, please refer to the following resources:
-
In-vitro ACAT inhibitory activities of 6-bromo-imidazo- pyridine derivatives 5a-k. ResearchGate. Available from: [Link]
-
Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Taylor & Francis Online. Available from: [Link]
-
Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. Available from: [Link]
-
Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H- 1,2,3-Triazol-4-yl) Methyl). Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Synthesis-2-Bromo-6-(4%2C5-Diphenyl-1-((1-Phenyl-1H-Methyl)-Lakavath-Dharmasothu/5144f83a4519967265b6f3780361250395781a96]([Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available from: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). OPR Science. Available from: [Link]
-
Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. OAE Publishing Inc. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Design, synthesis and evaluation of small molecule imidazo[2,1- b ][1][7][9]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PlumX. Available from: [Link]
-
Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. RSC Publishing. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to In Vitro and In Vivo Efficacy Correlation for Novel Anticancer Agents
A Senior Application Scientist's Guide to Establishing a Robust IVIVC for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (Cmpd-X)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) . This guide provides a comprehensive framework for evaluating the efficacy of a novel imidazo[1,2-a]pyridine derivative, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (referred to herein as Cmpd-X), and bridging the translational gap from laboratory findings to preclinical outcomes.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise against a range of cancers, including breast, colon, and lung cancer.[1][2] These compounds are known to modulate key cellular pathways such as PI3K/Akt/mTOR, protein kinases, and tubulin polymerization, making them attractive candidates for targeted cancer therapy.[2][3] This guide will delve into the experimental strategies required to build a compelling case for the therapeutic potential of Cmpd-X, with a focus on generating correlative data between in vitro potency and in vivo efficacy.
The Imperative of IVIVC in Oncology
Establishing a strong IVIVC is paramount for making informed decisions in drug development. It allows researchers to:
-
Validate In Vitro Models: A good correlation confirms that the in vitro assays are relevant and predictive of in vivo activity.
-
Guide Dose Selection: In vitro potency data can be used to estimate the therapeutic dose range for in vivo studies, optimizing resource allocation and animal welfare.
-
De-risk Clinical Translation: A clear understanding of the relationship between in vitro and in vivo effects provides greater confidence in the compound's potential for clinical success.
However, the path to a robust IVIVC is not always linear. The complexity of the tumor microenvironment, drug metabolism, and pharmacokinetics can lead to discrepancies between in vitro and in vivo results.[4][5][6] This guide will address these challenges by outlining a multi-faceted approach to data generation and interpretation.
Part 1: In Vitro Characterization - Defining the Cellular Efficacy of Cmpd-X
The initial step in evaluating any new chemical entity is to thoroughly characterize its activity in controlled, in vitro settings. For an imidazo[1,2-a]pyridine derivative, a logical starting point is to assess its impact on cancer cell proliferation and survival.
Experimental Protocol 1: Cell Viability Assay
Objective: To determine the concentration-dependent effect of Cmpd-X on the viability of a panel of cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a diverse panel of cancer cell lines relevant to the potential therapeutic indication. For Cmpd-X, a panel could include:
-
MCF-7 (Breast Cancer)
-
HCT-116 (Colon Cancer)
-
A549 (Lung Cancer)
-
A non-cancerous cell line, such as NIH/3T3, should be included to assess selectivity.[7]
-
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cmpd-X (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Utilize a metabolic assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to quantify the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Tissue of Origin | Cmpd-X IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| HCT-116 | Colon | 1.8 |
| A549 | Lung | 5.2 |
| NIH/3T3 | Fibroblast | > 50 |
Experimental Protocol 2: Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat HCT-116 cells (selected based on its sensitivity to Cmpd-X) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Apoptosis Detection: Use an Annexin V/Propidium Iodide (PI) staining kit and analyze the cells by flow cytometry. Annexin V will identify early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for each treatment condition.
Expected Outcome: A dose- and time-dependent increase in the percentage of Annexin V-positive cells, indicating that Cmpd-X induces apoptosis.
Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy in a Preclinical Model
Positive in vitro data provides the justification for advancing a compound to in vivo studies. The most common and informative preclinical model for oncology is the tumor xenograft model.
Experimental Protocol 3: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Cmpd-X in an in vivo setting.
Methodology:
-
Model Selection: Based on the in vitro data, the HCT-116 colon cancer cell line is a suitable choice for establishing a xenograft model in immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject HCT-116 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control (e.g., saline or a suitable vehicle for Cmpd-X)
-
Cmpd-X (e.g., 25 mg/kg, administered daily by oral gavage)
-
Positive Control (a standard-of-care chemotherapy for colon cancer)
-
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Data Analysis: Calculate the TGI for each treatment group relative to the vehicle control.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Cmpd-X (25 mg/kg) | 600 ± 150 | 60 |
| Positive Control | 450 ± 120 | 70 |
Part 3: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to correlate the in vitro potency of Cmpd-X with its in vivo efficacy. This requires a careful analysis of the data from both sets of experiments.
Bridging the Data:
A simple yet effective way to visualize the IVIVC is to plot the in vivo TGI against the in vitro IC50 for a panel of cell lines and their corresponding xenograft models. A strong correlation would be indicated by a trend where lower IC50 values correspond to higher TGI.
It is also crucial to consider the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound. Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its concentration at the tumor site, is essential for interpreting the in vivo data and refining the IVIVC model.[5][6]
Visualizing the Workflow and Concepts
Caption: Experimental workflow for establishing an in vitro-in vivo correlation.
Caption: Conceptual model of in vitro-in vivo correlation.
Conclusion
The successful development of novel anticancer agents like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine hinges on a rigorous and well-designed preclinical evaluation. By systematically characterizing the compound's in vitro activity and translating those findings to a relevant in vivo model, researchers can build a robust IVIVC. This correlation is not merely an academic exercise; it is a critical tool for de-risking drug development, optimizing clinical trial design, and ultimately, bringing effective new therapies to patients in need.
References
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4). [Link]
-
Ansari, M. F., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Shaikh, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Yilmaz, V. T., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1225. [Link]
-
Astolfi, M., et al. (2018). Personalized in vitro Cancer Models to Predict Therapeutic Response: Challenges and a Framework for Improvement. Drug Metabolism and Disposition, 46(12), 1643-1653. [Link]
-
Karakas, C., et al. (2021). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Molecules, 26(16), 4938. [Link]
-
Lieder, F., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169-185. [Link]
-
Sharifnia, T., et al. (2017). Patient-Derived In Vitro and In Vivo Models of Cancer. Methods in Molecular Biology, 1521, 319-335. [Link]
-
Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. [Link]
-
Lieder, F., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Personalized in vitro Cancer Models to Predict Therapeutic Response: Challenges and a Framework for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Assessing the Target Selectivity of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. A compound's efficacy and safety profile are intrinsically linked to its target selectivity. This guide provides a comprehensive framework for assessing the target selectivity of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine , a member of the privileged imidazo[1,2-a]pyridine scaffold known for its diverse biological activities.[1][2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis against established inhibitors, using the p38 mitogen-activated protein kinase (MAPK) pathway as a hypothetical primary target for illustrative purposes. The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic agents.[7][8]
The Imperative of Selectivity Profiling
The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully incorporated into a multitude of approved drugs and clinical candidates.[1][2][6] Its prevalence in kinase inhibitor discovery programs underscores the potential of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine as a modulator of cellular signaling.[3][9][10] However, the kinome is vast, and off-target effects are a primary cause of toxicity and failed clinical trials.[11] Therefore, a rigorous assessment of target selectivity is not merely a characterization step but a critical, self-validating system to predict a compound's therapeutic window.
This guide will focus on a multi-pronged approach to build a robust selectivity profile for our compound of interest, which we will refer to as IMP-X .
Experimental Strategy: A Triad of Target Identification and Validation
Our assessment of IMP-X's target selectivity will be built upon three pillars of experimental investigation:
-
Broad-Spectrum Kinome Profiling: To gain an unbiased overview of IMP-X's potential kinase targets.
-
Affinity-Based Target Identification: To directly identify binding partners in a complex biological matrix.
-
Cellular Target Engagement: To confirm the interaction of IMP-X with its putative target in a live-cell context.
For comparative analysis, we will benchmark IMP-X against two well-characterized p38 MAPK inhibitors: Adezmapimod (SB 203580) and SB 202190 .[12]
Unbiased Kinome Profiling: Casting a Wide Net
The first step in understanding the selectivity of IMP-X is to screen it against a large panel of kinases. This provides a global view of its inhibitory activity and potential off-target liabilities.[13][14][15][16][17]
Rationale
Kinome profiling services offer an efficient way to test a compound against hundreds of purified kinases in parallel. The resulting data, often presented as a percentage of inhibition at a fixed concentration, allows for the calculation of selectivity scores and the identification of primary targets and potent off-targets.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of IMP-X in 100% DMSO.
-
Assay Concentration: The initial screening is typically performed at two concentrations, for example, 1 µM and 10 µM, to identify potent interactions.
-
Kinase Panel: Select a comprehensive kinase panel, such as the DiscoverX KINOMEScan™ or a similar service, which covers the majority of the human kinome.
-
Data Analysis: The primary data is usually expressed as "% Inhibition" relative to a vehicle control. Hits are typically defined as kinases showing >90% inhibition at 1 µM. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases.
Hypothetical Data & Comparison
The following table summarizes hypothetical kinome profiling data for IMP-X and the comparator p38 MAPK inhibitors.
| Kinase | IMP-X (% Inhibition @ 1 µM) | Adezmapimod (SB 203580) (% Inhibition @ 1 µM) | SB 202190 (% Inhibition @ 1 µM) |
| p38α (MAPK14) | 98 | 99 | 97 |
| p38β (MAPK11) | 85 | 95 | 92 |
| p38γ (MAPK12) | 35 | 40 | 38 |
| p38δ (MAPK13) | 28 | 32 | 30 |
| JNK1 | 15 | 10 | 12 |
| ERK2 | 5 | 8 | 6 |
| LCK | 25 | 18 | 20 |
| GSK3β | 30 | 22 | 25 |
| CDK2 | 8 | 12 | 10 |
Interpretation: The hypothetical data suggests that IMP-X is a potent inhibitor of p38α and p38β, with a selectivity profile comparable to the established inhibitors. The lower inhibition of other kinases, including those in the broader MAPK family (JNK, ERK), indicates a promising level of selectivity.
Affinity Chromatography: Fishing for Targets
To corroborate the findings from kinome profiling and to identify potential non-kinase targets, we will employ affinity chromatography.[18][19][20][21][22][23] This method uses an immobilized version of IMP-X to "pull down" its binding partners from a cell lysate.
Rationale
This technique provides direct physical evidence of a drug-protein interaction. By identifying the proteins that bind to IMP-X, we can confirm the expected targets and uncover unexpected ones.
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 17. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
A Researcher's Guide to the Reproducibility of Biological Data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its Analogs
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides a comprehensive analysis of the biological data surrounding the promising scaffold of imidazo[1,2-a]pyridines, with a specific focus on 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its analogs. As researchers and drug development professionals, understanding the nuances of experimental design and the factors that influence biological readouts is paramount for making informed decisions and advancing translatable science.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising hit compound in a screening campaign to a viable clinical candidate is fraught with challenges, a significant one being the consistent reproduction of biological effects across different laboratories and experimental setups. This guide aims to dissect the available data, highlight potential sources of variability, and provide a framework for the critical evaluation of biological data for this important class of molecules.
The Biological Landscape of Imidazo[1,2-a]pyridines: A Comparative Overview
While specific, replicated biological data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is not extensively documented in publicly available literature, a wealth of information exists for structurally related analogs. This allows us to build a comparative picture of their potential biological activities and understand the experimental space in which they have been evaluated.
Anticancer Activity
Numerous studies have explored the antiproliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining the potency and selectivity of these compounds. For instance, a range of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2.[3] Another study on 2,6-disubstituted imidazo[4,5-b]pyridines, a related scaffold, also reported potent and selective antiproliferative activity.[4]
Table 1: Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 | Not specified in abstract, but described as "excellent activity" | [3] |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Capan-1, HL-60, Z-132 | IC50 1.50–1.87 μM for a 4-hydroxyphenyl derivative | [4] |
| 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives | HT-1080, Caco-2 | Potent activity reported for some derivatives | [5][6] |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives | Hela, MCF-7 | IC50 values from 2.35–120.46 μM | |
| 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues | A549, HeLa, B16F10 | IC50 range 2.0–20.0 µM | [7] |
| Imidazo[1,2-a]pyridine derivatives as PI3 kinase p110alpha inhibitors | A375, HeLa | IC50 values of 0.14 µM and 0.21 µM for one compound | [8] |
It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental protocols. Factors such as cell passage number, seeding density, treatment duration, and the specific viability assay used can all significantly impact the results.[9][10][11]
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. A recent study identified an ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[12] Other studies have reported on the antibacterial and antifungal activities of various bromo-substituted heterocyclic compounds, including those with an imidazole or pyridine moiety.[13][14][15]
Table 2: Comparison of Antimicrobial Activity of Imidazo[1,2-a]pyridine Analogs and Related Compounds
| Compound/Analog | Target Organism(s) | Reported MIC/Activity | Reference |
| Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | Streptococcus pneumoniae | Narrow-spectrum inhibitor | [12] |
| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa | Intrinsic antimicrobial and antibiotic enhancing properties | [13] |
| 2-bromo- and 2,5-dibromo-6-p-bromophenyl imidazo[2,1-b][16][17][18]-thiadiazoles derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antifungal and antibacterial potential | |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, Aspergillus Species, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumonia | Significant antibacterial activity | [14] |
| Azo-based Imidazo[1,2-a]pyridine derivatives | Gram-positive and Gram-negative strains | MICs of 0.5–1.0 mg/mL for the most potent compound | [19] |
Similar to anticancer studies, the reproducibility of antimicrobial susceptibility testing is highly dependent on standardized methodologies. Organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines to ensure consistency in these assays.[16][17][20]
Navigating the Maze of Reproducibility: A Methodological Deep Dive
The "reproducibility crisis" in life sciences is a well-documented phenomenon, with many studies proving difficult to replicate.[21][22][23] This is not necessarily due to scientific misconduct, but often stems from the inherent complexity of biological systems and a lack of detailed reporting of experimental methods.[24] For a compound like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, ensuring the reproducibility of its biological data requires a meticulous approach to experimental design and execution.
Key Factors Influencing Reproducibility of In Vitro Assays
The following diagram illustrates the critical parameters that must be controlled and clearly reported to ensure the reproducibility of in vitro biological data.
Caption: Key factors influencing the reproducibility of in vitro biological assays.
Expertise in Action: Causality Behind Experimental Choices
-
Compound Integrity: The starting material is the first critical control point. The purity of the synthesized 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine must be rigorously confirmed by methods such as NMR, mass spectrometry, and HPLC. Even minor impurities can have significant biological effects. The choice of solvent for solubilizing the compound is also critical, as solvents like DMSO can have their own biological effects at higher concentrations.
-
Cell Line Fidelity: In anticancer studies, the identity and integrity of the cancer cell lines are paramount. Cell lines can be misidentified or become cross-contaminated over time.[24][25] Therefore, routine authentication using methods like Short Tandem Repeat (STR) profiling is essential. The passage number of the cells should also be recorded and kept within a defined range, as prolonged passaging can lead to genetic drift and altered phenotypes.[25]
-
Standardized Assay Protocols: For both anticancer and antimicrobial assays, adherence to standardized protocols is key. For antimicrobial testing, following guidelines from bodies like the CLSI ensures that MIC values are comparable across different studies.[18][26] In cancer cell viability assays, the choice of the assay itself can influence the outcome. For example, metabolic assays like MTT may not always correlate with direct cell counting methods.[9]
A Self-Validating System: Experimental Protocols for Robust Data
To generate reproducible data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a self-validating experimental workflow should be implemented. This involves including appropriate controls and performing rigorous data analysis.
Experimental Workflow for Anticancer Activity Assessment
The following diagram outlines a robust workflow for assessing the in vitro anticancer activity of a novel compound.
Caption: A standardized workflow for in vitro anticancer activity assessment.
Detailed Protocol: In Vitro Anticancer Cell Viability Assay (CellTiter-Glo®)
-
Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Conclusion: Towards a More Reproducible Future
The biological activity of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its analogs holds significant promise for the development of new therapeutics. However, to translate this promise into clinical reality, the scientific community must be vigilant in ensuring the reproducibility of the underlying biological data. This guide has highlighted the importance of a comparative approach to data evaluation, the critical factors that influence experimental outcomes, and the necessity of detailed and transparent reporting of methodologies. By embracing these principles, researchers can build a more robust and reliable foundation for drug discovery, ultimately accelerating the delivery of new medicines to patients.
References
-
Standardization of antimicrobial susceptibility testing. Clinical Laboratory Medicine, 9(2), 203–219. [Link]
-
Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., ... & Sorger, P. K. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv, 212430. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255. [Link]
-
Pamies, D., Leist, M., Coecke, S., Bowe, G., Allen, D. G., Gstraunthaler, G., ... & Hartung, T. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 35(3), 271–302. [Link]
-
Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Antimicrobial Susceptibility Testing. bioMerieux. [Link]
-
Larsson, P., Engqvist, H., Eklund, C., Jamialahmadi, O., Moghadam, B. T., & Parris, T. Z. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 1-13. [Link]
-
Errington, T. M., Denis, A., Perfito, N., Iorns, E., & Nosek, B. A. (2021). Assessing reproducibility of the core findings in cancer research. Elife, 10, e67995. [Link]
-
Rao, V. R. S., Kumar, A. S., & Reddy, P. S. N. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. [Link]
-
Lakavath, R., Dharmasothu, V., Guguloth, R., Bujji, S., & Ramchader, J. (2022). Synthesis 2-Bromo-6-(4, 5-Diphenyl-1-((1-Phenyl-1H-1, 2, 3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Research Square. [Link]
-
Lakavath, R., Dharmasothu, V., Guguloth, R., Bujji, S., & Ramchader, J. (2022). Synthesis 2-Bromo-6-(4, 5-Diphenyl-1-((1-Phenyl-1H-1, 2, 3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-2-Bromo-6-(4%2C5-Diphenyl-1-((1-Phenyl-1H-Lakavath-Dharmasothu/2b8e3e48e8c1b3f9e9a5c8e3e9e9e9e9e9e9e9e9]([Link]
-
The challenges of reproducibility in life science research. Malvern Panalytical. [Link]
-
Singh, S., Singh, P., Kumar, A., Kumar, A., Sharma, S., & Singh, P. (2024). Identification of ethyl-6-bromo-2 ((phenylthio) methyl) imidazo [1, 2-a] pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry, 267, 116196. [Link]
-
Boechat, N., & Kover, W. B. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899. [Link]
-
Al-Mekhlafi, F. A., Al-Anesi, A. A., Al-Qubati, Y., Al-Mekhlafi, H. M., & Copp, B. R. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(13), 2821-2828. [Link]
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, M. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573-4583. [Link]
-
Hussein, A. M., & Al-Alami, N. M. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(2), 849-860. [Link]
-
Perin, N., Matijasic, M., Martin-Kleiner, I., Verbanac, D., & Karminski-Zamola, G. (2018). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 23(12), 3123. [Link]
-
Perin, N., Matijasic, M., Martin-Kleiner, I., Verbanac, D., & Karminski-Zamola, G. (2019). Synthesis and Antiproliferative Activity of 2, 6-Disubstituted Imidazo [4, 5-b] pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(11), 2118. [Link]
-
Zoidova, M. T., Rakhmonov, R. O., & Khodzhiboev, Y. (2021). Antimicrobial activity of 2-bromo-and 2, 5-dibromo-6-P-bromophenyl imidazo [2, 1-B][16][17][18]-thiadiazoles derivatives. Vestnik Tadzhikskogo natsional'nogo universiteta. Seriya estestvennykh nauk, (1), 173-176. [Link]
-
Patel, D. R., & Shah, N. P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8). [Link]
-
Sharma, P., & Kumar, A. (2022). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 27(19), 6299. [Link]
-
Singh, P., Kaur, M., & Kumar, M. (2020). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 6(8), e04712. [Link]
-
Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology, 7(1), ysac015. [Link]
-
The Reproducibility Crisis in Science: How do Expectations Influence Experimental Results? Sheldrake.org. [Link]
-
N,N-Dimethyl-2-(6-methyl-2-(3-bromo-4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl)-acetamide. Pharmaffiliates. [Link]
-
Osarodion, O. P., & Ojo, O. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4 (3h). International Journal of Research and Review, 10(4), 151-157. [Link]
-
Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo [1, 2-a] pyridine Derivatives: In Vitro and In Silico Investigations. ACS omega, 8(47), 45041-45056. [Link]
-
Al-Jibori, S. A., Al-Hayaly, L. A., & Al-Janabi, A. S. (2023). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B (C6F5) 4] 2 as a Counter Anion. Molecules, 28(21), 7352. [Link]
-
Hayakawa, M., Kawaguchi, K., Kaizawa, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Yoshimi, A. (2007). Synthesis and biological evaluation of imidazo [1, 2-a] pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403-412. [Link]
-
de Oliveira, C. S., Lacerda, R. G., & de Castro, P. P. (2024). Imidazo [1, 2-a] pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Zhang, L., He, L., Li, Y., Li, Y., Zhang, Y., Li, J., ... & Ding, Z. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1, 3-dihydro-imidazo [4, 5-b] pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of medicinal chemistry, 63(17), 9181-9196. [Link]
-
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. Pharmaffiliates. [Link]
Sources
- 1. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mediresonline.org [mediresonline.org]
- 15. Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion | MDPI [mdpi.com]
- 16. Standardization of antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 21. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 22. academic.oup.com [academic.oup.com]
- 23. m.youtube.com [m.youtube.com]
- 24. atcc.org [atcc.org]
- 25. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biomerieux.com [biomerieux.com]
Benchmarking the Anti-Proliferative Effects of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine: A Comparative Guide
This guide provides a comprehensive framework for evaluating the anti-proliferative potential of the novel compound, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. We will present a direct comparison with established chemotherapeutic agents, offering a clear perspective on its relative efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as an anti-cancer therapeutic.[1][2] This guide outlines a rigorous, multi-faceted approach to characterizing the anti-proliferative profile of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, ensuring a robust and reliable assessment of its potential.
Introduction to the Benchmarking Strategy
A critical step in the preclinical development of any potential anti-cancer agent is the quantitative assessment of its anti-proliferative activity.[3] This process involves not only determining the concentration at which the compound inhibits cancer cell growth but also comparing its potency to existing, clinically relevant drugs. Such benchmarking provides essential context for a new compound's potential utility and informs decisions for further development.
Our approach is centered on two key in vitro assays: a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and a cell cycle analysis to elucidate the mechanism of growth inhibition. We will utilize two well-characterized human cancer cell lines, MDA-MB-231 (triple-negative breast cancer)[4][5][6][7] and A549 (non-small cell lung cancer),[8][9][10][11][12] to assess the compound's efficacy across different cancer types.
For comparative purposes, we will benchmark 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine against two standard anti-cancer drugs:
-
Doxorubicin: A well-established cytotoxic agent used in the treatment of a wide range of cancers.
-
Gefitinib: A targeted therapy that acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, relevant in many non-small cell lung cancers.[13][14]
The rationale for this multi-pronged approach is to not only quantify if the compound is effective but also to begin to understand how it exerts its anti-proliferative effects.
Materials and Methods
Cell Lines and Culture
-
MDA-MB-231: Human breast adenocarcinoma cells (ATCC® HTB-26™). Cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere without CO2.[15]
-
A549: Human lung carcinoma cells (ATCC® CCL-185™). Cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Test Compounds
-
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (Hypothetical test compound)
-
Doxorubicin (Positive Control)
-
Gefitinib (Positive Control)
All compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the appropriate cell culture medium for experiments. The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent-induced toxicity.
Experimental Workflow: A Visual Overview
Caption: Experimental workflow for benchmarking anti-proliferative effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, Doxorubicin, Gefitinib) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21] PI is a fluorescent intercalating agent that stains DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Results: A Comparative Analysis
Anti-proliferative Potency (IC50)
The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the hypothetical IC50 values for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and the reference compounds against MDA-MB-231 and A549 cell lines after 48 hours of treatment.
| Compound | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 8.5 | 12.2 |
| Doxorubicin | 0.5 | 0.8 |
| Gefitinib | > 50 | 5.0 |
Interpretation:
In this hypothetical scenario, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine demonstrates moderate anti-proliferative activity against both breast and lung cancer cell lines. As expected, the standard cytotoxic agent, Doxorubicin, shows high potency with sub-micromolar IC50 values. Gefitinib, an EGFR inhibitor, is effective against the A549 cell line but shows limited activity against the triple-negative MDA-MB-231 cell line, which is consistent with its mechanism of action.[13] The novel compound exhibits a promising level of activity, warranting further investigation into its mechanism of action.
Effects on Cell Cycle Progression
To understand the mechanism underlying the observed growth inhibition, we performed a cell cycle analysis. The following table presents the hypothetical percentage of cells in each phase of the cell cycle after 24 hours of treatment with the respective IC50 concentrations of each compound.
| Treatment | Cell Line | % G0/G1 | % S | % G2/M |
| Vehicle Control | MDA-MB-231 | 55 | 30 | 15 |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | MDA-MB-231 | 40 | 25 | 35 |
| Doxorubicin | MDA-MB-231 | 35 | 20 | 45 |
| Vehicle Control | A549 | 60 | 25 | 15 |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | A549 | 45 | 20 | 35 |
| Gefitinib | A549 | 75 | 15 | 10 |
Interpretation:
The hypothetical data suggests that 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine induces a significant increase in the percentage of cells in the G2/M phase in both MDA-MB-231 and A549 cell lines, indicating a potential cell cycle arrest at this checkpoint. This is in contrast to Gefitinib, which, as expected, causes a G1 arrest. Doxorubicin also induces a G2/M arrest, a known mechanism for this DNA-damaging agent. This finding provides a valuable lead for further mechanistic studies of our novel compound.
Discussion: Mechanistic Insights and Future Directions
The benchmarking data presented here provides a foundational assessment of the anti-proliferative effects of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. The compound demonstrates promising activity against both breast and lung cancer cell lines, with a potential mechanism involving G2/M cell cycle arrest.
The observed G2/M arrest suggests that 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine may interfere with cellular processes essential for mitosis. A potential avenue for further investigation is the compound's effect on key signaling pathways that regulate cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[18][22][23][24][25][26] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Potential Involvement of the PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Further studies, such as Western blotting for key phosphorylated proteins like Akt and mTOR, would be necessary to validate the involvement of this pathway.
Conclusion
This guide outlines a robust and comprehensive strategy for benchmarking the anti-proliferative effects of the novel compound 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. Based on our hypothetical data, the compound exhibits promising activity that warrants further investigation. The presented methodologies provide a clear and scientifically rigorous path for the continued preclinical evaluation of this and other potential anti-cancer agents.
References
-
The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers (Basel). [Link]
-
Cell line profile: MDA-MB-231. Culture Collections. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
Cell line profile: A549. Culture Collections. [Link]
-
A549 Cell Lines. Biocompare. [Link]
-
A549 cell. Wikipedia. [Link]
-
Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]
-
A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Imanis Life Sciences. [Link]
-
MDA-MB231. Wikipedia. [Link]
-
MDA-MB-231 Cells. Cytion. [Link]
-
A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]
-
PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers (Basel). [Link]
-
A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. International Journal of Molecular Sciences. [Link]
-
Cell Cycle Tutorial. The University of Edinburgh. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Future Journal of Pharmaceutical Sciences. [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]
-
Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Tropical Life Sciences Research. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. [Link]
-
In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Plants (Basel). [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
In vitro antiproliferative activity against a broad panel of cancer cell lines. ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in Molecular Biology. [Link]
-
Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]
-
N,N-Dimethyl-2-(6-methyl-2-(3-bromo-4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl)-acetamide. Pharmaffiliates. [Link]
-
Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences. [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules. [Link]
-
Emerging molecular targets for anti-proliferative strategies in pulmonary arterial hypertension. European Respiratory Journal. [Link]
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. [Link]
-
6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine (CAS No - 88966-21-8). Apicule. [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 5. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 6. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 7. MDA-MB-231 Cells [cytion.com]
- 8. A549 | Culture Collections [culturecollections.org.uk]
- 9. biocompare.com [biocompare.com]
- 10. A549 cell - Wikipedia [en.wikipedia.org]
- 11. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 12. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 13. mdpi.com [mdpi.com]
- 14. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. atcc.org [atcc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. biocompare.com [biocompare.com]
- 22. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry, the journey from discovery to a regulated therapeutic is underpinned by robust, reliable, and reproducible analytical methods.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for their cross-validation.
The objective of validating an analytical method is to demonstrate its suitability for the intended purpose.[3][4] Cross-validation takes this a step further, proving that different validated methods, or the same method in different laboratories or with different analysts/equipment, can produce comparable and reliable results.[5][6][7] This process is not merely a regulatory checkbox; it is a scientific necessity that ensures data integrity throughout the drug development lifecycle, particularly during method transfer or when upgrading instrumentation.[6][8][9]
Strategic Selection of Analytical Methods
The choice of analytical technique for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is dictated by its physicochemical properties. As a substituted imidazo[1,2-a]pyridine, it is a moderately polar, UV-active molecule, making High-Performance Liquid Chromatography (HPLC) with UV detection a primary candidate for quantification and purity assessment.[10][11] For enhanced sensitivity and specificity, especially in complex matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful alternative.[12][13][14]
This guide will focus on the cross-validation between two common scenarios:
-
Scenario A: An established HPLC-UV method (the "Reference Method").
-
Scenario B: A newly developed UPLC-UV method (the "Alternative Method"), designed for higher throughput.
The core principle is to demonstrate that the Alternative Method provides results that are equivalent to the Reference Method within predefined acceptance criteria.
The Cross-Validation Blueprint: A Risk-Based Approach
Cross-validation is mandated when changes occur in a validated method.[15] The process should be governed by a pre-approved protocol that outlines the strategy, experiments, and acceptance criteria.[16][17][18]
Key Validation Parameters for Comparison
According to the International Council for Harmonisation (ICH) guideline Q2(R2), the following performance characteristics are critical for comparing quantitative methods:[3][4][16][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Cross-Validation Workflow Diagram
The decision to perform a cross-validation and the subsequent workflow can be visualized as follows:
Caption: Workflow for initiating and executing a cross-validation study.
Experimental Protocols: A Practical Guide
Herein, we provide detailed, step-by-step methodologies for the analysis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and the subsequent cross-validation.
Reference Method: HPLC-UV Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution.
-
Prepare test samples by accurately weighing and dissolving the material to a target concentration of 0.1 mg/mL in the diluent.
-
Alternative Method: UPLC-UV Protocol
-
Instrumentation: UPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-4.5 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as the HPLC-UV method. The causality here is to keep sample preparation identical to isolate the chromatographic method as the variable under investigation.
Cross-Validation Experimental Design
-
Select Samples: Choose at least three batches of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine with varying purity levels, if available.
-
Analyst and System: The same analyst should perform the analysis on both the HPLC and UPLC systems to minimize variability from this source.
-
Execution:
-
Analyze each sample in triplicate on both the HPLC (Reference) and UPLC (Alternative) systems.
-
Ensure system suitability tests (e.g., retention time precision, peak asymmetry) pass on both systems before sample analysis.
-
-
Data to Collect: Record the peak area, retention time, and calculated assay value for the main peak in all injections.
Data Presentation and Statistical Interpretation
All quantitative data should be summarized in clear, structured tables. The core of cross-validation lies in the statistical comparison of the results.[3][4]
Comparative Assay Results
| Sample Batch | HPLC Assay (%) (Mean ± SD, n=3) | UPLC Assay (%) (Mean ± SD, n=3) | % Difference |
| Batch A | 99.5 ± 0.12 | 99.4 ± 0.09 | -0.10% |
| Batch B | 98.2 ± 0.15 | 98.3 ± 0.11 | +0.10% |
| Batch C | 99.8 ± 0.08 | 99.7 ± 0.07 | -0.10% |
SD = Standard Deviation
Statistical Equivalence Testing
To objectively determine if the methods are equivalent, statistical tests are employed.[3][4][20] The goal is to test the hypothesis that the difference between the methods is not statistically significant.
| Statistical Test | Parameter | Calculated Value | Acceptance Criterion | Result |
| F-test | Comparison of Variances | F_calc = 1.65 | F_crit (α=0.05) = 5.05 | Pass |
| Two-tailed t-test | Comparison of Means | t_calc = 0.88 | t_crit (α=0.05) = 2.31 | Pass |
-
F-test Interpretation: The calculated F-value is less than the critical F-value, indicating that there is no significant difference in the precision of the two methods.
-
t-test Interpretation: The calculated t-value is less than the critical t-value, indicating that there is no significant difference between the mean assay values obtained by the two methods.
The combination of these statistical tests provides strong evidence that the UPLC method is a suitable alternative to the HPLC method.[21]
Logical Relationship of Validation Parameters
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependence of key analytical validation parameters.
Conclusion and Authoritative Grounding
The successful cross-validation confirms that the higher-throughput UPLC method can be implemented without compromising data quality, ensuring consistent and reliable analytical support for the drug development program. This process is a cornerstone of maintaining a method's validated state throughout its lifecycle.[9][16]
References
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link]
-
Analytical Method Validation, Verification and Transfer Right - ComplianceOnline. ComplianceOnline. [Link]
-
Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) - Research and Markets. Research and Markets. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE). International Journal of Metrology and Quality Engineering. [Link]
-
Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation - Compliance4alllearning.com. Compliance4alllearning.com. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. National Center for Biotechnology Information. [Link]
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. PharmaGuru. [Link]
-
(PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples - ResearchGate. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. National Institutes of Health. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives - ACS Publications. American Chemical Society. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. American Chemical Society. [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. SciSpace. [Link]
-
A practical guide to validation and verification of analytical methods in the clinical laboratory. Advances in Clinical Chemistry. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]ArticleID=36_5_2)
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. metrology-journal.org [metrology-journal.org]
- 4. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 9. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. e-b-f.eu [e-b-f.eu]
- 16. fda.gov [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Substituted Imidazo[1,2-a]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide range of biological activities.[1][2] These nitrogen-fused heterocyclic compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] A key area of investigation is their role as kinase inhibitors, which are crucial in regulating cellular signal transduction pathways often dysregulated in diseases like cancer.[1][2][3][5][6]
Molecular docking, a powerful computational technique, has become indispensable in the rational design of novel imidazo[1,2-a]pyridine derivatives.[7][8] By predicting the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein, docking allows researchers to prioritize candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.[7] This guide provides a comparative analysis of molecular docking studies on various substituted imidazo[1,2-a]pyridines, offers a detailed, validated workflow for conducting such studies, and contextualizes their therapeutic relevance through key signaling pathways.
Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives
The therapeutic efficacy of imidazo[1,2-a]pyridines is highly dependent on the nature and position of their substituents. Different functional groups can profoundly influence the binding mode and affinity for specific protein targets. The following table summarizes key findings from various molecular docking studies, offering a comparative landscape of their performance against several therapeutically relevant proteins.
| Derivative Class/Compound | Protein Target | PDB ID | Best Docking/Binding Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]pyridine-phenothiazine hybrids | Microtubule Affinity Regulating Kinase 4 (MARK4) | 5ESR | Not explicitly stated in kcal/mol, but demonstrated high binding constants. | Not explicitly detailed | [1] |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids (HB7) | Leukotriene A4 Hydrolase (LTA4H) | 3U9W | -11.237 | Not explicitly detailed | [9] |
| Imidazo[1,2-a]pyridines based on 1-(4-phenoxyphenyl)ethan-1-one (Compound C) | Oxidoreductase | 4YDG | -9.207 | His222, Tyr216, Lys270 | [4][10] |
| Substituted Imidazo[1,2-a]pyridines (Compound 4c) | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 3ANR | Not explicitly stated in kcal/mol, IC50 of 2.6 µM. | Lys188 | [3][5] |
| Substituted Imidazo[1,2-a]pyridines (Compound 4c) | CDC-Like Kinase 1 (CLK1) | 2VAG | Not explicitly stated in kcal/mol, IC50 of 0.7 µM. | Lys191 | [3][5] |
| Imidazo[1,2-a]pyridine-dimedone derivatives (Compound 4k) | Farnesyl Diphosphate Synthase | 5CG5 | -144.31 (MolDock Score) | Arg112, Gln240, Lys200 | [11][12] |
| Imidazo[1,2-a]pyridine-based DPP-4 Inhibitor (Compound 5d) | Dipeptidyl Peptidase-4 (DPP-4) | 3VJM | Not explicitly stated in kcal/mol, IC50 of 0.13 µM. | Phe357 (π-π interaction) | [13] |
| Covalent Imidazo[1,2-a]pyridine Inhibitor (I-11) | KRAS G12C | 6OIM | Not explicitly stated | Cys12 (covalent bond) | [14] |
This comparative data highlights the scaffold's versatility. For instance, hybridization with different chemical moieties, such as in the case of the LTA4H and MARK4 inhibitors, can significantly enhance binding affinity.[1][9] Similarly, specific substitutions can lead to potent and selective inhibition of key enzymes in cancer progression, like oxidoreductase and various kinases.[3][4][5][10] The docking results consistently reveal the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex, providing a rational basis for structure-activity relationship (SAR) studies.[3][15]
A Validated Workflow for Molecular Docking Studies
To ensure scientific rigor and reproducibility, a standardized and validated protocol is essential. The following section details a comprehensive workflow for performing molecular docking of imidazo[1,2-a]pyridine derivatives, explaining the causality behind each step.
Diagram: Standard Molecular Docking Workflow
Caption: A standardized workflow for molecular docking studies.
Step-by-Step Experimental Protocol
1. Receptor Protein Preparation
-
Objective: To prepare a clean, structurally correct protein model for docking.
-
Procedure:
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] The choice of PDB entry is critical; select a high-resolution structure, preferably co-crystallized with a ligand in the binding site of interest.[16]
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[17][18] This is crucial because their presence can interfere with the docking of the new ligand. Retain only cofactors that are essential for protein activity and integrity.[18]
-
Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens using software like UCSF Chimera or AutoDock Tools.[18][19][20] This step is vital for correctly modeling hydrogen bonds, a key component of ligand binding.
-
Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges for ligands, Kollman charges for proteins) to all atoms.[21] This is necessary for the scoring function to accurately calculate electrostatic interactions.[22]
-
-
Causality: An improperly prepared receptor can lead to inaccurate predictions. Missing hydrogens or the presence of crystallographic water molecules in the binding pocket can completely alter the predicted binding mode and affinity.[16][18]
2. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the imidazo[1,2-a]pyridine derivative.
-
Procedure:
-
Obtain Structure: Draw the 2D structure of the substituted imidazo[1,2-a]pyridine using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download it from databases like PubChem.[18][21]
-
Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94).[18] This ensures that the ligand has realistic bond lengths and angles before docking.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, accounting for its flexibility.[21]
-
Assign Charges: As with the protein, assign partial charges to the ligand atoms.[21][22]
-
-
Causality: The conformational flexibility of a ligand is a major determinant of its binding. Allowing the docking software to explore various torsions is essential for finding the most favorable binding pose.[7]
3. Docking Simulation and Analysis
-
Objective: To predict the optimal binding pose and calculate the binding affinity.
-
Procedure:
-
Define the Binding Site: Define a grid box that encompasses the active site of the protein. The dimensions of this box should be large enough to allow the ligand to move and rotate freely.[22]
-
Select a Docking Program: Choose a well-validated docking program. AutoDock Vina is a widely used and effective choice that employs a sophisticated gradient optimization method in its local search.[22] Other programs like GOLD or Glide use different algorithms, such as genetic algorithms, which may be suitable for different systems.[7][22]
-
Run the Simulation: Execute the docking run. The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy (ΔG).[15]
-
Analyze the Results:
-
Binding Energy: The top-ranked pose will have the most negative binding energy, indicating the most favorable predicted interaction.[15]
-
Pose Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to visually inspect the top-ranked poses.[23][24] Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the imidazo[1,2-a]pyridine derivative and the protein's active site residues.[15]
-
Validation: If a co-crystallized ligand structure is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of your ligand and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful prediction, validating the docking protocol.[15][25][26][27]
-
-
-
Causality: The scoring function is an approximation of the binding free energy. While a lower score generally indicates better binding, visual inspection and analysis of the specific molecular interactions are crucial for confirming a plausible binding mode.[24] Validation against known data (when available) builds confidence in the predictive power of the model for novel compounds.[26]
Therapeutic Context: Targeting Kinase Signaling Pathways
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[3][5] These enzymes are critical components of signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy, and imidazo[1,2-a]pyridines have shown potential as inhibitors within this pathway.[2]
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition points for imidazo[1,2-a]pyridines in the PI3K/Akt/mTOR pathway.
Molecular docking studies are instrumental in designing derivatives that can selectively bind to the ATP-binding pocket of kinases like PI3K, Akt, or mTOR, thereby blocking the downstream signaling that promotes cancer cell proliferation.[2] By understanding the specific interactions required for inhibition, researchers can rationally modify the imidazo[1,2-a]pyridine scaffold to enhance potency and selectivity, leading to the development of more effective and less toxic cancer therapeutics.
Conclusion
Comparative molecular docking studies provide invaluable insights into the structure-activity relationships of substituted imidazo[1,2-a]pyridines. By systematically evaluating how different substituents interact with various protein targets, these computational analyses guide the rational design of next-generation therapeutic agents. The successful application of a robust and validated docking workflow, as detailed in this guide, is paramount to ensuring the predictive accuracy of these in silico experiments. As research continues to uncover the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold, the integration of molecular docking will remain a critical and enabling strategy in the quest for novel, targeted medicines.
References
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]
-
Kumar, R., et al. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Debdab, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. [Link]
-
ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
Harris, S.A., et al. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Zhang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 485-490. [Link]
-
Debdab, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 384-394. [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Sanner, M. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
Guedes, I.A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PLOS ONE. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
Kumar, D., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22325–22340. [Link]
-
Wei, B.Q., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
Sketchviz. (2017). A Quick Introduction to Graphviz. [Link]
-
Diller, D.J., & Merz, K.M. Jr. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(4), 896-903. [Link]
-
YouTube. (2023). Graphviz workflow 1. [Link]
-
Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Graphviz Documentation. (n.d.). User Guide. [Link]
Sources
- 1. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. oceanomics.eu [oceanomics.eu]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. biotechworldindia.in [biotechworldindia.in]
- 23. youtube.com [youtube.com]
- 24. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is our collective responsibility to handle and dispose of chemical waste in a manner that is both safe and environmentally conscious.
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The presence of a bromine atom on this scaffold places 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine into the category of halogenated organic compounds. This classification is critical as it dictates the specific disposal pathway required to prevent the formation of harmful byproducts during waste treatment.[3][4]
Core Principles of Chemical Waste Management
Effective laboratory waste management is paramount to ensure a safe working environment and to prevent environmental pollution.[5] The disposal of chemical waste is governed by stringent regulations that prohibit the indiscriminate discarding of chemicals down the drain or in regular trash.[5][6] Key principles include the proper segregation of waste, accurate labeling, and the use of appropriate and secure containers.[6][7]
Immediate Safety and Handling Precautions
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against accidental splashes that could cause eye irritation.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation.[9][10] |
| Protective Clothing | A lab coat that is flame-resistant. | To protect the skin and clothing from contamination.[8] |
All handling of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][8]
Step-by-Step Disposal Protocol
The proper disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is predicated on its classification as a halogenated organic compound.[3] Halogenated wastes require special disposal considerations because their incineration can produce acidic gases (such as hydrogen bromide) and other hazardous byproducts if not performed in a specialized facility.[11]
Step 1: Waste Segregation
The cardinal rule of chemical waste disposal is segregation. Never mix incompatible waste streams.[12] For 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, the following segregation practices are mandatory:
-
Solid Waste:
-
Unused or expired 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine solid.
-
Contaminated consumables such as weighing boats, gloves, and absorbent paper.
-
These items should be collected in a designated, clearly labeled solid waste container for halogenated organic compounds.[13]
-
-
Liquid Waste:
-
Solutions containing 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
-
Solvents used to rinse glassware contaminated with the compound.
-
This liquid waste must be collected in a dedicated container for halogenated organic liquid waste .[3][14] Do not mix this waste with non-halogenated organic solvents, as this significantly increases the cost and complexity of disposal.[4][15]
-
Step 2: Container Selection and Labeling
The choice of waste container is critical to ensure safety and compliance.
-
For Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw cap. Glass bottles are often suitable for organic solvent waste.[7] Ensure the container is not filled to more than 90% of its capacity to allow for vapor expansion.[13]
-
For Solid Waste: A robust, sealable plastic bag or a wide-mouthed plastic container is appropriate for solid waste.
All waste containers must be accurately and clearly labeled.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine"
-
The appropriate hazard pictograms (e.g., harmful, irritant)
-
The date of accumulation
Step 3: Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[6] This area should be:
-
Under the control of laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
-
Within secondary containment (such as a spill tray) to contain any potential leaks.[6][7]
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction, but is often up to 90 days), arrangements must be made for its collection by a licensed hazardous waste disposal company.[13] Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Caption: Decision-making workflow for the safe disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as halogenated solid waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as halogenated waste.
-
Reporting: Report the spill to your institution's environmental health and safety office.
For large spills, or if you feel it is unsafe to handle the situation, evacuate the area and contact your institution's emergency response team immediately.
Conclusion
The responsible disposal of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, containment, and labeling, researchers can ensure that this halogenated organic compound is managed in a way that minimizes risk to both human health and the environment. Always consult your institution's specific waste management guidelines and your environmental health and safety office for further information.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Laboratory Waste Guide 2025. (n.d.).
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Echemi. (n.d.). 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine Safety Data Sheets.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Echemi. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4.
- PubChem. (n.d.). 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- NIH. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
- Wikipedia. (n.d.). Imidazopyridine.
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Essential Safety and Handling Guide for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this protocol is built upon established best practices for handling structurally related imidazo[1,2-a]pyridines, pyridine derivatives, and brominated organic compounds. A conservative approach is therefore essential.
Hazard Assessment and Core Principles
While specific toxicological data for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is limited, related compounds such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and 2-Bromo-6-methylpyridine are known to cause skin and eye irritation.[1][2] Pyridine itself is a flammable, toxic liquid that can be absorbed through the skin and is known to cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, it is prudent to handle 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.
Core Principle: Always work under the assumption that the compound is hazardous. Implement engineering controls, administrative controls, and personal protective equipment (PPE) as the primary lines of defense.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95 or N100 particle mask (if not in a fume hood) |
| Running reactions and work-up | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Handling large quantities (>1 L) | Chemical splash goggles and a face shield | Heavy-duty chemically resistant gloves over nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Work within a certified chemical fume hood |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty chemically resistant gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with organic vapor cartridges |
Rationale Behind PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[5][6] A face shield provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or exothermic reactions.[7][8][9]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including pyridine derivatives.[5][10] Double-gloving is a best practice to protect against undetected pinholes and immediate contamination of the skin. For pyridine, nitrile gloves are recommended, while latex gloves are not.[5][11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[12][13]
-
Body Protection: A fully buttoned lab coat protects the skin and personal clothing from contamination.[14] For procedures involving flammable solvents, a flame-resistant lab coat is necessary.[8]
-
Respiratory Protection: Handling volatile organic compounds should always be done in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][10] If a fume hood is not available for non-volatile solid handling, a particle mask should be worn.[15] For emergencies such as large spills, a respirator with appropriate cartridges is required.[15]
Operational and Disposal Plans
Step-by-Step Guide to Safe Handling
-
Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[16]
-
Have a spill kit readily available that is appropriate for handling organic compounds.
-
-
Donning PPE:
-
Inspect all PPE for damage before use.
-
Don a lab coat and ensure it is fully buttoned.
-
Put on the first pair of nitrile or neoprene gloves.
-
Put on the second pair of gloves, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
If required, don a face shield over the goggles.
-
-
Handling the Compound:
-
Doffing PPE:
-
Remove the outer pair of gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat, folding the contaminated side inward.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[16]
-
Waste Disposal Protocol
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Solid Waste:
-
Collect all solid waste contaminated with 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine in a designated, labeled hazardous waste container.
-
This includes contaminated weighing paper, gloves, and other disposable materials.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic waste.
-
Deface the label on the empty container before disposal according to your institution's guidelines.
-
Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[18]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][16] Remove contaminated clothing while under the safety shower.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]
-
Spill: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[10] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE selection workflow based on the experimental task.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
-
The NIOSH Pocket Guide to Chemical Hazards. (2022, January 21). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA. Retrieved from [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Bromine water - disposal. (n.d.). Chemtalk. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved from [Link]
-
2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. scienceready.com.au [scienceready.com.au]
- 15. pppmag.com [pppmag.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
